Bz-rA Phosphoramidite
Description
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXHNCNNHASXCT-RFMFGJHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N7O8PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463231 | |
| Record name | Bz-rA Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
988.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-55-4 | |
| Record name | Bz-rA Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Benzoyl Protecting Group in rA Phosphoramidite Chemistry: A Technical Guide
Introduction
The chemical synthesis of ribonucleic acids (RNA) is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite method, adapted for solid-phase synthesis, is the predominant technology for creating custom RNA oligonucleotides with high fidelity.[] However, the inherent reactivity of the ribonucleoside building blocks presents significant challenges. Unlike DNA, RNA contains a 2'-hydroxyl group on the ribose sugar, and the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) are nucleophilic.[2] To prevent unwanted side reactions and ensure that the oligonucleotide chain is assembled in the correct sequence, these reactive sites must be temporarily masked with protecting groups.[3]
This technical guide provides an in-depth examination of the benzoyl (Bz) protecting group, a widely used and robust choice for protecting the N⁶-exocyclic amine of adenosine in rA phosphoramidite monomers. We will explore its critical role during the synthesis cycle, present quantitative data on its performance, provide detailed experimental protocols, and illustrate key chemical relationships and workflows.
Core Function of the Benzoyl Group in rA Phosphoramidite
The primary role of the benzoyl group in rA phosphoramidite is to shield the reactive N⁶-amino group of the adenine base.[4][5] This amino group is nucleophilic and, if left unprotected, would react with activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis.[6] Such side reactions would lead to the formation of branched oligonucleotide chains and other impurities, drastically reducing the yield and purity of the desired full-length product.[4][6]
An ideal protecting group must satisfy two opposing criteria:
-
Stability: It must be robust enough to remain intact throughout all stages of the automated synthesis cycle, which includes acidic, coupling, capping, and oxidation conditions.[4]
The benzoyl group provides an excellent balance of these properties. It is stable to the mildly acidic conditions used for detritylation and the reagents used for coupling, capping, and oxidation.[6] However, it can be efficiently cleaved under the basic conditions used for the final deprotection step.[4]
Caption: Logical diagram of a protected rA phosphoramidite monomer.
The Benzoyl Group Through the Oligonucleotide Synthesis Cycle
The automated solid-phase synthesis of RNA is a cyclical process, with each cycle adding one nucleotide to the growing chain. The stability of the benzoyl group is critical throughout these steps.
-
Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next coupling reaction. This is typically done with a mild acid like trichloroacetic acid (TCA). The benzoyl group is stable under these acidic conditions.[6]
-
Coupling: The next phosphoramidite monomer (e.g., the rA phosphoramidite) is activated and reacts with the free 5'-hydroxyl group of the growing chain. The benzoyl group on the incoming monomer's adenine base prevents the N⁶-amine from interfering with this reaction.[6]
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked or "capped," typically through acetylation. The benzoyl group remains unaffected by the capping reagents.[6]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is commonly achieved using an iodine solution. The benzoyl group is inert to these oxidizing conditions.[6]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Deprotection: Releasing the Native Oligonucleotide
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphates, 2'-hydroxyls, and nucleobases) are removed. The benzoyl group is cleaved by hydrolysis under basic conditions.[7] The choice of deprotection reagent and conditions is critical for achieving a high yield of the pure product while minimizing potential side reactions.[7]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for the removal of benzoyl and other protecting groups. The choice depends on the presence of other sensitive groups on the oligonucleotide and the desired processing time.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Standard | Concentrated Ammonium Hydroxide (NH₄OH) | 8-16 hours at 55-65 °C | > 90% | Traditional, reliable method. Can be slow.[5][8] |
| Fast (AMA) | Ammonium Hydroxide / 40% aq. Methylamine (1:1) | 10-15 minutes at 65 °C | > 90% | Significantly reduces deprotection time, ideal for high-throughput synthesis.[9] May cause transamination of benzoyl-protected cytidine to methyl-cytidine.[9] |
| Ultra-Mild | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol | 4-6 hours at Room Temp. | > 95% | Used for highly sensitive or modified oligonucleotides. Requires compatible phosphate and 2'-OH protecting groups. |
| Methanolic Ammonia | Saturated NH₃ in Methanol | 12-24 hours at Room Temp. | > 90% | A mild and widely used method suitable for both N⁶-benzoyl and O-benzoyl groups.[5] |
Data compiled from multiple sources for comparative purposes.[5][9]
Experimental Protocols
Protocol 1: Benzoylation of Adenosine for Phosphoramidite Monomer Preparation
This protocol describes a general procedure for introducing the benzoyl group onto the N⁶-amine of a 5'-DMT and 2'-TBDMS protected adenosine ribonucleoside.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine
-
Benzoyl chloride (BzCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
The starting protected adenosine is thoroughly dried by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (typically 1.5-2.5 equivalents) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, quench it by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by silica gel column chromatography to yield N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine.
Protocol 2: Standard Cleavage and Deprotection of a Synthesized Oligonucleotide
This protocol outlines the removal of the benzoyl and other standard protecting groups from a synthesized RNA oligonucleotide on a solid support.
Materials:
-
Controlled-pore glass (CPG) solid support with synthesized oligonucleotide
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Sterile, nuclease-free water
-
Filtration or centrifugation equipment
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Securely seal the vial and place it in a heating block or oven set to 55-65 °C.
-
Heat the mixture for a minimum of 8 hours (or as recommended for the specific set of protecting groups used). This step cleaves the oligonucleotide from the support and removes the benzoyl, cyanoethyl, and other base-protecting groups.
-
After heating, cool the vial to room temperature.
-
Carefully transfer the ammonium hydroxide solution, now containing the deprotected oligonucleotide, to a new sterile tube, separating it from the solid support.[9]
-
Rinse the solid support with a small amount of sterile water and combine the rinse with the solution from the previous step.[4]
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator (e.g., SpeedVac).
-
The resulting pellet contains the crude, deprotected oligonucleotide, which can be redissolved in sterile water and purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
The benzoyl protecting group is a foundational tool in the chemical synthesis of RNA. Its robust stability throughout the demanding conditions of the automated synthesis cycle ensures the integrity of the adenine base, preventing yield-limiting side reactions. Concurrently, its predictable and efficient removal under standard basic conditions allows for the high-yield recovery of the final, biologically active oligonucleotide. While newer protecting group strategies offer faster deprotection, the benzoyl group remains a reliable, cost-effective, and widely implemented standard in research and drug development, enabling the precise construction of complex RNA molecules.[6]
References
- 2. atdbio.com [atdbio.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Bz-rA phosphoramidite chemical structure and properties
An In-depth Technical Guide to Bz-rA Phosphoramidite: Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in oligonucleotide synthesis is paramount. This guide provides a detailed overview of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as this compound. This crucial building block is widely employed in the chemical synthesis of RNA oligonucleotides, which have shown immense promise in therapeutics and diagnostics.
Chemical Structure
This compound is a complex molecule meticulously designed for its role in automated solid-phase RNA synthesis. Its structure can be deconstructed into four key components: the ribonucleoside core, protecting groups for the nucleobase and the 2'-hydroxyl group, a 5'-hydroxyl protecting group, and the reactive phosphoramidite moiety.
The core of the molecule is the ribonucleoside adenosine. The exocyclic amine of the adenine base is protected by a benzoyl (Bz) group to prevent side reactions during synthesis. The 2'-hydroxyl group of the ribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group, which is crucial for directing the synthesis to the desired 3' to 5' direction and preventing chain cleavage. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide. Finally, the 3'-hydroxyl group is modified with a reactive phosphoramidite moiety, which enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.
Properties of this compound
The physical and chemical properties of this compound are critical for its successful application in oligonucleotide synthesis. The following tables summarize key quantitative data for this reagent.
| Identifier | Value | Reference |
| Chemical Name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | [1] |
| Synonyms | DMT-2'O-TBDMS-rA(bz) Phosphoramidite, Bz-rA CEP | [1][2] |
| CAS Number | 104992-55-4 | [3][4] |
| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [3][4] |
| Molecular Weight | 988.21 g/mol | [3][4][5] |
| Property | Value | Reference |
| Purity (³¹P-NMR) | ≥99% | [1] |
| Purity (Reversed Phase HPLC) | ≥99.0% | [1] |
| Water Content (Karl Fischer) | ≤0.3 wt. % | [1] |
| Storage Condition | -20°C under nitrogen | [3][6] |
| Shipping Condition | Ambient Temperature | [3] |
Experimental Protocols
The use of this compound is a central part of the well-established phosphoramidite method for solid-phase oligonucleotide synthesis. This process is typically automated and involves a four-step cycle for each nucleotide addition.
1. Deblocking: The synthesis cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.
2. Coupling: The this compound is activated by an activating agent, such as tetrazole or a more modern equivalent like 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). The activated phosphoramidite is then added to the reaction column, where it couples with the free 5'-hydroxyl of the support-bound nucleoside to form a phosphite triester linkage.[1][7] This reaction is carried out under anhydrous conditions.
3. Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[1]
4. Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is usually accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[8]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Post-synthesis Processing:
-
Cleavage and Deprotection: Once the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases (benzoyl) and the phosphate backbone (cyanoethyl) are removed. This is often achieved by treatment with aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[8][9] The choice of deprotection conditions is critical to avoid degradation of the RNA.
-
Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide from shorter failure sequences.[10]
The use of this compound, with its carefully chosen protecting groups, enables the efficient and high-fidelity synthesis of custom RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.[1][10]
References
- 1. DMT-2′O-TBDMS-rA(bz) ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]
- 3. This compound, 104992-55-4 | BroadPharm [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. atdbio.com [atdbio.com]
- 9. rA (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Bz-rA Phosphoramidite (CAS: 104992-55-4) for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, commonly referred to as Bz-rA phosphoramidite. This crucial reagent is a cornerstone in the chemical synthesis of RNA and modified oligonucleotides, finding significant applications in therapeutics, diagnostics, and fundamental research. This document details its chemical properties, provides structured quantitative data, outlines detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and presents visual diagrams of the synthesis workflow and a relevant biological signaling pathway.
Core Compound Information
This compound is a protected adenosine building block designed for use in automated solid-phase RNA synthesis.[][2] The key protecting groups are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl group, enabling stepwise 3' to 5' synthesis. Its removal is the first step in each synthesis cycle.[3][]
-
N6-Benzoyl (Bz): A base-labile group protecting the exocyclic amine of the adenine base to prevent side reactions during synthesis.[5][6]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A silyl ether protecting the 2'-hydroxyl group of the ribose sugar, which is critical for preventing chain cleavage and side reactions specific to RNA synthesis. Its removal requires a fluoride-based reagent.[7][8]
-
3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group is a base-labile protecting group for the phosphate linkage.[3]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 104992-55-4 | [5] |
| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [][9] |
| Molecular Weight | 988.2 g/mol | [][9] |
| Appearance | White to off-white powder | [10][11] |
| Purity | ≥98% (typically by HPLC and ³¹P NMR) | [11][12][13] |
| Solubility | Sparingly soluble in DMSO and Ethanol | [5] |
| Storage Conditions | -20°C, under an inert atmosphere (e.g., Argon) | [][14] |
Application in Oligonucleotide Synthesis
This compound is a fundamental component for the synthesis of RNA oligonucleotides via the highly efficient and automatable phosphoramidite chemistry.[2][14] This method involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[][15] Its applications are diverse, including the synthesis of:
-
RNA Therapeutics: Such as small interfering RNAs (siRNAs) and antisense oligonucleotides.[2]
-
Research Tools: RNA probes for hybridization studies, and aptamers.[16]
-
Cyclic Dinucleotides: Including the second messenger cGAMP (cyclic guanosine monophosphate-adenosine monophosphate), which is a key activator of the cGAS-STING signaling pathway involved in innate immunity.[5][13][17]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a standard solid-phase RNA synthesis workflow.
Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer. Reagent concentrations and reaction times may require optimization based on the specific instrument and scale of synthesis.
Materials:
-
This compound solution (0.05-0.2 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane)
-
Capping solution (A: Acetic anhydride/THF/Pyridine; B: N-Methylimidazole/THF)
-
Oxidation solution (0.02-0.1 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile for washing
Procedure:
-
Deblocking (Detritylation):
-
The deblocking solution is passed through the synthesis column containing the solid support-bound oligonucleotide.
-
This removes the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.
-
Reaction Time: 60-180 seconds.[15]
-
The column is thoroughly washed with anhydrous acetonitrile.
-
-
Coupling:
-
The this compound solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This intermediate rapidly reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage.
-
Reaction Time: 3-6 minutes.[2]
-
The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
To prevent the elongation of unreacted chains ("failure sequences"), any remaining free 5'-hydroxyl groups are acetylated.
-
Capping solutions A and B are delivered to the column.
-
Reaction Time: 30-60 seconds.[15]
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the iodine solution.
-
Reaction Time: 30-60 seconds.[2]
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
References
- 2. benchchem.com [benchchem.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atdbio.com [atdbio.com]
- 8. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN104151384A - Improved process for preparing N6-benzoyl-D-adenosine - Google Patents [patents.google.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Chemical Synthesis of the Fluorescent, Cyclic Dinucleotides cthGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Chemical Synthesis of the Fluorescent, Cyclic Dinucleotides cth GAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA-based therapeutics, from siRNAs to mRNA vaccines, has placed a renewed focus on the precise and efficient chemical synthesis of RNA oligonucleotides. At the heart of this capability lies phosphoramidite chemistry, a robust and automatable method for the stepwise assembly of nucleic acid chains.[1] This technical guide delves into the core principles of phosphoramidite chemistry for RNA synthesis, providing detailed experimental protocols, quantitative data for process optimization, and visual representations of the key chemical transformations and workflows.
The Foundation: Principles of Solid-Phase RNA Synthesis
Solid-phase synthesis, utilizing the phosphoramidite method, is the cornerstone of modern RNA production.[1] This technique involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[1][2] The synthesis proceeds in the 3' to 5' direction and is characterized by a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[][4][5] This cyclical process is highly efficient and amenable to automation, enabling the synthesis of RNA oligonucleotides with defined sequences.[1][5]
A critical distinction in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar. This functional group must be protected throughout the synthesis to prevent unwanted side reactions and chain cleavage.[1][6] The choice of the 2'-hydroxyl protecting group is a key factor influencing coupling efficiency and the overall success of the synthesis.[1][7]
The Importance of Protecting Groups
To ensure the specific and controlled formation of the desired phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[8]
-
5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group.[6][8] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[8]
-
Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent reactions at these sites.[8] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[8][9]
-
Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable during the synthesis cycle but can be removed with a mild base during the final deprotection step.[8]
-
2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical aspect of RNA synthesis.[8][10] The protecting group must be robust enough to remain intact throughout the entire synthesis and be removable under conditions that do not damage the RNA chain.[6][8] The choice of the 2'-hydroxyl protecting group significantly influences coupling efficiency and synthesis time.[8] Commonly used groups include silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[4][8][11] The TBDMS group is a widely used protecting group for the 2'-hydroxyl functionality.[11][12] Another class of protecting groups are acetal-based groups like 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp).[4][12]
The Synthesis Cycle: A Step-by-Step Chemical Pathway
The synthesis of an RNA oligonucleotide is a meticulously orchestrated series of chemical reactions. The following diagram illustrates the cyclical four-step process of phosphoramidite chemistry.
Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.
Experimental Protocols
The following are detailed methodologies for the key steps in the solid-phase synthesis of RNA oligonucleotides.
Deblocking (Detritylation)
-
Objective: To remove the 5'-DMT protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[13][14]
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (DCM).[8][13]
-
Procedure:
-
A solution of 3% TCA or DCA in DCM is passed through the synthesis column containing the solid support-bound oligonucleotide.[13]
-
The acidic solution cleaves the DMT group, generating a bright orange-colored trityl cation.[14]
-
The column is washed with an inert solvent, such as acetonitrile, to remove the acid and the cleaved DMT group.[14]
-
-
Process Monitoring: The intensity of the orange color from the trityl cation can be measured spectrophotometrically to determine the efficiency of the previous coupling step.[6][14]
Coupling
-
Objective: To add the next ribonucleoside phosphoramidite to the growing RNA chain.[8]
-
Reagents:
-
Procedure:
-
The phosphoramidite monomer and the activator are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive tetrazolyl phosphoramidite intermediate.[17]
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming an unstable phosphite triester linkage.[][19]
-
The column is washed with acetonitrile to remove unreacted reagents.
-
-
Note: The coupling time varies depending on the 2'-hydroxyl protecting group and activator used.[8][11] For RNA synthesis, coupling times are generally longer than for DNA synthesis due to the steric bulk of the 2'-protecting group.[11]
Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.[8][19]
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF), often with 2,6-lutidine.
-
Capping Reagent B: N-methylimidazole in THF.
-
-
Procedure:
Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.[8][19]
-
Reagent: A solution of iodine (0.02-0.1 M) in a mixture of THF, pyridine, and water.[8][14]
-
Procedure:
This four-step cycle is repeated until the desired RNA sequence is synthesized.[8]
Post-Synthesis Cleavage and Deprotection
-
Objective: To cleave the synthesized RNA from the solid support and remove all remaining protecting groups from the nucleobases, phosphate backbone, and the 2'-hydroxyl positions.[2][8]
-
Reagents:
-
Procedure:
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with the basic solution (e.g., AMA) at an elevated temperature to cleave the oligonucleotide from the support and remove the cyanoethyl and base protecting groups.[2][4]
-
2'-Hydroxyl Deprotection: After removal of the basic solution, the oligonucleotide is treated with a fluoride-containing reagent (e.g., TEA·3HF) to remove the 2'-TBDMS groups.[4][20]
-
The fully deprotected RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).[1][21]
-
Quantitative Data in RNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product. The overall yield is highly dependent on the average stepwise coupling efficiency.[17][22]
| Parameter | Typical Value/Range | Significance | Reference(s) |
| Stepwise Coupling Efficiency | 98% - 99.5% | A small decrease in efficiency per step leads to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides. | [17][19][23] |
| Coupling Time (RNA vs. DNA) | Up to 6 minutes for RNA | Longer coupling times are often required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-hydroxyl protecting group. | [11] |
| Oxidation Time | 1 - 2 minutes | Sufficient time is needed to ensure complete conversion of the unstable phosphite triester to the stable phosphate triester. | [8] |
| Activator Concentration | 0.25 M - 0.5 M | The concentration of the activator influences the rate and efficiency of the coupling reaction. | [13][16] |
The following table illustrates the theoretical yield of full-length product (FLP) based on the average stepwise coupling efficiency for oligonucleotides of different lengths.
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
Data calculated based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of nucleotides.[17]
Logical Workflow for Protecting Group Strategy
The selection of an appropriate 2'-hydroxyl protecting group is paramount for successful RNA synthesis. The choice of this group dictates the conditions required for its removal, which must be orthogonal to the conditions used for removing other protecting groups.
Caption: Orthogonal deprotection strategy for different protecting groups in RNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. atdbio.com [atdbio.com]
- 12. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. wenzhanglab.com [wenzhanglab.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. glenresearch.com [glenresearch.com]
- 19. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 20. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA synthesis. We will delve into the fundamental principles, the universally adopted phosphoramidite chemistry, and the critical steps of the synthesis cycle. This document will also explore the various solid supports and protecting groups that enable the precise, automated construction of oligonucleotides for a wide array of applications in research, diagnostics, and therapeutics.
Introduction to Solid-Phase Synthesis
Solid-phase synthesis, a technique pioneered by Bruce Merrifield for which he was awarded the Nobel Prize in Chemistry in 1984, has revolutionized the chemical synthesis of biopolymers like peptides and oligonucleotides.[1] Its primary advantage lies in the covalent attachment of the growing polymer chain to an insoluble solid support. This allows for the use of excess reagents to drive reactions to completion, with subsequent purification simplified to a mere washing step to remove unreacted materials and by-products. This approach is highly amenable to automation, enabling the rapid and reliable synthesis of custom oligonucleotide sequences.[1][2][3]
The synthesis of oligonucleotides via the solid-phase method proceeds in the 3' to 5' direction, which is opposite to the biological synthesis by polymerases.[1] The process involves a series of repetitive cycles, with one nucleotide being added per cycle.
The Core of the Process: Phosphoramidite Chemistry
The phosphoramidite method, developed by Marvin Caruthers in the early 1980s, is the universally accepted chemistry for solid-phase oligonucleotide synthesis due to its high efficiency and the stability of the phosphoramidite monomers.[1][2] These building blocks are nucleosides with key protecting groups to prevent unwanted side reactions.
A typical nucleoside phosphoramidite monomer has three critical modifications:
-
A 5'-hydroxyl protecting group: The most common is the acid-labile 4,4'-dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[1][2]
-
A reactive phosphoramidite group at the 3'-position: This group, typically a diisopropylamino group, is activated during the coupling step to form a covalent bond with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Base-labile protecting groups on the exocyclic amines of the nucleobases (A, C, and G): These groups prevent side reactions at the nucleobases during synthesis and are removed during the final deprotection step. Thymine and Uracil do not require protection of their keto groups.
The Four-Step Synthesis Cycle
The addition of each nucleotide in solid-phase oligonucleotide synthesis is a four-step cycle: detritylation, coupling, capping, and oxidation.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a weak acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[4] The vibrant orange color of the released DMT cation can be measured spectrophotometrically to monitor the efficiency of each coupling step.
Step 2: Coupling
In the coupling step, the next nucleoside phosphoramidite is activated and added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), which protonates the diisopropylamino group, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite triester linkage.[] This reaction is carried out in an anhydrous solvent, typically acetonitrile.
Step 3: Capping
The coupling reaction is highly efficient, often exceeding 99%. However, a small percentage of the 5'-hydroxyl groups may not react. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in a step called capping.[6] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is most commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Solid Supports and Protecting Groups
The choice of solid support and protecting groups is crucial for successful oligonucleotide synthesis.
Solid Supports
The solid support provides the insoluble matrix to which the oligonucleotide is anchored. The ideal support should be inert to the reagents and solvents used during synthesis, have good mechanical stability, and allow for efficient diffusion of reagents. The two most common types of solid supports are:
-
Controlled Pore Glass (CPG): A rigid, non-swelling support with a defined pore size. It is the most widely used support for routine oligonucleotide synthesis.
-
Polystyrene (PS): A polymer-based support that can be functionalized to a higher loading capacity than CPG, making it suitable for large-scale synthesis.[1]
Protecting Groups
Protecting groups are essential to prevent unwanted side reactions. The key protecting groups in phosphoramidite chemistry are:
-
5'-Hydroxyl Protecting Group: The acid-labile DMT group is the standard choice.
-
Phosphite/Phosphate Protecting Group: A β-cyanoethyl group is commonly used to protect the phosphorus atom. It is removed during the final deprotection step by β-elimination.
-
Nucleobase Protecting Groups: The exocyclic amines of adenine, cytosine, and guanine are typically protected with acyl groups such as benzoyl (Bz), isobutyryl (iBu), or phenoxyacetyl (Pac). These are removed by treatment with a strong base, such as ammonium hydroxide, at the end of the synthesis.
Cleavage, Deprotection, and Purification
Once the desired oligonucleotide sequence has been assembled, it must be cleaved from the solid support and all protecting groups must be removed. This is typically achieved by a single treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[2]
The crude oligonucleotide product is a mixture of the full-length sequence and shorter, failure sequences. Therefore, purification is often necessary to obtain a product of high purity. The most common purification methods are:
-
High-Performance Liquid Chromatography (HPLC): This technique can be performed in either reverse-phase or ion-exchange mode to separate the full-length product from truncated sequences.[8][9]
-
Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and is particularly effective for purifying long oligonucleotides.[8][10]
Quantitative Data
The efficiency of each step in the synthesis cycle and the final purity of the oligonucleotide are critical parameters. The following tables summarize typical quantitative data associated with solid-phase oligonucleotide synthesis.
| Parameter | Typical Value | Notes |
| Coupling Efficiency (per step) | >99% | Can be affected by the phosphoramidite, activator, and reaction conditions.[11] |
| Detritylation Efficiency | >99% | Incomplete detritylation can lead to n-1 deletions. |
| Capping Efficiency | >99% | Inefficient capping leads to the formation of deletion mutants.[6] |
| Overall Yield of Full-Length Product | Decreases with increasing oligonucleotide length. | For a 20-mer with 99% coupling efficiency, the theoretical yield is (0.99)^19 ≈ 82.6%. |
Table 1: Typical Efficiencies in Solid-Phase Oligonucleotide Synthesis
| Purification Method | Typical Purity | Recommended for |
| Desalting | Variable | Short oligonucleotides for non-critical applications like PCR. |
| Reverse-Phase Cartridge | 65-80% | Oligonucleotides up to 50 bases.[8] |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Oligonucleotides up to 50-80 bases, and for modified oligonucleotides.[8] |
| Ion-Exchange HPLC (IE-HPLC) | >85% | Oligonucleotides up to 40 bases, provides good resolution.[8] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Oligonucleotides longer than 50 bases and for applications requiring very high purity.[8] |
Table 2: Comparison of Oligonucleotide Purification Methods and Resulting Purity
| Activator | pKa | Key Features |
| 1H-Tetrazole | 4.9 | The traditional activator, but less effective for sterically hindered phosphoramidites.[12][13] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and more soluble in acetonitrile than 1H-Tetrazole.[13] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, often used for RNA synthesis.[13] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic, good for large-scale synthesis and long oligonucleotides.[4][13] |
Table 3: Properties of Common Coupling Activators
Experimental Protocols
The following are generalized protocols for the key steps in automated solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and sequence.
Protocol 1: Synthesis Cycle on an Automated Synthesizer
-
Preparation:
-
Install the appropriate CPG column for the 3'-terminal nucleoside.
-
Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizing agent, deblocking solution, and washing solvents) are filled and properly connected to the synthesizer.
-
Enter the desired oligonucleotide sequence into the synthesizer's software.
-
-
Automated Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation: Flush the column with deblocking solution (e.g., 3% TCA in dichloromethane) for 60-120 seconds. Wash thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver the appropriate phosphoramidite solution and activator solution (e.g., 0.25 M ETT in acetonitrile) to the column. Allow the reaction to proceed for 30-180 seconds. Wash with anhydrous acetonitrile.
-
Capping: Deliver capping reagents (Cap A: acetic anhydride/pyridine/THF and Cap B: N-methylimidazole/THF) to the column. Allow the reaction to proceed for 30-60 seconds. Wash with anhydrous acetonitrile.
-
Oxidation: Deliver oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the column. Allow the reaction to proceed for 30-60 seconds. Wash thoroughly with anhydrous acetonitrile.
-
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support:
-
Remove the CPG column from the synthesizer.
-
Push the CPG support into a vial.
-
Add concentrated ammonium hydroxide or an AMA solution (ammonium hydroxide/40% aqueous methylamine 1:1).
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Transfer the supernatant containing the oligonucleotide to a clean vial.
-
Seal the vial and heat at 55-65°C for 8-16 hours to remove the base and phosphate protecting groups.
-
Cool the vial to room temperature and evaporate the solution to dryness.
-
Protocol 3: Purification by Reverse-Phase HPLC
-
Sample Preparation:
-
Reconstitute the crude, deprotected oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium acetate).
-
Filter the sample through a 0.22 µm filter.
-
-
HPLC Analysis and Purification:
-
Equilibrate the reverse-phase HPLC column with the starting mobile phase (e.g., a mixture of 0.1 M triethylammonium acetate and acetonitrile).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak (the full-length product).
-
-
Post-Purification Processing:
-
Combine the collected fractions and evaporate to dryness.
-
Perform a desalting step to remove the HPLC buffer salts.
-
Visualizations
The following diagrams illustrate the key workflows and chemical transformations in solid-phase oligonucleotide synthesis.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: The key chemical transformation during the coupling step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfachemic.com [alfachemic.com]
- 3. biotage.com [biotage.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Oligonucleotide Purification [sigmaaldrich.com]
- 9. labcluster.com [labcluster.com]
- 10. idtdna.com [idtdna.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
Bz-rA phosphoramidite for therapeutic oligonucleotide development
An In-depth Technical Guide to Bz-rA Phosphoramidite for Therapeutic Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
The rise of RNA-based therapeutics, including siRNA, antisense oligonucleotides, and mRNA vaccines, has intensified the need for precise and efficient methods for synthesizing high-quality RNA. At the core of this capability is phosphoramidite chemistry, the gold-standard for the automated solid-phase synthesis of oligonucleotides.[1] This guide provides a detailed examination of N6-Benzoyl-2'-O-TBDMS-rA-3'-CE Phosphoramidite (this compound), a fundamental building block for the synthesis of therapeutic RNA.
Introduction to this compound
This compound is a chemically modified version of the adenosine ribonucleoside, engineered for use in automated oligonucleotide synthesis.[] The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of the adenine base, preventing unwanted side reactions during the synthesis cycle.[3] This protection is crucial for ensuring the fidelity of the final oligonucleotide sequence. The Bz group is considered a standard, robust protecting group, though it requires specific, often harsh, conditions for its removal.[4]
The phosphoramidite itself is a highly reactive phosphorus(III) compound that, when activated, efficiently forms a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][] This reaction is the cornerstone of the stepwise addition of nucleotides in solid-phase synthesis.
The Chemistry of RNA Synthesis
The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding a single nucleotide to the growing chain. This process is typically carried out on an automated synthesizer. The key steps in a single nucleotide addition cycle are:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is protected by a dimethoxytrityl (DMT) group. This group is removed using a mild acid, exposing the 5'-hydroxyl for the next reaction.[3][7]
-
Coupling: The this compound is activated (commonly by an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) and delivered to the synthesis column.[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide.[1][8]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked by acetylation.[7][8]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically iodine in the presence of water.[8][9]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Data and Performance Comparison
The choice of protecting groups for the exocyclic amine of adenosine can significantly impact the deprotection conditions and overall synthesis strategy. While Bz is the standard, other protecting groups offer milder deprotection conditions, which can be crucial when sensitive modifications are present in the oligonucleotide.
Table 1: Performance Characteristics of Adenosine Protecting Groups
| Protecting Group | Common Name | Deprotection Conditions | Deprotection Time | Key Advantages |
|---|---|---|---|---|
| Benzoyl (Bz) | Standard | Concentrated Ammonium Hydroxide | 5 - 16 hours at 55°C | Widely used and well-characterized.[4] |
| Phenoxyacetyl (Pac) | UltraMILD | 0.05M Potassium Carbonate in Methanol OR 30% Ammonium Hydroxide | 4 hours at room temp. OR 2 hours at room temp.[4] | Very mild deprotection; ideal for highly sensitive labels.[4] |
| Dimethylformamidine (dmf) | Fast Deprotection | Concentrated Ammonium Hydroxide | 1 hour at 65°C or 2 hours at 55°C[4] | Rapid deprotection with standard reagents.[4] |
| Acetyl (Ac) | UltraFAST | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 10 minutes at 65°C[4] | Extremely rapid deprotection.[4] |
Under standard automated synthesis conditions, phosphoramidites with any of these protecting groups, including Bz, typically exhibit high coupling efficiencies in the range of 98-99.5%.[4] A patent for a reverse 5' to 3' synthesis method using Bz-rA phosphoramidites also reported coupling efficiencies approaching 99%.[10]
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific synthesizer, scale, and oligonucleotide sequence.
Protocol 1: Preparation of 0.1 M this compound Solution
Objective: To prepare a 0.1 M solution of this compound for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (<30 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Septum-sealed bottle compatible with the synthesizer
Procedure:
-
Determine the required volume of anhydrous acetonitrile to achieve a 0.1 M concentration based on the amount of phosphoramidite.
-
Under a stream of inert gas, carefully transfer the solid this compound to the clean, dry bottle.[11]
-
Using a syringe, add the calculated volume of anhydrous acetonitrile to the bottle.[11]
-
Seal the bottle with the septum cap.
-
Gently swirl or vortex the bottle until the phosphoramidite is completely dissolved.[11]
-
Install the bottle on the DNA/RNA synthesizer.
Protocol 2: Automated Synthesis Cycle (1 µmol scale)
Objective: To outline a standard automated synthesis cycle for incorporating a this compound.
Reagents:
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane.[7]
-
Activator solution: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[7]
-
This compound solution (0.1 M in anhydrous acetonitrile).
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.[7]
-
Capping Reagent B: N-Methylimidazole in THF.[7]
-
Oxidizing solution: Iodine in THF/water/pyridine.
-
Anhydrous acetonitrile for washing.
Procedure (as performed by an automated synthesizer):
-
Deblocking: Deliver the deblocking solution to the synthesis column for 60-180 seconds, then wash thoroughly with anhydrous acetonitrile.[7]
-
Coupling: Simultaneously deliver the this compound solution and the activator solution to the synthesis column. Allow the reaction to proceed for 3-6 minutes, then wash with anhydrous acetonitrile.[1]
-
Capping: Deliver capping reagents A and B to the column. Allow the reaction to proceed for 30-60 seconds, then wash with anhydrous acetonitrile.[7]
-
Oxidation: Deliver the oxidizing solution to the column. Allow the reaction to proceed for 30-60 seconds, then wash with anhydrous acetonitrile.
-
The cycle is repeated with the next phosphoramidite in the sequence.
Protocol 3: Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
Reagents:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[7]
-
For 2'-TBDMS removal: Triethylamine trihydrofluoride (TEA·3HF) in DMSO or another appropriate fluoride reagent.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).[7]
-
Incubate at 55°C for 5-16 hours to cleave the oligonucleotide from the support and remove the Bz and cyanoethyl protecting groups.[4]
-
Cool the solution and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
To remove the 2'-TBDMS protecting groups, dissolve the dried oligonucleotide in a suitable solvent (e.g., DMSO) and add the fluoride reagent (e.g., TEA·3HF).[1]
-
Incubate according to the reagent manufacturer's recommendations.
-
Quench the reaction as specified.
Protocol 4: Purification by Reversed-Phase HPLC
Objective: To purify the full-length oligonucleotide product. This method is often performed with the 5'-DMT group intact ("DMT-on").
Procedure:
-
Equilibrate a C18 reversed-phase HPLC column with the appropriate buffers.[1]
-
Load the quenched sample from the deprotection step onto the column.[1]
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in an ion-pairing buffer (e.g., triethylammonium acetate).[1]
-
The DMT-on full-length product will have a longer retention time than the failure sequences lacking the DMT group. Collect the peak corresponding to the desired product.[1]
-
Treat the collected fraction with an acid to remove the DMT group.
-
Desalt the purified oligonucleotide.
Application in Therapeutic Oligonucleotide Development
Oligonucleotides synthesized using this compound are critical components of various therapeutic platforms.
-
Antisense Oligonucleotides (ASOs): Single-stranded DNA or RNA molecules that bind to a target mRNA and modulate its function.[13] this compound can be used in the synthesis of RNA-based ASOs.
-
mRNA Vaccines: While the bulk of mRNA for vaccines is produced by in vitro transcription, chemically synthesized oligonucleotides are essential as primers and templates for the enzymatic reactions.
The RNAi pathway is a key mechanism for many oligonucleotide therapeutics.
Conclusion
This compound is an indispensable reagent in the chemical synthesis of RNA for therapeutic applications. Its robust performance in automated solid-phase synthesis allows for the reliable production of high-purity oligonucleotides. While alternative protecting groups offer advantages in specific contexts, particularly for oligonucleotides with sensitive modifications, the well-characterized nature of the benzoyl group ensures its continued prominence in the field. A thorough understanding of its properties, combined with optimized protocols for synthesis and deprotection, is essential for researchers and developers working to advance the next generation of RNA-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 13. Synthesis of novel phosphoramidite reagents for the attachment of antisense oligonucleotides to various regions of the benzophenanthridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Modified Phosphoramidites in Molecular Biology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of automated solid-phase oligonucleotide synthesis, primarily utilizing phosphoramidite chemistry, has revolutionized molecular biology. Standard DNA and RNA oligonucleotides are invaluable tools, but their inherent instability and limited functionality in biological systems have driven the development of a vast arsenal of modified phosphoramidites. These specialized building blocks enable the synthesis of oligonucleotides with tailored properties, dramatically expanding their applications in therapeutics, diagnostics, and fundamental research. This guide provides a comprehensive technical overview of the applications of modified phosphoramidites, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging these powerful molecules.
Modified oligonucleotides are synthetic nucleic acid sequences that incorporate chemical alterations to the nucleobase, the sugar moiety, or the phosphate backbone. These modifications are introduced during synthesis using corresponding modified phosphoramidites. The primary goals of these modifications are to enhance nuclease resistance, improve binding affinity and specificity to target sequences, facilitate cellular uptake, and introduce novel functionalities such as fluorescent labels or reactive groups for conjugation.
Core Applications of Modified Oligonucleotides
The versatility of modified phosphoramidites has led to their widespread use in a multitude of applications:
-
Therapeutics:
-
Antisense Oligonucleotides (ASOs): Single-stranded DNA or RNA analogs designed to bind to a specific mRNA sequence, leading to the degradation of the mRNA by RNase H or steric hindrance of translation, thereby silencing gene expression.[1][2] Common modifications include phosphorothioate backbones and 2'-O-methoxyethyl (2'-MOE) or locked nucleic acid (LNA) sugars to increase stability and affinity.[3][4][5]
-
Small interfering RNAs (siRNAs): Double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence gene expression. Modifications such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are incorporated to improve stability and reduce off-target effects.[6][7]
-
Aptamers: Single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules like proteins with high affinity and specificity, acting as therapeutic agents or for targeted drug delivery.[8][9]
-
-
Diagnostics:
-
Probes for Real-Time PCR (qPCR): Fluorescently labeled oligonucleotides used for the sensitive and specific detection and quantification of nucleic acids.[10][] Modifications can enhance signal-to-noise ratios and binding specificity.
-
Microarrays: Modified oligonucleotides immobilized on a solid surface for high-throughput analysis of gene expression or genetic variation.
-
Biosensors: Aptamers and other modified oligonucleotides are used as recognition elements in biosensors for the detection of a wide range of analytes.[12][13][14]
-
-
Research Tools:
-
Fluorescent Labeling: Introduction of fluorescent dyes for tracking oligonucleotides in cells, studying nucleic acid structure and dynamics, and in various detection assays.[15][16]
-
Structural Biology: Incorporation of modified nucleotides to stabilize specific nucleic acid structures for crystallographic or NMR studies.
-
Click Chemistry: Use of phosphoramidites with azide or alkyne functionalities to enable efficient and specific conjugation of oligonucleotides to other molecules.[15][16][17][18][19]
-
Data Presentation: Quantitative Comparison of Common Modifications
The choice of modification significantly impacts the properties of an oligonucleotide. The following tables summarize key quantitative data to aid in the selection of appropriate modifications for specific applications.
Table 1: Impact of Modifications on Duplex Thermal Stability (Tm)
| Modification | Change in Tm (°C) per Modification | Target | Reference |
| Unmodified DNA | Baseline | RNA | [20] |
| Phosphorothioate (PS) | -0.5 to -1.0 | RNA | [20] |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | RNA | [20][21] |
| 2'-Fluoro (2'-F) | +2.0 to +3.0 | RNA | [22] |
| 2'-O-Methoxyethyl (2'-MOE) | +2.0 to +4.0 | RNA | [23][24] |
| Locked Nucleic Acid (LNA) | +2.0 to +8.0 | RNA | [5] |
Note: Tm values are sequence and context-dependent. The values presented are indicative of the general effect of the modification.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Modification | Half-life in Human Serum | Mechanism of Resistance | Reference |
| Unmodified DNA | < 1 hour | Rapid degradation by endo- and exonucleases | [25] |
| Phosphorothioate (PS) | 24 - 48 hours | Sulfur substitution protects against nuclease cleavage | [3][25] |
| 2'-O-Methyl (2'-OMe) | ~12 hours (in gapmer) | Steric hindrance at the 2' position | [3][25] |
| 2'-O-Methoxyethyl (2'-MOE) | > 48 hours | Enhanced steric hindrance compared to 2'-OMe | [24] |
| Locked Nucleic Acid (LNA) | > 48 hours | Rigid conformation and steric hindrance | [25] |
Table 3: In Vitro Efficacy of Modified Antisense Oligonucleotides (ASOs)
| ASO Design (Target: PTEN) | IC50 (nM) in bEND cells | Reference |
| 2-10-2 LNA gapmer | 10 | [4][23] |
| 2-10-2 S-cEt gapmer | 10 | [4][23] |
| 5-10-5 2'-MOE gapmer | 10 | [4][23] |
| 2-10-2 2'-MOE gapmer | 25 | [4][23] |
IC50 values represent the concentration of ASO required to achieve 50% knockdown of the target mRNA.
Mandatory Visualizations
Signaling Pathway: Antisense Oligonucleotide Targeting of Bcl-2 in Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. blog.alphalifetech.com [blog.alphalifetech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aptamer-Based Biosensors with ML/AI [bio.neoncorte.com]
- 14. Electrochemical aptamer-based biosensors - Wikipedia [en.wikipedia.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 17. interchim.fr [interchim.fr]
- 18. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tm prediction [qiagen.com]
- 22. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of Bz-rA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for N6-benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-L-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Bz-rA phosphoramidite). Understanding the chemical stability of this critical reagent is paramount for ensuring the efficient and accurate synthesis of high-quality RNA oligonucleotides for research, diagnostics, and therapeutic applications.
Introduction to this compound
This compound is a key building block in the chemical synthesis of RNA. It is a protected ribonucleoside phosphoramidite, where the exocyclic amine of adenosine is protected by a benzoyl (Bz) group, the 2'-hydroxyl group by a tert-butyldimethylsilyl (TBDMS) group, and the 5'-hydroxyl group by a dimethoxytrityl (DMT) group. The phosphoramidite moiety at the 3'-position enables its sequential coupling to the growing oligonucleotide chain during solid-phase synthesis. The stability of this complex molecule is critical for achieving high coupling efficiencies and minimizing the formation of impurities in the final RNA product.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, moisture, and exposure to oxygen. The primary degradation pathways are hydrolysis and oxidation of the phosphite triester.
Degradation Pathways
The main routes of degradation for phosphoramidites are:
-
Hydrolysis: The trivalent phosphorus (P(III)) center is highly susceptible to hydrolysis in the presence of water. This reaction leads to the formation of an unreactive H-phosphonate species, which is unable to participate in the coupling reaction, thereby terminating the growing oligonucleotide chain.
-
Oxidation: The P(III) center can be oxidized to a pentavalent phosphorus (P(V)) species. While the subsequent oxidation step in the synthesis cycle intentionally converts the phosphite triester to a more stable phosphate triester, premature oxidation leads to a non-reactive phosphoramidite.
The general order of stability for deoxyribonucleoside phosphoramidites in acetonitrile solution is T > dC > dA > dG. While specific quantitative data for this compound is limited in publicly available literature, it is expected to have a stability profile similar to or slightly less stable than its deoxyadenosine counterpart (dA(bz)) due to the presence of the bulky 2'-O-TBDMS group. One study on deoxyadenosine phosphoramidite (dA(bz)) showed a 6% reduction in purity after five weeks of storage in acetonitrile under an inert atmosphere.
Quantitative Stability Data
| Condition | Form | Temperature | Duration | Expected Purity |
| Long-term Storage | Solid Powder | -20°C | > 1 year | > 98% |
| Short-term Storage | Solid Powder | 4°C | < 1 month | > 98% |
| In Solution (Anhydrous Acetonitrile) | 0.1 M Solution | -20°C | up to 1 month | > 95%[1] |
| In Solution (Anhydrous Acetonitrile) | 0.1 M Solution | -80°C | up to 6 months | > 95%[1] |
| On Synthesizer (Room Temperature) | 0.1 M Solution | Ambient | < 24 hours | Use immediately |
Note: The "Expected Purity" is an estimate based on general phosphoramidite stability and should be confirmed by analytical testing.
Recommended Storage and Handling Conditions
To maximize the shelf-life and performance of this compound, the following storage and handling procedures are recommended:
-
Solid Form:
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
For long-term storage, a freezer at -20°C is recommended.[2]
-
Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
-
In Solution:
-
Prepare solutions in high-quality anhydrous acetonitrile with a water content of less than 30 ppm.
-
Store solutions under an inert atmosphere in tightly sealed containers.
-
For short-term storage (up to one month), a freezer at -20°C is suitable.[1]
-
For longer-term storage (up to six months), a freezer at -80°C is recommended.[1]
-
Minimize the number of freeze-thaw cycles.
-
Experimental Protocols for Stability Assessment
Regular quality control of this compound is crucial to ensure optimal performance in RNA synthesis. The following are standard protocols for assessing the stability and purity of phosphoramidites.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates the phosphoramidite from its impurities based on their hydrophobicity. Degradation products, such as the H-phosphonate, will have different retention times compared to the parent compound.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated by dividing the peak area of the phosphoramidite by the total peak area of all components in the chromatogram.
Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ³¹P NMR is a powerful technique for directly observing phosphorus-containing compounds. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment, allowing for the quantification of the phosphoramidite and its degradation products.
Methodology:
-
Solvent: Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Reference: Use an external standard of 85% phosphoric acid.
Data Analysis:
-
The pure phosphoramidite will typically show two peaks around δ 149-151 ppm, corresponding to the two diastereomers.
-
The primary hydrolysis product, the H-phosphonate, will appear as a peak in the range of δ 0-10 ppm.
-
Oxidized P(V) species will appear as peaks in the range of δ -10 to 5 ppm. The purity can be determined by integrating the respective peak areas.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Principle: Karl Fischer titration is a highly accurate method for determining the water content in a sample. It is based on a stoichiometric reaction between iodine and water.
Methodology:
-
Instrument: A volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (one-component or two-component).
-
Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.
-
Sample Preparation: Accurately weigh a sample of the phosphoramidite or measure a precise volume of the phosphoramidite solution and add it to the titration cell.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
Data Analysis: The instrument software will automatically calculate the water content, typically expressed in parts per million (ppm) or as a percentage.
Visualizations
Chemical Structure and Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
The Gatekeeper of Synthesis: A Technical Guide to the Benzoyl Protecting Group in Adenosine Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acid chemistry, the success of constructing custom oligonucleotides hinges on the strategic use of protecting groups. Among these, the benzoyl (Bz) group plays a pivotal role, particularly in safeguarding the exocyclic amine of adenosine during phosphoramidite-based synthesis. This technical guide provides an in-depth exploration of the function, application, and removal of the benzoyl protecting group on adenosine phosphoramidite, offering a comprehensive resource for professionals in chemical biology and drug development.
Core Function of the Benzoyl (Bz) Protecting Group
The primary and most critical function of the benzoyl group is to protect the nucleophilic N⁶-amino group of the adenine base in 2'-deoxyadenosine.[1][2][3] This protection is indispensable during automated solid-phase oligonucleotide synthesis.[1] Without a robust protecting group, the exocyclic amine would be susceptible to undesirable side reactions with the activated phosphoramidite monomers during the coupling step.[1][2] Such reactions would lead to the formation of branched oligonucleotide chains and other impurities, severely compromising the yield and purity of the final product.[2]
The benzoyl group provides a stable shield that withstands the various conditions of the oligonucleotide synthesis cycle, including:
-
Acidic Detritylation: It is stable to the mild acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-dimethoxytrityl (DMT) group.[3][4]
-
Coupling: It prevents the N⁶-amine from reacting with the activated phosphoramidite.[2]
-
Capping and Oxidation: It remains intact during the capping of unreacted 5'-hydroxyl groups and the oxidation of the phosphite triester linkage.[1][4]
Quantitative Performance Data
The efficacy of a protecting group strategy is measured by key quantitative parameters, including the yield of the protection reaction, coupling efficiency during synthesis, and the kinetics of the final deprotection step.
Table 1: Synthesis and Performance of N⁶-Benzoyl-2'-deoxyadenosine (Bz-dA)
| Parameter | Method/Product | Typical Yield / Efficiency | Purification Method |
| N⁶-Benzoylation Yield | Transient Protection Method | 80-95%[5] | Flash Chromatography / Crystallization[5] |
| Coupling Efficiency | N⁶-Benzoyl-dA Phosphoramidite | >98.0%[4][6] | Determined during synthesis |
Table 2: Comparison of Deprotection Methods for Benzoyl Groups
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |
| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temp. | 12-24 hours[7] | > 90%[7] | Mild and widely used method.[7] |
| Aqueous Ammonium Hydroxide | Concentrated (28-30%) NH₄OH, 55-65 °C | 2-8 hours[7] | > 90%[7] | Faster due to elevated temperature; common for oligonucleotide deprotection.[7] |
| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temp. | 1-4 hours[7] | > 95%[7] | Very rapid, especially for O-benzoyl groups.[7] |
| Ammonia/Methylamine (AMA) | NH₄OH / 40% aq. CH₃NH₂ (1:1), 65 °C | 5-10 minutes[3] | High | "UltraFAST" method for complete deprotection.[3] |
Experimental Protocols
This section provides detailed methodologies for the key chemical transformations involving the benzoyl protecting group on deoxyadenosine.
Protocol 1: N⁶-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)
This efficient one-flask method selectively acylates the N⁶-amino group by temporarily silylating the hydroxyl groups.[3][5]
Materials:
-
2'-Deoxyadenosine
-
Anhydrous Pyridine
-
Trimethylchlorosilane (TMSCl)
-
Benzoyl Chloride
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.[5]
-
Silylation: Dissolve the dried deoxyadenosine in anhydrous pyridine under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add TMSCl dropwise with stirring to silylate the 3'- and 5'-hydroxyl groups.[5]
-
Benzoylation: To the same flask, add benzoyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).[3]
-
Quenching & Desilylation: Cool the mixture back to 0 °C and slowly add water to hydrolyze the silyl ethers and quench excess benzoyl chloride. Stir for 15-20 minutes. Add concentrated aqueous ammonia and stir for an additional 1-2 hours to complete desilylation.
-
Work-up & Purification: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Purify the crude product by silica gel column chromatography to obtain pure N⁶-benzoyl-2'-deoxyadenosine.[3]
Protocol 2: Phosphitylation of 5'-O-DMT-N⁶-Benzoyl-2'-deoxyadenosine
This protocol describes the final step to create the phosphoramidite building block ready for oligonucleotide synthesis.
Materials:
-
5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine (dried)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Setup: Dissolve the dried 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine in anhydrous DCM under an inert atmosphere.
-
Reaction: Add DIPEA to the solution, followed by the dropwise addition of the phosphitylating agent (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite).[8]
-
Monitoring: Stir the reaction at room temperature for 2-3 hours, monitoring for completion by TLC or ³¹P-NMR.
-
Work-up: Quench the reaction with methanol. Dilute with DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the high-purity phosphoramidite.[8]
Protocol 3: Cleavage and Deprotection of Oligonucleotides
This protocol outlines the final step to release the synthesized oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Sterile, screw-cap vial
-
Heating block or oven
Procedure:
-
Cleavage from Support: Transfer the CPG support from the synthesis column to a sterile screw-cap vial. Add concentrated aqueous ammonium hydroxide (typically 1-2 mL).[4]
-
Deprotection: Tightly seal the vial and heat it in an oven or heating block at 55 °C for 8-12 hours. [This step simultaneously cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.]
-
Isolation: Cool the vial to room temperature. Carefully transfer the ammonium hydroxide solution, now containing the deprotected oligonucleotide, to a new sterile tube, leaving the CPG support behind.
-
Drying: Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or lyophilizer. The resulting pellet is the crude oligonucleotide, ready for subsequent purification by HPLC or other methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bz-rA Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (siRNA, mRNA vaccines), diagnostics, and fundamental research. The solid-phase phosphoramidite method is the gold standard for automated RNA synthesis. A key component in this process is the use of protected nucleoside phosphoramidites. This document provides detailed application notes and protocols for the standard use of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as Bz-rA phosphoramidite, in RNA synthesis. The benzoyl (Bz) group provides robust protection for the exocyclic amine of adenosine during the synthesis cycles, while the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar.
Data Presentation
Coupling Efficiency of this compound with Various Activators
The choice of activator and the coupling time are critical parameters that influence the coupling efficiency of sterically hindered RNA phosphoramidites like Bz-rA. While 1H-Tetrazole has been a traditional activator, more potent activators are recommended for RNA synthesis to achieve high coupling efficiencies.[1]
| Activator | Recommended Concentration | Recommended Coupling Time | Expected Coupling Efficiency | Notes |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M | 3 - 10 minutes | > 98% | A common choice for RNA synthesis, offering a good balance of activity and stability. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.3 M | ~ 3 minutes | > 99% | Highly recommended for RNA synthesis due to its high activity, allowing for shorter coupling times compared to 1H-Tetrazole.[1] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 M | 3 - 10 minutes | > 99% | A non-tetrazole activator that is less acidic and highly soluble in acetonitrile, making it an excellent choice for long oligonucleotides and large-scale synthesis.[1][2] |
Deprotection of Benzoyl (Bz) Group from Adenosine
The removal of the benzoyl protecting group from the N6 position of adenosine is a critical step in obtaining the final RNA oligonucleotide. The choice of deprotection conditions depends on the presence of other protecting groups and the sensitivity of the synthesized oligonucleotide.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |
| Methanolic Ammonia | Saturated NH3 in Methanol, Room Temperature | 12-24 hours | > 90% | A mild and widely used method suitable for both N6-benzoyl and O-benzoyl groups. |
| Ammonium Hydroxide | Concentrated (28-30%) NH4OH, 55-65 °C | 2-8 hours | > 90% | A faster method due to the elevated temperature, commonly used in standard oligonucleotide deprotection. |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) mixture of 40% aqueous Methylamine and concentrated Ammonium Hydroxide, 65 °C | 10-15 minutes | > 95% | A rapid deprotection method suitable for many standard protecting groups. |
Experimental Protocols
I. Automated Solid-Phase RNA Synthesis (1 µmol scale)
This protocol outlines a standard cycle for the automated synthesis of RNA using this compound on a solid support (e.g., Controlled Pore Glass - CPG).
Materials:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Other RNA phosphoramidites (Ac-rC, iBu-rG, U) solutions (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M BTT in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Capping Solution A (Acetic Anhydride in THF/Pyridine) and Capping Solution B (16% N-Methylimidazole in THF)
-
Oxidation solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile
Procedure: The synthesis is performed in a cyclical manner, with each cycle consisting of four steps for the addition of a single nucleotide.
-
Deblocking (Detritylation): The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for approximately 3 minutes with BTT as the activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutations.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidation solution.
These four steps are repeated for each nucleotide in the desired RNA sequence.
II. Cleavage and Deprotection of the Synthesized RNA
Part A: Cleavage from Support and Base/Phosphate Deprotection (AMA Method)
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of 40% aqueous methylamine and concentrated ammonium hydroxide (AMA).
-
Incubate the vial at 65°C for 15 minutes.
-
Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Part B: 2'-O-TBDMS Deprotection
-
To the dried RNA pellet, add 100 µL of a 1:1 (v/v) mixture of N-Methyl-2-pyrrolidone (NMP) and Triethylamine (TEA).
-
Add 150 µL of Triethylamine trihydrofluoride (TEA·3HF).
-
Incubate the reaction at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 200 µL of 50 mM sodium acetate).
-
The crude RNA can then be purified by methods such as HPLC or gel electrophoresis.
Visualizations
Caption: Experimental workflow for RNA synthesis using this compound.
References
Application Notes and Protocols for Bz-rA Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-Benzoyl-2'-O-tert-butyldimethylsilyl-rA (Bz-rA) phosphoramidite is a critical building block for the chemical synthesis of RNA oligonucleotides. The benzoyl (Bz) group provides protection for the exocyclic amine of adenosine during the synthesis cycles, while the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl group, preventing unwanted side reactions and chain branching. This document provides detailed application notes and protocols for the efficient use of Bz-rA phosphoramidite in automated solid-phase RNA synthesis, with a focus on optimizing coupling time and efficiency.
Quantitative Data Summary
High coupling efficiency is paramount for the synthesis of high-quality, full-length RNA oligonucleotides. Due to the steric hindrance from the 2'-O-TBDMS protecting group, this compound generally requires longer coupling times than standard deoxyribonucleoside phosphoramidites.[1][2] The following tables summarize key quantitative parameters for the use of this compound.
Table 1: Recommended Coupling Parameters for this compound
| Parameter | Recommended Value | Notes |
| Coupling Time | 6 - 10 minutes | Longer times may be necessary for sequences prone to secondary structures. Optimization may be required.[2] |
| Coupling Efficiency | > 98% | A lower efficiency will significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[2] |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Higher concentrations can improve reaction kinetics.[3] |
| Activator Concentration | 0.25 M - 0.5 M in anhydrous acetonitrile | 5-(Ethylthio)-1H-tetrazole (ETT) is a commonly used activator for RNA synthesis.[1] |
Table 2: Typical Automated Synthesis Cycle Times for RNA Synthesis
| Step | Reagent(s) | Typical Duration |
| Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 - 120 seconds |
| Coupling | This compound + Activator | 6 - 10 minutes |
| Capping | Acetic Anhydride/N-Methylimidazole in THF | 30 - 60 seconds |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 - 60 seconds |
Experimental Protocols
The following protocols are generalized for automated RNA oligonucleotide synthesis on a 1 µmol scale. Optimization may be required based on the specific synthesizer, sequence, and scale.
Protocol 1: Reagent Preparation
Objective: To prepare fresh and anhydrous reagents to ensure high coupling efficiency.
Materials:
-
This compound
-
Anhydrous acetonitrile (<30 ppm H₂O)
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole - ETT)
-
Deblocking solution (3% TCA in DCM)
-
Capping solutions (Cap A and Cap B)
-
Oxidation solution (0.02 M Iodine)
-
Dry argon or nitrogen gas
Procedure:
-
Allow the this compound vial and anhydrous acetonitrile to reach room temperature before opening to prevent condensation.
-
Under an inert atmosphere of argon or nitrogen, dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Prepare the activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) under an inert atmosphere.
-
Ensure all other synthesis reagents are fresh and properly installed on the synthesizer according to the manufacturer's instructions.
Protocol 2: Automated Solid-Phase RNA Synthesis Cycle
Objective: To perform a single nucleotide addition cycle for incorporating Bz-rA.
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound growing oligonucleotide chain by treating it with the deblocking solution for 60-120 seconds. This is followed by a thorough wash with anhydrous acetonitrile.
-
Coupling: The 0.1 M this compound solution and the 0.25 M activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for 6-10 minutes.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating the support with capping solutions for 30-60 seconds to prevent the formation of deletion mutations. This is followed by a wash with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treating the support with the oxidation solution for 30-60 seconds. This is followed by a wash with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide in the sequence.
Protocol 3: Cleavage and Deprotection
Objective: To cleave the synthesized RNA from the solid support and remove all protecting groups.
Materials:
-
Ammonium hydroxide/methylamine mixture (AMA)
-
Anhydrous triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA at 65°C for 10-15 minutes to cleave the oligonucleotide and remove the benzoyl (Bz) and cyanoethyl protecting groups. The supernatant containing the oligonucleotide is collected.
-
Drying: The AMA solution is evaporated to dryness.
-
2'-O-TBDMS Deprotection (Desilylation): The dried oligonucleotide is resuspended in a solution of TEA·3HF in DMF or DMSO and heated at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.
-
Quenching and Desalting: The desilylation reaction is quenched, and the fully deprotected RNA is desalted using standard procedures such as ethanol precipitation or size-exclusion chromatography.
Mandatory Visualizations
Experimental Workflow for RNA Oligonucleotide Synthesis
Caption: Automated solid-phase RNA synthesis workflow.
Logical Relationship for Optimizing Coupling Efficiency
Caption: Key factors for optimizing Bz-rA coupling efficiency.
References
Application Notes and Protocols for the Deprotection of Oligonucleotides Synthesized with Benzoyl-Protected Adenosine (Bz-rA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. A critical step in obtaining high-purity, functional RNA is the effective removal of protecting groups used during solid-phase synthesis. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of adenosine (rA). Its removal, along with other protecting groups on the nucleobases, phosphate backbone, and the 2'-hydroxyl of the ribose sugar, must be carefully orchestrated to ensure the integrity of the final oligonucleotide product.
These application notes provide a comprehensive overview of established deprotection methods for oligonucleotides containing Bz-rA. Detailed protocols, quantitative data for comparison, and workflow visualizations are presented to guide researchers in selecting and implementing the optimal deprotection strategy for their specific application.
Deprotection Strategies Overview
Oligonucleotide deprotection is a multi-step process that typically involves:
-
Cleavage: Release of the oligonucleotide from the solid support.
-
Phosphate Group Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.
-
Base Deprotection: Removal of protecting groups from the nucleobases (e.g., benzoyl from adenosine).
-
2'-Hydroxyl Deprotection: For RNA synthesis, the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM).
The choice of deprotection strategy is dictated by the overall composition of the oligonucleotide, including the presence of sensitive modified bases or dyes, and the desired speed of the process.
Visualization of the General Deprotection Workflow
Caption: General workflow for oligonucleotide deprotection and purification.
Comparison of Common Deprotection Methods
The following table summarizes common deprotection conditions for oligonucleotides, including those containing Bz-rA. The selection of the appropriate method depends on the stability of other components in the oligonucleotide sequence.
| Deprotection Method | Reagents & Conditions | Typical Time | Notes |
| Standard Deprotection | Concentrated Ammonium Hydroxide (28-30%) | 17 hours at 55°C | A traditional and effective method for standard DNA and RNA bases, including Bz-rA.[1][2] |
| UltraFAST Deprotection | AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v) | 10 minutes at 65°C | A rapid deprotection method. Requires the use of acetyl-protected cytidine (Ac-dC) to prevent base modification.[1][3][4] |
| Mild Deprotection | 0.05 M Potassium Carbonate in Methanol | 4 hours at Room Temperature | Suitable for oligonucleotides with base-labile modifications. Requires the use of "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[1][4] |
| Two-Step Deprotection for Sensitive Dyes | 1. 30% Ammonium Hydroxide2. Add 40% Methylamine | Varies | A specialized procedure for certain dyes like FAM, where initial treatment with ammonium hydroxide is followed by the addition of methylamine to complete the deprotection.[4] |
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for standard RNA oligonucleotides containing Bz-rA and other standard base-protecting groups.
Materials:
-
Synthesized oligonucleotide on solid support
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap, chemically resistant vials
-
Heating block or oven
-
Pipettes and sterile, nuclease-free tips
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide to the vial.
-
Ensure the vial is tightly sealed to prevent ammonia gas from escaping.
-
Incubate the vial at 55°C for 17 hours. This step performs cleavage from the support and deprotection of the phosphate and base-protecting groups.
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and partially deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the sample completely using a SpeedVac or lyophilizer.
-
The resulting pellet contains the oligonucleotide with the 2'-hydroxyl protecting groups still attached. Proceed to the 2'-hydroxyl deprotection step.
Protocol 2: UltraFAST Deprotection with AMA
This protocol offers a significant reduction in deprotection time but requires the use of Ac-dC during synthesis.
Materials:
-
Synthesized oligonucleotide on solid support (synthesized with Ac-dC)
-
AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)
-
Screw-cap, chemically resistant vials
-
Heating block
-
Pipettes and sterile, nuclease-free tips
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1.0 mL of AMA solution to the vial.
-
Tightly seal the vial.
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution to a new microcentrifuge tube.
-
Dry the sample completely using a SpeedVac or lyophilizer.
-
Proceed to the 2'-hydroxyl deprotection step.
Protocol 3: 2'-Hydroxyl (TBDMS) Deprotection
This protocol is a necessary subsequent step for RNA oligonucleotides synthesized using TBDMS protecting groups.
Materials:
-
Dried oligonucleotide pellet from Protocol 1 or 2
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous DMSO or other suitable solvent (e.g., N-methylpyrrolidinone - NMP)
-
Heating block
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the dried oligonucleotide pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required to fully dissolve the pellet.[5]
-
Add 60 µL of triethylamine (TEA) to the solution and mix gently.[5]
-
Add 75 µL of TEA·3HF to the mixture.[5]
-
Incubate the reaction at 65°C for 2.5 hours.[5]
-
After incubation, cool the reaction to room temperature.
-
Quench the reaction by adding 1.75 mL of an appropriate quenching buffer.[5]
-
The fully deprotected oligonucleotide is now ready for purification (e.g., HPLC, cartridge purification, or ethanol precipitation).
Deprotection Chemistry Visualization
The following diagram illustrates the chemical transformation during the deprotection of Bz-rA.
Caption: Deprotection of Benzoyl-protected Adenosine (Bz-rA).
Troubleshooting and Considerations
-
Incomplete Deprotection: If analysis (e.g., mass spectrometry) reveals incomplete removal of protecting groups, consider increasing the deprotection time or temperature. Ensure that the deprotection reagents are fresh, as ammonia solutions can lose concentration over time.[6]
-
Base Modification: The use of AMA with Bz-dC can lead to modification of the cytosine base. It is crucial to use Ac-dC when employing the AMA deprotection method.[1][3][4]
-
Sensitive Modifications: For oligonucleotides containing sensitive dyes or modified bases, always refer to the manufacturer's specific deprotection recommendations. Milder conditions, such as potassium carbonate in methanol, may be necessary.[1][4]
-
DMT-on Purification: If the final 5'-DMT group is to be retained for purification, the final acid deblocking step during synthesis is omitted. The DMT group is typically stable to the basic deprotection conditions and is removed post-purification with an acid treatment (e.g., 80% acetic acid).[2]
By carefully selecting the deprotection method based on the oligonucleotide's composition and adhering to the detailed protocols, researchers can ensure the successful preparation of high-quality RNA for a wide range of applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Bz-rA Phosphoramidite in Automated Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (such as siRNA and antisense therapies), diagnostics, and fundamental research.[][2] Automated solid-phase synthesis using phosphoramidite chemistry is the gold standard for producing high-fidelity RNA sequences.[][2] A critical component in this process is the choice of protecting groups for the nucleobases to prevent unwanted side reactions during chain elongation.[2][3]
This document provides detailed application notes and protocols for the use of N6-Benzoyl-2'-O-TBDMS-rA-3'-CE Phosphoramidite (Bz-rA phosphoramidite) in automated oligonucleotide synthesizers. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of adenosine, offering robust protection during synthesis and reliable removal during deprotection.[4]
Data Presentation
While direct comparative studies of coupling efficiencies between different adenine protecting groups are not extensively available in the public domain, the use of this compound in conjunction with optimized synthesis cycles consistently yields high coupling efficiencies.
| Parameter | Typical Value | Notes |
| Purity of this compound | >98% (HPLC), >99% (³¹P NMR) | High-purity phosphoramidites are essential for achieving high stepwise coupling efficiency.[5] |
| Average Stepwise Coupling Efficiency | >98%, approaching 99% | Dependent on synthesizer maintenance, reagent quality, and optimized cycle parameters.[4][5] |
| Recommended 2'-Hydroxyl Protecting Group | TBDMS (tert-butyldimethylsilyl) | The bulky nature of the 2'-O-protecting group can influence coupling efficiency.[] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Activator choice can impact reaction kinetics and the potential for side reactions. |
| Deprotection Conditions | See Deprotection Protocols below | Requires a two-step process: 1. Base and phosphate deprotection (e.g., AMA or NH₄OH). 2. 2'-O-TBDMS removal (e.g., TEA·3HF).[7][8] |
Experimental Protocols
Protocol 1: Automated RNA Oligonucleotide Synthesis (1 µmol scale)
This protocol outlines a standard cycle for an automated RNA synthesizer using Bz-rA and other standard RNA phosphoramidites with 2'-O-TBDMS protection.
Reagents:
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected rA(Bz), rC(Ac), rG(iBu), and rU phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Capping Reagent A: Acetic anhydride in THF/Pyridine.
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
Oxidizing Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Reagent: Anhydrous acetonitrile.
Automated Synthesizer Cycle:
| Step | Reagent/Action | Duration | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60-90 seconds | Removes the 5'-DMT protecting group from the support-bound nucleoside, providing a free 5'-hydroxyl for coupling. |
| 2. Wash | Anhydrous Acetonitrile | 45 seconds | Removes the deblocking reagent and the cleaved DMT cation. |
| 3. Coupling | 0.1 M this compound + 0.25 M ETT | 5-10 minutes | Couples the this compound to the free 5'-hydroxyl group of the growing oligonucleotide chain. |
| 4. Wash | Anhydrous Acetonitrile | 45 seconds | Removes excess phosphoramidite and activator. |
| 5. Capping | Capping Reagents A and B | 45 seconds | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences. |
| 6. Wash | Anhydrous Acetonitrile | 45 seconds | Removes excess capping reagents. |
| 7. Oxidation | 0.02 M Iodine Solution | 45 seconds | Oxidizes the unstable phosphite triester linkage to a stable phosphate triester. |
| 8. Wash | Anhydrous Acetonitrile | 45 seconds | Removes excess oxidizing reagent and prepares for the next cycle. |
Repeat this cycle for each subsequent nucleotide addition.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This protocol involves the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.
Method A: Ammonium Hydroxide / Methylamine (AMA) Deprotection (Faster Method)
Reagents:
-
Ammonium hydroxide (28-30%)
-
Methylamine (40% in water)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
RNA Quenching Buffer
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Prepare the AMA solution by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).
-
Add 1 mL of the AMA solution to the vial, seal tightly, and heat at 65°C for 15-20 minutes.[9] This step cleaves the oligonucleotide from the support and removes the benzoyl, acetyl, and isobutyryl protecting groups from the bases, as well as the cyanoethyl groups from the phosphates.
-
Cool the vial to room temperature and transfer the supernatant to a new tube. Dry the oligonucleotide in a vacuum concentrator.
-
For 2'-O-TBDMS group removal, dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO (or DMF).[10]
-
Add 175 µL of TEA·3HF to the solution.
-
Heat the mixture at 65°C for 2.5 hours.[8]
-
Quench the reaction by adding an appropriate RNA quenching buffer.
-
The deprotected RNA is now ready for purification (e.g., HPLC, PAGE, or cartridge purification).
Method B: Ammonium Hydroxide Deprotection (Slower, Traditional Method)
Reagents:
-
Concentrated Ammonium hydroxide (28-30%)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
RNA Quenching Buffer
Procedure:
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide, seal tightly, and heat at 55°C for 8-12 hours.
-
Follow steps 4-9 from Method A.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | 1. Moisture in reagents or lines. 2. Degraded phosphoramidite or activator. 3. Suboptimal coupling time. | 1. Use fresh, anhydrous acetonitrile and ensure synthesizer lines are dry.[3] 2. Use fresh vials of phosphoramidites and activator. 3. Increase coupling time, especially for sterically hindered positions. |
| (n-1) Shortmer Impurities | 1. Inefficient coupling. 2. Inefficient capping. | 1. See "Low Coupling Efficiency". 2. Use fresh capping reagents and ensure adequate delivery and reaction time. |
| Depurination | Prolonged exposure to acidic conditions during detritylation. | Minimize detritylation time to the minimum required for complete DMT removal. Consider using a weaker acid like DCA instead of TCA.[11] |
| Modification of Adenine Base | Incomplete removal of the benzoyl group during deprotection. | Ensure deprotection is carried out for the recommended time and at the specified temperature. |
Visualizations
Logical Relationships and Workflows
References
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Long RNA Sequences Using Bz-rA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long-chain ribonucleic acid (RNA) is a critical technology for a myriad of applications in modern molecular biology, therapeutics, and diagnostics. From the development of mRNA vaccines and siRNA-based therapies to the construction of ribozymes and aptamers, the ability to produce high-fidelity, long RNA sequences is paramount. The solid-phase phosphoramidite method remains the gold standard for automated RNA synthesis.
A key component in this process is the use of protected nucleoside phosphoramidites. This document focuses on the application of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-rA-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite, hereafter referred to as Bz-rA phosphoramidite, for the synthesis of long RNA sequences. The benzoyl (Bz) group provides robust protection for the exocyclic amine of adenosine during synthesis, while the tert-butyldimethylsilyl (TBDMS) group effectively shields the 2'-hydroxyl of the ribose. This combination ensures high coupling efficiencies and minimizes the formation of side products, which is crucial for the successful synthesis of long oligonucleotides.
These application notes provide detailed protocols for the synthesis of long RNA sequences using this compound, including the automated solid-phase synthesis cycle and the subsequent deprotection steps. Additionally, quantitative data on synthesis performance is presented to guide researchers in achieving optimal results.
Data Presentation: Performance in Long RNA Synthesis
The success of long RNA synthesis is critically dependent on the efficiency of each coupling step. Even minor inefficiencies are compounded with each cycle, leading to a significant decrease in the yield of the full-length product. The use of high-quality phosphoramidites, such as Bz-rA, in conjunction with optimized synthesis protocols, is essential for maximizing the yield of long RNA sequences.
Table 1: Typical Coupling Efficiencies with Various Activators
| Activator | Concentration | Typical Coupling Time | Coupling Efficiency |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 6 minutes | >98%[1][2] |
| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 M | 3 - 6 minutes | >99%[2] |
Table 2: Theoretical Yield of Full-Length RNA Product vs. Sequence Length
This table illustrates the theoretical maximum yield of the full-length RNA product based on the average stepwise coupling efficiency. It highlights the critical importance of achieving high coupling efficiencies for the synthesis of long RNA sequences.
| RNA Length (nucleotides) | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |
| 20 | 74.8% | 90.5% |
| 40 | 55.9% | 81.9% |
| 60 | 41.8% | 74.1% |
| 80 | 31.2% | 66.9% |
| 100 | 23.3% | 60.5% |
| 120 | 17.4% | 54.7% |
| 150 | 11.5% | 47.1%[3] |
Note: Actual isolated yields will be lower due to losses during deprotection and purification steps.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of long RNA sequences using this compound on an automated DNA/RNA synthesizer.
Diagram: Overall Workflow for Long RNA Synthesis
Caption: A generalized workflow for the synthesis, deprotection, and purification of long RNA sequences.
Protocol 1: Automated Solid-Phase Synthesis (1 µmol scale)
This protocol outlines a standard cycle on an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.
Materials:
-
This compound: 0.1 M solution in anhydrous acetonitrile.
-
Other RNA Phosphoramidites (U, C, G): 0.1 M solutions of 2'-O-TBDMS-protected phosphoramidites in anhydrous acetonitrile.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support with the initial nucleoside attached.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[1]
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[1]
-
Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[1]
-
Capping Reagent B: 16% N-Methylimidazole in THF.[1]
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[1][2]
-
Washing Solution: Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials, including Bz-rA, and the solid support column onto the synthesizer. Ensure all reagent bottles are filled with fresh solutions.
-
Synthesis Cycle: Program the synthesizer to perform the following four steps for each nucleotide addition.
-
Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution to expose the 5'-hydroxyl group.
-
Step 2: Coupling: The this compound and activator solution are delivered to the synthesis column. The coupling reaction is allowed to proceed for 6 minutes.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutations.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle until the desired RNA sequence is assembled.
-
Final Detritylation (Optional): The DMT group on the final nucleotide can be removed (DMT-off) or left on (DMT-on) for purification purposes.
Protocol 2: Deprotection of the Synthesized RNA
This is a two-part process performed after the completion of the solid-phase synthesis.
Materials:
-
RNA synthesis column containing the fully protected oligonucleotide.
-
Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA).[1]
-
Sterile, RNase-free vials.
-
Heating block.
Procedure:
-
Remove the synthesis column from the synthesizer and transfer the solid support to a sterile, sealable vial.
-
Add 1.0 - 1.5 mL of the AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 15-30 minutes.[2][4]
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Wash the solid support with RNase-free water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Materials:
-
Dried, partially deprotected RNA pellet from Part A.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).[1]
-
Heating block.
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).
Procedure:
-
Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be required.[1][4]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1][4]
-
Cool the reaction mixture and add 1.75 mL of quenching buffer.[4]
-
The fully deprotected RNA is now ready for purification.
Diagram: Chemical Steps in RNA Synthesis Cycle
Caption: The four key chemical steps in a single cycle of solid-phase RNA synthesis.
Conclusion
The synthesis of long RNA sequences is a challenging but essential technique for advancing research and development in numerous biological and pharmaceutical fields. The use of high-quality reagents, such as this compound, coupled with optimized protocols for both synthesis and deprotection, is fundamental to achieving high yields of the desired full-length product. The detailed protocols and quantitative data presented in these application notes serve as a comprehensive guide for researchers to successfully synthesize long RNA oligonucleotides for their specific applications. Careful adherence to these methodologies will enable the reliable production of high-purity long RNA, thereby facilitating progress in RNA-based research and therapeutics.
References
Application Notes and Protocols for Incorporating Bz-rA Phosphoramidite in mRNA Synthesis Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality messenger RNA (mRNA) is a critical process for the development of novel therapeutics and vaccines. Chemical modifications to the mRNA molecule, such as the incorporation of modified nucleosides, can enhance its stability, translational efficiency, and reduce its immunogenicity.[1][2][3] N6-benzoyl-5'-O-dimethoxytrityl-2'-O-TBDMS-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Bz-rA phosphoramidite) is a key building block used in the solid-phase synthesis of RNA. The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of adenine, preventing unwanted side reactions during the synthesis cycle.[4]
These application notes provide a comprehensive guide for the incorporation of this compound into mRNA synthesis workflows. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key processes involved.
Data Presentation
Table 1: this compound Specifications and Coupling Efficiency
| Parameter | Specification | Reference |
| Purity (RP-HPLC) | ≥ 98% | [5][6] |
| Purity (³¹P-NMR) | ≥ 99% | [6][7] |
| Coupling Efficiency | > 99% | [7][8] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | [4][7] |
| Coupling Time | ~4-12 minutes | [9][10] |
Table 2: Comparison of Deprotection Methods for Benzoyl Protecting Groups
| Deprotection Reagent | Conditions | Advantages | Disadvantages | Reference |
| Concentrated Ammonium Hydroxide | 55°C for 8 hours | Standard, reliable method | Slower deprotection time | [11][7][12] |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C for 10-15 minutes | Rapid deprotection | Can cause transamination of Bz-dC if not using Ac-dC | [11][12][13] |
| Gaseous Methylamine | 40-65°C for ~2 hours | Effective for displacement reactions | Requires specialized equipment | [10] |
Experimental Protocols
Preparation of this compound Solution
Objective: To prepare the this compound solution for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound[14]
-
Anhydrous acetonitrile
-
Molecular sieves
-
Argon or Nitrogen gas
Procedure:
-
Ensure all glassware is thoroughly dried and purged with argon or nitrogen gas to maintain anhydrous conditions.
-
Dissolve the required amount of this compound in anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[15]
-
Agitate the solution gently until the phosphoramidite is fully dissolved.
-
Store the prepared solution under an inert atmosphere (argon or nitrogen) and use it promptly for synthesis.[5] For long-term storage, follow the manufacturer's recommendations, typically at -20°C to -80°C.[5]
Automated Solid-Phase mRNA Synthesis
Objective: To synthesize the desired mRNA sequence incorporating this compound using an automated DNA/RNA synthesizer.
Principle: The synthesis is performed on a solid support (e.g., controlled-pore glass, CPG) and follows a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[16][8][13][17]
Workflow Diagram:
Caption: Automated solid-phase mRNA synthesis cycle.
Procedure:
-
Instrument Setup: Program the DNA/RNA synthesizer with the desired mRNA sequence and the appropriate synthesis protocol. Ensure all reagent bottles are filled with fresh solutions (activator, deblocking solution, capping solutions, oxidizing solution, and washing solvent).
-
Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside by treatment with an acidic solution (e.g., trichloroacetic acid in dichloromethane).[16][13]
-
Coupling: The prepared this compound solution is activated by an activator (e.g., ETT) and coupled to the free 5'-hydroxyl group of the growing RNA chain. The coupling time may need to be optimized (typically 4-12 minutes).[9][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride) to prevent the formation of deletion mutants in subsequent cycles.[16][8]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing solution (e.g., iodine in THF/water/pyridine).[16][17]
-
Cycle Repetition: The four-step cycle is repeated for each subsequent nucleotide in the sequence until the full-length mRNA is synthesized.
Deprotection and Cleavage
Objective: To cleave the synthesized mRNA from the solid support and remove all protecting groups from the nucleobases and the phosphate backbone.
Procedure:
-
Transfer the solid support containing the synthesized mRNA to a screw-cap vial.
-
Add the chosen deprotection reagent (e.g., concentrated ammonium hydroxide or AMA solution).[11][13]
-
Incubate the vial at the recommended temperature and duration (see Table 2). This step cleaves the mRNA from the support and removes the benzoyl (Bz) and other base-protecting groups, as well as the cyanoethyl groups from the phosphates.[11][13]
-
After incubation, cool the vial and carefully transfer the supernatant containing the deprotected mRNA to a new tube.
-
2'-O-TBDMS Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting groups on the 2'-hydroxyls are typically removed using a fluoride-containing reagent like triethylamine trihydrofluoride (TEA·3HF). This is a critical step for RNA synthesis.[7]
Purification of mRNA
Objective: To purify the full-length mRNA from truncated sequences, salts, and other impurities.
Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides. The separation is based on the hydrophobicity of the molecules.[18]
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates molecules based on their charge. It is effective for separating full-length mRNA from shorter fragments.[]
-
Oligo(dT) Affinity Purification: This method is specific for polyadenylated mRNA, utilizing the hybridization between the poly(A) tail of the mRNA and immobilized oligo(dT) probes.[20][21]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to remove smaller impurities and aggregates.[18][]
The choice of purification method will depend on the scale of the synthesis, the required purity, and the downstream application.
Signaling Pathway Visualization
The incorporation of modified nucleosides can modulate the innate immune response to in vitro transcribed mRNA. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) such as TLR7 and TLR8, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and type I interferons.[1][22] Modifications to the nucleosides can reduce this recognition and subsequent immune activation.
References
- 1. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. alfachemic.com [alfachemic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
- 7. RNA Phosphoramidites from Bioneer [us.bioneer.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 15. US6340749B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis - Google Patents [patents.google.com]
- 16. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bz-rA Phosphoramidite Compatibility with Different Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-rA phosphoramidite (N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine-3'-CE phosphoramidite) is a critical building block for the chemical synthesis of RNA oligonucleotides. Its benzoyl (Bz) protecting group on the exocyclic amine of adenosine and the tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl of the ribose sugar provide the necessary stability during the iterative cycles of solid-phase synthesis while allowing for efficient deprotection post-synthesis. The performance of this compound, particularly its coupling efficiency, is intrinsically linked to the choice of solid support. This document provides a detailed overview of the compatibility of this compound with common solid supports, presenting quantitative data, experimental protocols, and visualizations to guide researchers in optimizing their RNA synthesis workflows.
Solid Support Overview
The solid support provides the initial surface for oligonucleotide chain growth. The choice of support material influences loading capacity, reaction kinetics, and the overall yield and purity of the final product. The two most prevalent types of solid supports used in oligonucleotide synthesis are Controlled Pore Glass (CPG) and Polystyrene (PS).
-
Controlled Pore Glass (CPG): CPG is a rigid, inorganic support with a defined pore size. It offers good mechanical stability and solvent compatibility. CPG is a well-established standard for both small- and large-scale synthesis.[1] For therapeutic applications and large-scale synthesis, high-load CPG with a loading capacity of up to ~100 µmol/g is often employed.[1]
-
Polystyrene (PS): Polystyrene supports are macroporous, non-swelling beads that offer rapid reaction kinetics and efficient washing.[2] A key advantage of PS supports is their significantly higher loading capacity compared to CPG, which can be beneficial for large-scale synthesis.[2]
Quantitative Data: this compound Performance on Different Solid Supports
The following table summarizes the key performance indicators of this compound when used with CPG and Polystyrene solid supports. The data is compiled from various sources to provide a comparative overview.
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Notes |
| Loading Capacity | 10 - 100 µmol/g | 61 - 92 µmol/g (can be higher) | PS generally offers higher loading capacity.[2] High-load CPG is available for larger scale synthesis.[1] |
| Typical Coupling Efficiency | >98% | >98% | With optimized protocols, high coupling efficiencies can be achieved on both supports. |
| Synthesis Scale | Research to Large-Scale | Research to Large-Scale | Both are suitable for a wide range of synthesis scales. |
| Mechanical Stability | High | High | Both supports are mechanically robust for automated synthesis.[2] |
| Solvent Compatibility | Excellent | Excellent | Compatible with all standard solvents used in oligonucleotide synthesis. |
Experimental Protocols
The following protocols outline the key steps in the solid-phase synthesis of RNA oligonucleotides using this compound. These are generalized protocols and may require optimization based on the specific synthesizer and the desired oligonucleotide sequence.
Protocol 1: Standard Solid-Phase RNA Synthesis Cycle
This protocol is applicable to both CPG and Polystyrene supports.
1. Deblocking (Detritylation):
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Deliver the deblocking solution to the synthesis column.
-
Allow the solution to flow through the column for 60-180 seconds.
-
Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
2. Coupling:
-
Objective: To couple the this compound to the deprotected 5'-hydroxyl group.
-
Reagents:
-
0.1 M this compound solution in anhydrous acetonitrile.
-
0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) activator solution in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for 3-10 minutes. Longer coupling times may be required for modified bases.
-
Wash the column with anhydrous acetonitrile to remove excess reagents.
-
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.
-
Reagents:
-
Capping Reagent A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.
-
Capping Reagent B: 16% 1-Methylimidazole in THF.
-
-
Procedure:
-
Deliver Capping Reagents A and B to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
4. Oxidation:
-
Objective: To oxidize the unstable phosphite triester linkage to a stable phosphate triester.
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide addition.
Protocol 2: Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
-
Reagent: A mixture of concentrated ammonium hydroxide and methylamine (AMA).
-
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add the AMA solution and incubate at a specified temperature and duration (e.g., 65°C for 15 minutes), depending on the complexity of the oligonucleotide and other modifications present.
-
Cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide is then ready for purification, typically by HPLC.
-
Visualizations
Experimental Workflow
Caption: Automated solid-phase RNA synthesis workflow using this compound.
Signaling Pathway Application: Metabolism of N6-Modified Adenosines
Oligonucleotides containing modified adenosines, such as those synthesized using this compound, are instrumental in studying cellular metabolic pathways. One such pathway involves the metabolism of N6-modified adenosines, which plays a role in safeguarding cellular metabolism and has implications for diseases related to metabolic dysregulation.
Caption: Simplified signaling pathway for the metabolism of N6-modified adenosines.
Conclusion
This compound is a robust and versatile reagent for the synthesis of RNA oligonucleotides. Its compatibility with both Controlled Pore Glass and Polystyrene solid supports allows for flexibility in synthesis scale and optimization of loading capacity. While both supports can yield high-quality oligonucleotides with high coupling efficiencies, the choice between them may be guided by the specific requirements of the synthesis, such as the desired scale and cost-effectiveness. The provided protocols and diagrams serve as a foundational guide for researchers to successfully incorporate this compound into their RNA synthesis workflows and to understand the biological relevance of the resulting modified oligonucleotides.
References
Application Notes and Protocols for the Purification of RNA Oligonucleotides Containing N6-benzoyl-adenosine (Bz-rA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. A key aspect of this process is the use of protecting groups to prevent unwanted side reactions during synthesis. N6-benzoyl-adenosine (Bz-rA) is a commonly used protected nucleoside phosphoramidite for the incorporation of adenosine into synthetic RNA sequences. The benzoyl (Bz) group provides stability during the coupling cycles. Following synthesis, complete removal of all protecting groups and purification of the full-length oligonucleotide from failure sequences and other impurities are critical steps to obtain a final product of high purity and integrity.
This document provides detailed application notes and protocols for the purification of RNA oligonucleotides containing Bz-rA. We will explore and compare the most effective purification techniques: High-Performance Liquid Chromatography (HPLC), Denaturing Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE) as a cleanup method.
Deprotection of Bz-rA Containing Oligonucleotides
Prior to purification, the crude oligonucleotide must be cleaved from the solid support and all protecting groups, including the benzoyl group on adenosine, must be removed. A common and effective method for this is treatment with aqueous methylamine.
Workflow for Deprotection and Purification
Comparison of Purification Methods
The choice of purification method depends on the desired purity, yield, length of the oligonucleotide, and the intended downstream application. High-Performance Liquid Chromatography (HPLC) and Denaturing Polyacrylamide Gel Electrophoresis (PAGE) are the two most common high-resolution purification techniques.
| Feature | Ion-Exchange HPLC (IEX-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Denaturing PAGE | Solid-Phase Extraction (SPE) |
| Principle | Separation based on charge (phosphate backbone). | Separation based on hydrophobicity. | Separation based on size and conformation. | Separation based on hydrophobicity. |
| Typical Purity | >90% | >85% | >95% | Desalting/Cleanup |
| Typical Yield | 60-80% | 50-70% | 30-50% | >90% (of input) |
| Recommended Length | Up to 100 nt | Up to 50 nt | Up to 300 nt | All lengths |
| Throughput | High (automated) | High (automated) | Low (manual) | High |
| Pros | Excellent resolution for longmers and shortmers, scalable. | Good for modified oligos, compatible with mass spectrometry. | Highest resolution, resolves single nucleotide differences. | Fast, good for desalting and removing small molecule impurities. |
| Cons | Can have secondary structure issues, requires salt removal. | Resolution decreases with oligo length. | Labor-intensive, potential for acrylamide contamination, lower yield. | Not a high-resolution method for purity. |
Experimental Protocols
Protocol 1: Deprotection of Bz-rA Containing RNA Oligonucleotides
This protocol describes the cleavage and deprotection of a 1 µmol scale synthesis.
Materials:
-
Crude RNA oligonucleotide on solid support (e.g., CPG)
-
Ammonium hydroxide/40% aqueous methylamine (AMA) solution (1:1, v/v)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-methylpyrrolidone (NMP)
-
3 M Sodium Acetate (NaOAc), RNase-free
-
n-Butanol, RNase-free
-
Ethanol (70%), RNase-free
-
RNase-free water
-
Heating block
-
Centrifuge
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap tube.
-
Add 1 mL of AMA solution to the tube.
-
Incubate at 65°C for 15-20 minutes.[1]
-
Cool the tube on ice and centrifuge briefly.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
-
2'-O-TBDMS Deprotection (Desilylation):
-
To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO and vortex to dissolve. Gentle heating (up to 65°C) may be required.
-
Add 125 µL of a 1.4 M TEA·3HF solution in NMP.
-
Incubate at 65°C for 2.5 hours.[2]
-
Cool the reaction on ice.
-
-
Precipitation:
-
Add 25 µL of 3 M NaOAc to the desilylation mixture.
-
Add 1 mL of n-butanol and vortex thoroughly.
-
Cool at -70°C for 1 hour or -20°C overnight.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of 70% ethanol and centrifuge again.
-
Remove the supernatant and dry the pellet under vacuum.
-
Resuspend the purified RNA pellet in an appropriate volume of RNase-free water.
-
Protocol 2: Purification by Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates oligonucleotides based on the negative charge of the phosphodiester backbone. This method is excellent for separating full-length products from shorter failure sequences.
Materials:
-
Deprotected crude RNA oligonucleotide
-
IEX-HPLC system with a suitable anion-exchange column
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5, 15% Acetonitrile
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.5, 1 M NaCl, 15% Acetonitrile
-
RNase-free water
Procedure:
-
Sample Preparation: Dissolve the deprotected RNA pellet in Mobile Phase A or RNase-free water.
-
HPLC Setup:
-
Equilibrate the IEX column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Set the column temperature to 60-80°C to minimize secondary structures.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing salt concentration (Mobile Phase B). A typical gradient might be from 10% to 60% B over 30-40 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length product.
-
Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC or mass spectrometry. Pool the fractions that meet the desired purity specifications.
-
Desalting: Desalt the pooled fractions using SPE or ethanol precipitation to remove the high salt concentration from the elution buffer.
Protocol 3: Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE offers the highest resolution and is ideal for purifying RNA where single-nucleotide precision is required.
Materials:
-
Deprotected crude RNA oligonucleotide
-
Denaturing polyacrylamide gel (containing 7-8 M urea)
-
1x TBE Buffer (Tris-borate-EDTA)
-
2x Formamide loading buffer
-
UV transilluminator and fluorescent TLC plate for shadowing
-
Sterile scalpel or razor blade
-
Gel elution buffer (e.g., 0.3 M NaOAc)
-
Ethanol (100% and 70%)
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage for the size of your RNA oligonucleotide.
-
Sample Preparation: Resuspend the RNA pellet in 2x formamide loading buffer. Heat at 95°C for 5 minutes and then place on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dyes have migrated to the desired position.
-
Visualization and Excision:
-
Remove the gel from the glass plates and place it on a plastic wrap over a fluorescent TLC plate.
-
Visualize the RNA bands by UV shadowing. The desired full-length product will be the most intense band.
-
Excise the band corresponding to the full-length RNA using a sterile scalpel.
-
-
Elution:
-
Crush the gel slice and place it in a tube with gel elution buffer.
-
Incubate overnight at 4°C or for a few hours at 37°C on a rotator.
-
-
Purification:
-
Separate the eluted RNA from the gel fragments by centrifugation through a filter tube.
-
Perform an ethanol precipitation on the supernatant to concentrate the purified RNA.
-
Wash the pellet with 70% ethanol, dry, and resuspend in RNase-free water.
-
Quality Control and Analysis
After purification, it is essential to assess the purity, integrity, and identity of the RNA oligonucleotide.
-
Purity Assessment:
-
Analytical HPLC (IEX or RP): Provides a quantitative measure of the percentage of full-length product.
-
Capillary Gel Electrophoresis (CGE): Offers high-resolution separation to determine purity.
-
-
Integrity and Identity Confirmation:
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Confirms the molecular weight of the final product, verifying its identity and the absence of modifications or adducts.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield after Purification | Incomplete deprotection. | Ensure complete deprotection by optimizing time and temperature. |
| Inefficient precipitation. | Use a carrier like glycogen; ensure proper temperature and centrifugation. | |
| Loss during gel elution (PAGE). | Optimize elution time and temperature; ensure complete crushing of the gel slice. | |
| Broad Peaks in HPLC | RNA secondary structures. | Increase column temperature (60-80°C); add denaturants like urea to the mobile phase. |
| Column overload. | Reduce the amount of sample injected. | |
| Multiple Peaks in Mass Spec | Incomplete deprotection. | Re-treat with deprotection reagents. |
| Salt adducts (Na+, K+). | Ensure thorough desalting; use ammonium acetate in the final precipitation step. | |
| Fragmentation during ionization. | Optimize mass spectrometer settings. |
Conclusion
The successful purification of RNA oligonucleotides containing Bz-rA is a multi-step process that requires careful attention to deprotection and the selection of an appropriate purification strategy. For high purity and scalability, IEX-HPLC is often the method of choice. For the highest resolution of closely related sequences, denaturing PAGE is unparalleled, though it comes at the cost of lower yields and throughput. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can consistently obtain high-quality Bz-rA-containing RNA oligonucleotides for their downstream applications.
References
Post-Synthesis Modification of RNA with Bz-rA Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of N6-Benzoyl-2'-O-TBDMS-rA-phosphoramidite (Bz-rA phosphoramidite) in the solid-phase synthesis of RNA and the subsequent post-synthesis deprotection procedures. These protocols are intended for researchers in molecular biology, biochemistry, and drug development who are utilizing synthetic RNA for various applications, including RNA interference (RNAi), aptamers, and mRNA-based therapeutics.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern biotechnology and pharmaceutical research. The phosphoramidite method is the most widely used approach for solid-phase RNA synthesis, enabling the production of high-purity RNA with defined sequences.[1] A key aspect of this method is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the ribose sugar during synthesis.[2]
This compound is a crucial building block for the incorporation of adenosine into a growing RNA chain. It features a benzoyl (Bz) group protecting the exocyclic amine of adenosine and a tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl of the ribose.[3] The "post-synthesis modification" in the context of using this compound primarily refers to the critical deprotection steps performed after the oligonucleotide chain has been assembled on the solid support. These steps remove the protecting groups to yield the final, functional RNA molecule.
This document will detail the process of incorporating this compound during solid-phase synthesis and provide comprehensive protocols for the post-synthesis deprotection of the resulting RNA oligonucleotide.
Materials and Reagents
The following table summarizes the key reagents and materials required for the synthesis and deprotection of RNA using this compound.
| Reagent/Material | Supplier Example | CAS Number | Storage |
| This compound | BroadPharm, TargetMol | 104992-55-4 | -20°C[3][4] |
| Ac-rC Phosphoramidite | ChemGenes | N/A | -20°C |
| iBu-rG Phosphoramidite | ChemGenes | N/A | -20°C |
| rU Phosphoramidite | ChemGenes | N/A | -20°C |
| Anhydrous Acetonitrile | Glen Research | 75-05-8 | Room Temperature |
| Activator Solution (e.g., ETT, BTT) | Sigma-Aldrich | N/A | Room Temperature |
| Capping Reagents (A and B) | Sigma-Aldrich | N/A | Room Temperature |
| Oxidizing Solution (Iodine) | Sigma-Aldrich | 7553-56-2 | Room Temperature |
| Deblocking Solution (TCA or DCA) | Sigma-Aldrich | N/A | Room Temperature |
| Ammonium Hydroxide/Methylamine (AMA) | Fisher Scientific | 1336-21-6 / 74-89-5 | 4°C |
| Triethylamine trihydrofluoride (TEA·3HF) | Sigma-Aldrich | 73602-61-6 | Room Temperature |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | 67-68-5 | Room Temperature |
| Controlled Pore Glass (CPG) Solid Support | Glen Research | N/A | Room Temperature |
Experimental Protocols
Solid-Phase RNA Synthesis using this compound
This protocol outlines the standard automated solid-phase synthesis cycle for incorporating this compound into an RNA oligonucleotide. The synthesis is performed on an automated DNA/RNA synthesizer.
Workflow for Solid-Phase RNA Synthesis
Caption: Automated solid-phase RNA synthesis cycle.
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound and other required RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[1]
-
Prepare fresh activator, capping, oxidizing, and deblocking solutions according to the synthesizer manufacturer's instructions.
-
-
Automated Synthesis Cycle: The following steps are performed automatically by the synthesizer for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside or the growing oligonucleotide chain using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[2]
-
Coupling: The this compound solution and the activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole, ETT) are delivered simultaneously to the synthesis column. The coupling reaction, which forms a phosphite triester linkage, is typically allowed to proceed for 3-6 minutes.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion-mutant sequences.[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester by treating the support with an oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).[2]
-
-
Completion of Synthesis: The four-step cycle is repeated until the desired RNA sequence is synthesized. The final oligonucleotide remains attached to the solid support with all protecting groups intact.
Post-Synthesis Deprotection of RNA
This two-step protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups.
Workflow for Post-Synthesis Deprotection
Caption: Post-synthesis deprotection and purification workflow.
Step 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Protecting Groups
-
Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and methylamine (40%) (AMA).[4]
-
Add the AMA solution to the vial, ensuring the support is fully submerged (typically 1-2 mL for a 1 µmol synthesis).
-
Cool the vial on ice and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the solid support with RNase-free water and combine the wash with the supernatant.
-
Evaporate the combined solution to dryness using a vacuum concentrator.
Step 2: Removal of the 2'-TBDMS Protecting Group
-
Dissolve the dried oligonucleotide pellet in 115 µL of anhydrous dimethyl sulfoxide (DMSO). Gentle heating at 65°C for a few minutes may be required to fully dissolve the pellet.[1][5]
-
Add 60 µL of triethylamine (TEA) to the DMSO/oligo solution and mix gently.[5]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[5]
-
Quench the reaction by adding an appropriate quenching buffer (e.g., provided with the deprotection reagents or a high-salt buffer).
-
The deprotected RNA is now ready for purification.
Purification of the Deprotected RNA
Purification of the final RNA product is crucial to remove truncated sequences, protecting group remnants, and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common method for purifying RNA oligonucleotides.
Protocol for Denaturing PAGE Purification:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage for the size of the RNA oligonucleotide.
-
Sample Loading: Resuspend the deprotected RNA sample in a formamide-containing loading buffer and load it onto the gel.
-
Electrophoresis: Run the gel until the desired separation is achieved, as indicated by tracking dyes.
-
Visualization: Visualize the RNA bands using UV shadowing. The full-length product should be the most prominent band.
-
Excision and Elution: Carefully excise the gel slice containing the full-length RNA product. Crush the gel slice and elute the RNA overnight in a suitable elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Desalting: Desalt the purified RNA using a desalting column or by ethanol precipitation to remove salts and residual urea from the gel.
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with solid-phase RNA synthesis using this compound. Actual results may vary depending on the sequence, length of the oligonucleotide, and the specific synthesis and purification conditions used.
| Parameter | Typical Value | Notes |
| Average Stepwise Coupling Efficiency | >98.5% | Monitored by trityl cation release. Crucial for the overall yield of the full-length product.[1] |
| Coupling Time for this compound | 3-6 minutes | With ETT activator.[1] |
| Deprotection Time (AMA) | 15-20 minutes at 65°C | For cleavage and removal of base/phosphate protecting groups.[2][4] |
| Deprotection Time (TEA·3HF) | 2.5 hours at 65°C | For removal of 2'-TBDMS groups.[5] |
| Overall Yield (Post-Purification) | 10-40% of theoretical | Highly dependent on the length and sequence of the RNA. |
Discussion on Post-Synthesis Labeling
While the deprotection of the benzoyl group is a "post-synthesis modification," the benzoyl group itself is not typically used as a handle for subsequent labeling. For applications requiring labeled RNA (e.g., with fluorescent dyes or biotin), it is more common to incorporate a nucleoside phosphoramidite containing a reactive functional group during the solid-phase synthesis.[6]
Alternative Strategies for Post-Synthesis Labeling:
Caption: General strategy for post-synthesis RNA labeling.
Commonly used reactive groups for post-synthesis labeling include:
-
Alkynes and Azides: These groups are introduced into the RNA and can be subsequently labeled using copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[7]
-
Amines: An amino-modifier phosphoramidite can be incorporated, and the resulting primary amine can be labeled with N-hydroxysuccinimide (NHS) ester-activated dyes or other molecules.[6]
These methods provide a versatile and efficient way to introduce a wide range of modifications into synthetic RNA for various research and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Bz-rA Phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to low coupling efficiency when using Bz-rA phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is phosphoramidite coupling efficiency and why is it critical for oligonucleotide synthesis?
A1: Phosphoramidite coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite monomer in each synthesis cycle.[1] This process is cyclical, meaning that the overall yield of the full-length oligonucleotide is a product of the efficiency at each step.[2] Even a minor decrease in coupling efficiency per cycle can lead to a significant reduction in the final yield of the desired product and an accumulation of shorter, truncated sequences, especially for longer oligonucleotides.[2][3] For successful synthesis, especially of long oligonucleotides (>75 bases), it is crucial to maintain the highest possible coupling efficiency, ideally above 99%.[1]
Q2: What are the most common causes of low coupling efficiency with this compound?
A2: Low coupling efficiency with this compound can stem from several factors, often related to reagents, protocol, or the synthesizer itself. Key causes include:
-
Presence of Moisture: Water is a primary culprit, as it reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1][2][4] All reagents, especially the acetonitrile (ACN) solvent, must be anhydrous.[1][2]
-
Degraded Phosphoramidite: this compound is sensitive to moisture and oxidation.[2][5] Improper storage or handling can lead to degradation, reducing its reactivity.[2]
-
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.[] An activator that is too weak may not sufficiently activate the phosphoramidite, while one that is too aggressive could cause side reactions.[]
-
Insufficient Coupling Time: Modified phosphoramidites, like Bz-rA, can be more sterically hindered than standard DNA phosphoramidites and may require longer coupling times to react completely.[2][7]
-
Inefficient Capping: If unreacted 5'-hydroxyl groups are not properly capped after a coupling step, they can react in subsequent cycles, leading to deletion sequences (n-1).[3]
Q3: How can I monitor the coupling efficiency during the synthesis process?
A3: The most common method for real-time monitoring of coupling efficiency is trityl monitoring.[1] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is cleaved at the beginning of each synthesis cycle, releasing a bright orange-colored trityl cation.[1] The absorbance of this cation is measured by the synthesizer. Consistent and high absorbance readings from one cycle to the next indicate high coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.[1]
Q4: Can the solid support or sequence composition affect the coupling efficiency of this compound?
A4: Yes, both can have an impact. For very long oligonucleotides, the growing chains can create steric hindrance, making it difficult for reagents to reach the reactive sites. In such cases, using a solid support with larger pores (e.g., 2000 Å CPG) may be beneficial.[4] Additionally, certain sequences, such as G-rich regions, can form secondary structures that hinder the accessibility of the 5'-hydroxyl group, leading to lower coupling efficiency.[2]
Troubleshooting Guide
Issue 1: Consistently Low Coupling Efficiency Observed via Trityl Monitoring
If you observe a consistent drop in trityl absorbance values for all bases, including Bz-rA, the issue is likely systemic.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially acetonitrile, are anhydrous (ideally <30 ppm water).[1][2] Use fresh, septum-sealed bottles.[2] Consider installing an in-line drying filter for the argon or helium gas supply.[4] |
| Degraded Reagents | Use fresh, high-quality phosphoramidites and activator.[8] Store phosphoramidites as a dry powder at -20°C under an inert atmosphere and prepare solutions fresh for each synthesis.[2][5] |
| Suboptimal Activator | Verify that the activator and its concentration are appropriate for this compound. For sterically hindered amidites, a more potent activator may be required.[7] Ensure the activator solution is fresh. |
| Synthesizer Fluidics Issue | Inspect the synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes.[1] Perform a system flush and calibration. |
Issue 2: Specific Drop in Coupling Efficiency at Bz-rA Incorporation
If the trityl signal drops significantly only after the Bz-rA coupling step, the problem is specific to this phosphoramidite.
| Potential Cause | Recommended Solution |
| Degraded this compound | The this compound may have hydrolyzed or oxidized. Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation.[2] Dissolve in high-quality anhydrous acetonitrile under an inert atmosphere.[2] |
| Insufficient Coupling Time | The standard coupling time may be too short for the sterically hindered this compound.[2] Increase the coupling time for this specific monomer. |
| Inappropriate Activator | The activator may not be potent enough to efficiently activate the this compound. Consider using a stronger activator for this step. |
| Low Reagent Concentration | Ensure the this compound and activator solutions are at the recommended concentrations.[7] |
Experimental Protocols
Protocol 1: Phosphoramidite Preparation and Handling
-
Storage: Store this compound as a dry powder at -20°C under an inert atmosphere (e.g., argon).[5]
-
Equilibration: Before use, allow the vial to warm to room temperature for at least 30 minutes to prevent moisture condensation upon opening.[2]
-
Dissolution: In a controlled, low-humidity environment, dissolve the phosphoramidite in high-quality anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) under an inert atmosphere.[2][7]
Protocol 2: Post-Synthesis Analysis by Reversed-Phase HPLC
This protocol is to assess the purity of the crude oligonucleotide and identify the presence of truncated (failure) sequences.[1]
-
Sample Preparation:
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Data Interpretation:
-
The full-length oligonucleotide product is typically the most hydrophobic and will be the last major peak to elute.[1]
-
Shorter, truncated sequences are less hydrophobic and will elute earlier.[1]
-
A high percentage of early-eluting peaks indicates significant issues with coupling efficiency during synthesis.[1]
-
Visualizations
Caption: A flowchart illustrating the systematic workflow for troubleshooting low coupling efficiency.
Caption: The four main steps of the phosphoramidite coupling cycle in oligonucleotide synthesis.
References
Technical Support Center: TBDMS Protecting Group in RNA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the premature deprotection of the tert-butyldimethylsilyl (TBDMS) group during RNA synthesis.
Troubleshooting Guide
Issue: Significant RNA degradation observed after base deprotection.
Q1: I am observing a high level of RNA strand cleavage after treating my support-bound oligonucleotide with aqueous ammonia. What is the likely cause and how can I prevent this?
A1: Premature removal of the 2'-O-TBDMS group during the basic deprotection step is a common cause of RNA degradation.[1][2] Standard aqueous ammonia solutions can be harsh enough to partially cleave the TBDMS group, exposing the 2'-hydroxyl. This can lead to phosphodiester bond cleavage and 2'-3' phosphate migration, especially in longer oligonucleotides.[1]
Recommended Solutions:
-
Modify the Deprotection Reagent: Instead of concentrated aqueous ammonia, use a milder basic solution. A mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1 v/v) is recommended to prevent premature loss of TBDMS groups.[3][4] Alternatively, a mixture of ammonium hydroxide and ethanol (3:1) can be used.[2]
-
Use Base-Labile Protecting Groups: Employing more base-labile protecting groups on the nucleobases allows for milder deprotection conditions, which in turn helps preserve the TBDMS group until the final desilylation step.[2] The tert-butylphenoxyacetyl group is commonly used for the exocyclic amino groups of A, G, and C in conjunction with TBDMS chemistry.[1][3]
Issue: Incomplete TBDMS deprotection in the final desilylation step.
Q2: My final RNA product shows incomplete removal of the TBDMS groups, even after treatment with a fluoride source. What could be causing this and how can I ensure complete deprotection?
A2: Incomplete desilylation can be due to several factors, including the choice of fluoride reagent, reaction conditions, and the presence of water.
Recommended Solutions:
-
Choice of Fluoride Reagent: While tetrabutylammonium fluoride (TBAF) is widely used, triethylamine tris(hydrofluoride) (TEA·3HF) is often a more reliable alternative for removing TBDMS groups from RNA, as it can lead to smoother deprotection without causing degradation.[1][5]
-
Anhydrous Conditions: The presence of excessive water can decelerate the desilylation process when using TBAF.[6][7] Ensure that your TBAF solution and reaction solvent (typically THF) are sufficiently anhydrous.
-
Reaction Time and Temperature: Ensure the desilylation reaction is carried out for the recommended time and at the appropriate temperature. For example, a common protocol involves heating the mixture at 65°C for 2.5 hours when using TEA·3HF in DMSO with TEA.[8]
Frequently Asked Questions (FAQs)
Q3: What are the main causes of premature TBDMS deprotection during RNA synthesis?
A3: The primary cause is the instability of the TBDMS group under the basic conditions required to remove the protecting groups from the nucleobases and the phosphate backbone.[1][2] Aqueous ammonia, a standard reagent for this step in DNA synthesis, can be too harsh for RNA synthesis, leading to partial cleavage of the TBDMS group.[2]
Q4: What are the consequences of premature TBDMS deprotection?
A4: The premature removal of the TBDMS group exposes the 2'-hydroxyl group. Under basic conditions, this can lead to:
-
Phosphodiester Chain Cleavage: Degradation of the RNA strand, resulting in lower yields of the full-length product.[2]
-
3'- to 2'-Phosphate Migration: This leads to the formation of isomeric RNA with incorrect 2'-5' phosphodiester linkages, which can affect the biological activity of the RNA.[1]
Q5: Are there alternative 2'-hydroxyl protecting groups that are more stable than TBDMS?
A5: Yes, several alternative protecting groups have been developed to overcome the limitations of TBDMS. These include:
-
2'-O-Triisopropylsilyloxymethyl (TOM): This group offers greater stability under basic and weakly acidic conditions and prevents 2'- to 3'-silyl migration.[1][9] Its reduced steric hindrance also leads to higher coupling efficiencies.[4][9]
-
2'-bis(2-Acetoxyethoxy)methyl (ACE): This orthoester group is stable during synthesis and is removed under mild acidic conditions (pH 3.8).[1][10]
Q6: Can I use the same deprotection conditions for TBDMS-protected RNA as I do for DNA?
A6: No, the deprotection conditions for RNA synthesis must be milder than those used for DNA synthesis. The standard ammonia solution used for deprotection in DNA synthesis will cause significant loss of the TBDMS protecting groups in RNA, leading to chain scission.[2]
Quantitative Data Summary
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| TBDMS | Cost-effective, well-established | Prone to premature deprotection under basic conditions, can lead to 2'-3' migration, sterically hindered leading to lower coupling efficiency.[1][4][11] | 1. Ethanolic Methylamine/Ammonia; 2. Fluoride source (e.g., TEA·3HF)[3][4] |
| TOM | Higher coupling efficiency, stable to basic and weakly acidic conditions, prevents 2'-3' migration.[1][9] | Higher cost compared to TBDMS. | 1. Methylamine in ethanol/water; 2. 1M TBAF in THF[1] |
| ACE | Stable during synthesis, removed under very mild acidic conditions, allows for purification of protected RNA.[1][10] | Requires a different 5'-protecting group (silyl ether instead of DMT).[1] | Mildly acidic conditions (pH 3.8, 55-60°C)[1][10] |
Experimental Protocols
Protocol 1: Modified Base Deprotection to Prevent Premature TBDMS Removal
Objective: To remove nucleobase and phosphate protecting groups while minimizing the loss of the 2'-O-TBDMS group.
Materials:
-
CPG-bound synthesized RNA
-
Concentrated aqueous ammonia
-
8M ethanolic methylamine
-
Sealable reaction vial
Procedure:
-
Transfer the CPG support with the synthesized RNA to a sealable vial.
-
Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.[3][4]
-
Add the deprotection mixture to the CPG support.
-
Seal the vial tightly and incubate at 55°C for 17 hours.[2]
-
After incubation, cool the vial before opening.
-
Proceed to the TBDMS deprotection step.
Protocol 2: TBDMS Deprotection using Triethylamine Tris(hydrofluoride) (TEA·3HF)
Objective: To completely remove the 2'-O-TBDMS groups from the RNA oligonucleotide.
Materials:
-
Deprotected and dried RNA oligonucleotide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine tris(hydrofluoride) (TEA·3HF)
Procedure:
-
Dissolve the RNA oligonucleotide in anhydrous DMSO.
-
Add TEA to the solution and mix gently.
-
Add TEA·3HF to the mixture.
-
Heat the reaction at 65°C for 2.5 hours.[8]
-
Quench the reaction with an appropriate buffer and proceed with purification.
Visualizations
Caption: Standard workflow for TBDMS-based RNA synthesis.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. benchchem.com [benchchem.com]
- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. phenomenex.com [phenomenex.com]
Side reactions associated with Bz-rA phosphoramidite chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with Bz-rA phosphoramidite chemistry during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the benzoyl (Bz) protecting group used?
A: N⁶-Benzoyl-2'-O-TBDMS-adenosine phosphoramidite (this compound) is one of the key building blocks for the chemical synthesis of RNA oligonucleotides.[1][2] The benzoyl (Bz) group is an acyl protecting group attached to the exocyclic amine (N⁶) of the adenine base.[1][3] This protection is crucial to prevent unwanted side reactions at this amine group during the various steps of automated solid-phase oligonucleotide synthesis.[1][3][4] The Bz group is stable throughout the synthesis cycles and is designed to be efficiently removed during the final deprotection step to yield the desired RNA sequence.[1]
Q2: What are the most common side reactions observed with this compound chemistry?
A: The most common side reactions include:
-
Hydrolysis of the phosphoramidite: this compound is sensitive to moisture and can hydrolyze to an unreactive H-phosphonate derivative, reducing coupling efficiency.[][6][7]
-
Depurination: The N-glycosidic bond between the adenine base and the ribose sugar can be cleaved under the acidic conditions of the detritylation step, leading to abasic sites and chain cleavage. The electron-withdrawing nature of the benzoyl group can destabilize this bond.[8][9]
-
Incomplete Coupling: Failure of the this compound to couple to the growing oligonucleotide chain results in n-1 shortmer impurities. This can be due to hydrolyzed phosphoramidite, steric hindrance, or suboptimal reaction conditions.[][10]
-
Capping Failures: Inefficient capping of unreacted 5'-hydroxyl groups after a failed coupling step can lead to the formation of deletion sequences.[10]
-
Side reactions during deprotection: The conditions used to remove the benzoyl and other protecting groups can sometimes lead to modification of the oligonucleotide. For example, incomplete removal of the Bz group can occur.
Q3: How does the stability of this compound in solution affect synthesis?
A: The stability of phosphoramidites in the synthesis solvent (typically anhydrous acetonitrile) is critical for high-yield oligonucleotide synthesis.[6][7] this compound can degrade over time in solution, primarily through hydrolysis.[6][7] This degradation reduces the concentration of the active phosphoramidite, leading to lower coupling efficiencies and an increase in truncated sequences.[] The stability of deoxynucleoside phosphoramidites in acetonitrile has been shown to decrease in the order T, dC > dA > dG.[6][7]
Q4: Can the 2'-O-TBDMS group on this compound cause any side reactions?
A: Yes, the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group, while essential for RNA synthesis, can be prone to migration between adjacent 2' and 3'-hydroxyl groups, particularly under basic conditions.[11] While this is less of a concern during the forward synthesis on the solid support, it can be a factor during certain handling or deprotection steps if not performed correctly.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency with this compound
Symptoms:
-
Low trityl yields after the Bz-rA coupling step.
-
Presence of significant n-1 peaks in HPLC or mass spectrometry analysis of the final oligonucleotide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Ensure strictly anhydrous conditions throughout the synthesis. Use dry acetonitrile (<30 ppm water).[] 2. Prepare fresh phosphoramidite solutions daily. 3. Store solid phosphoramidite under an inert atmosphere (argon or nitrogen) at low temperature (-20°C).[7][12] 4. Consider adding molecular sieves to the phosphoramidite solution to scavenge residual moisture.[6] |
| Inefficient Activation | 1. Verify the concentration and freshness of the activator solution (e.g., DCI or ETT).[10] 2. Ensure the activator is appropriate for RNA synthesis. |
| Suboptimal Coupling Time | 1. Increase the coupling time for the this compound to ensure the reaction goes to completion. |
| Degraded Phosphoramidite | 1. If the phosphoramidite is old or has been improperly stored, replace it with a fresh lot.[6][7] |
Issue 2: Evidence of Depurination
Symptoms:
-
Appearance of shorter oligonucleotide fragments in gel electrophoresis or HPLC analysis.
-
Mass spectrometry data indicating loss of an adenosine base.
-
Final product is a complex mixture of truncated sequences.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Detritylation Conditions | 1. Switch from trichloroacetic acid (TCA) to the milder dichloroacetic acid (DCA) for the deblocking step.[8][10] 2. Reduce the deblocking time to the minimum required for complete detritylation.[10] |
| Instability of the N-glycosidic Bond | 1. For sequences particularly prone to depurination, consider using a dA phosphoramidite with a more stabilizing protecting group, such as a formamidine-based group (e.g., dmf-dA), if compatible with your overall synthesis strategy. |
| Prolonged Acid Exposure | 1. Optimize the synthesizer's fluidics to ensure rapid and efficient delivery and removal of the deblocking agent.[8] |
Quantitative Data Summary
The following table summarizes the stability of deoxynucleoside phosphoramidites in acetonitrile, which provides a relative indication of the stability of this compound.
| Phosphoramidite | Purity Reduction after 5 weeks in Acetonitrile |
| dT, dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
| (Data adapted from a study on deoxynucleoside phosphoramidites)[6][7] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solution
Objective: To minimize hydrolysis of the phosphoramidite prior to and during oligonucleotide synthesis.
Materials:
-
This compound
-
Anhydrous acetonitrile (<30 ppm water)
-
Molecular sieves (3Å, activated)
-
Syringes and needles (oven-dried)
-
Inert gas (argon or nitrogen)
Procedure:
-
Ensure all glassware and syringes are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Allow the this compound vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a positive pressure of inert gas, dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
For extended use on the synthesizer, consider adding pre-activated molecular sieves to the phosphoramidite bottle to maintain anhydrous conditions.
-
Connect the phosphoramidite solution to the synthesizer, ensuring all lines are purged with inert gas.
-
For optimal results, prepare fresh solutions daily.
Protocol 2: Deprotection of Oligonucleotides Containing Bz-A
Objective: To efficiently remove the benzoyl and other protecting groups with minimal side reactions.
Materials:
-
Oligonucleotide synthesized on solid support
-
Ammonium hydroxide/40% aqueous methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF) or other fluoride-based desilylation reagent
-
DMSO (optional)
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the AMA solution to the solid support.
-
Heat the mixture at 65°C for 30 minutes to cleave the oligonucleotide from the support and remove the benzoyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.[1]
-
Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solvent to dryness.
-
To remove the 2'-O-TBDMS groups, dissolve the residue in a desilylation reagent such as TEA·3HF.
-
Heat the reaction at 65°C for 1.5 to 2.5 hours.[1]
-
Quench the desilylation reaction according to the reagent manufacturer's protocol.
-
Desalt and purify the fully deprotected oligonucleotide using HPLC or other appropriate methods.
Visual Diagrams
Caption: Key side reactions in this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. twistbioscience.com [twistbioscience.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Optimizing activator concentration for Bz-rA phosphoramidite coupling
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the activator concentration for N6-benzoyl-2'-O-TBDMS-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Bz-rA phosphoramidite) coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the function of an activator in this compound coupling?
A1: In phosphoramidite chemistry, the activator is a critical reagent that enables the coupling of a phosphoramidite monomer, such as Bz-rA, to the growing oligonucleotide chain. Its primary role is to protonate the diisopropylamino group of the phosphoramidite, transforming it into a good leaving group. This creates a highly reactive phosphorus intermediate that can readily react with the free 5'-hydroxyl group of the oligonucleotide chain attached to the solid support, forming a phosphite triester linkage.[][2][3]
Q2: Why is this compound coupling more challenging than standard DNA phosphoramidite coupling?
A2: The coupling of 2'-O-protected ribonucleoside phosphoramidites like Bz-rA is generally more challenging due to steric hindrance. The bulky tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position can physically impede the approach of the phosphoramidite to the 5'-hydroxyl of the growing chain.[4][5] This steric bulk necessitates the use of more reactive activators or longer coupling times to achieve high coupling efficiencies.[3][6]
Q3: Which activators are recommended for this compound coupling?
A3: While 1H-Tetrazole is a traditional activator for DNA synthesis, it is often not potent enough for sterically hindered RNA phosphoramidites like Bz-rA.[5][7] More acidic and/or nucleophilic activators are preferred to ensure efficient coupling. Common choices include:
-
5-Ethylthio-1H-tetrazole (ETT) : More acidic than 1H-Tetrazole and has better solubility in acetonitrile.[7][8]
-
5-Benzylthio-1H-tetrazole (BTT) : Even more acidic than ETT and is highly recommended for RNA synthesis, allowing for shorter coupling times.[3][7][8]
-
4,5-Dicyanoimidazole (DCI) : Less acidic than tetrazole-based activators but a much stronger nucleophile. Its high solubility is also an advantage, particularly for high-throughput and large-scale synthesis.[3][7]
Q4: How does activator concentration impact coupling efficiency?
A4: The activator concentration directly influences the rate of the coupling reaction.
-
Too low a concentration can lead to incomplete activation of the this compound, resulting in low coupling efficiency and an increased number of truncated sequences (n-1 products).[2][9]
-
Too high a concentration of a very acidic activator can cause side reactions. The most common is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This can lead to the formation of dimers that, upon coupling, result in n+1 impurities.[7][9]
Activator Selection and Concentration Guide
The choice of activator and its concentration is a balance between achieving high coupling efficiency and minimizing side reactions. The following table summarizes the properties of commonly used activators for RNA synthesis.
| Activator | pKa | Typical Concentration Range | Key Characteristics |
| 1H-Tetrazole | 4.9 | 0.45 M - 0.5 M | Standard for DNA synthesis; often too slow for RNA synthesis.[4][7] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | More acidic and soluble than 1H-Tetrazole; a good general-purpose activator for RNA.[7][8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.33 M | Highly acidic; often the preferred choice for sterically hindered monomers like Bz-rA, enabling faster coupling.[3][7][8] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but highly nucleophilic and very soluble; excellent for long oligos and reducing n+1 impurities.[7] |
Troubleshooting Common Coupling Problems
Problem 1: Low Coupling Efficiency with Bz-rA Monomer
-
Symptom: A significant drop in the trityl absorbance reading immediately after the Bz-rA coupling step.[10] Final analysis (HPLC/LC-MS) shows a high proportion of truncated sequences (n-1).[6]
-
Possible Cause 1: Sub-optimal Activator.
-
Solution: The activator may not be potent enough. If using 1H-Tetrazole, switch to a more reactive activator like ETT or BTT.[5]
-
-
Possible Cause 2: Insufficient Activator Concentration or Coupling Time.
-
Solution: The reaction may not be going to completion. Increase the coupling time for the Bz-rA monomer; doubling the standard time is a good starting point.[6] Alternatively, consider increasing the activator concentration within its recommended range. For particularly difficult couplings, a "double coupling" protocol, where the addition of phosphoramidite and activator is repeated, can be effective.[6]
-
-
Possible Cause 3: Moisture Contamination.
-
Solution: Water is a primary cause of low coupling efficiency as it hydrolyzes the activated phosphoramidite.[11][] Ensure that all reagents, especially the acetonitrile (ACN), are anhydrous (<30 ppm H₂O).[8][10] Use fresh, high-quality reagents and handle them under an inert atmosphere (Argon or Nitrogen).[6][11]
-
Problem 2: Presence of n+1 Impurities in the Final Product
-
Symptom: HPLC or Mass Spectrometry analysis shows a significant peak corresponding to the desired sequence plus one additional nucleotide.
-
Possible Cause: Premature Detritylation.
-
Solution: This side reaction is often caused by an activator that is too acidic for the synthesis conditions, leading to the removal of the DMT group from the phosphoramidite monomer before it reaches the column.[7][9] This allows a monomer-dimer to form, which is then incorporated. To mitigate this, consider switching to a less acidic, more nucleophilic activator like DCI.[7] Alternatively, reducing the concentration of the acidic activator may help.
-
Experimental Protocols
Protocol 1: Activator Titration for Optimal Bz-rA Coupling
Objective: To determine the optimal activator concentration for this compound by evaluating coupling efficiency across a range of concentrations.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
This compound (0.1 M in anhydrous ACN)
-
Selected Activator (e.g., ETT or BTT) at various concentrations (e.g., 0.2 M, 0.25 M, 0.3 M, 0.35 M, 0.4 M in anhydrous ACN)
-
Standard synthesis reagents (Capping, Oxidation, Deblocking solutions)
-
Anhydrous acetonitrile (ACN)
-
HPLC system for analysis
Methodology:
-
Synthesizer Setup: Program the synthesizer to perform five identical small-scale syntheses of a short test sequence (e.g., 5'-TTT(rA)TTT-3').
-
Variable Activator Concentration: For each of the five syntheses, use a different concentration of the chosen activator for the Bz-rA coupling step. Keep all other synthesis parameters, including coupling times for the DNA bases, constant.
-
Trityl Monitoring: If available, use the synthesizer's trityl monitoring function to get a real-time estimate of the coupling efficiency at each step. A higher, more consistent trityl release indicates better coupling.[10]
-
Synthesis and Deprotection: Complete the syntheses, cleave the oligonucleotides from the support, and perform standard deprotection protocols.
-
Analysis: Analyze the crude product from each synthesis by reversed-phase HPLC.
-
Data Interpretation: Compare the chromatograms from the five syntheses. The optimal activator concentration will correspond to the synthesis that produced the highest percentage of the full-length product with the lowest percentage of n-1 truncated sequences.
Visual Guides
Workflow for Optimizing Activator Concentration
Caption: A stepwise workflow for determining the optimal activator concentration.
Troubleshooting Logic for Low Coupling Efficiency
Caption: A decision tree for troubleshooting low coupling efficiency issues.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Bz-rA Phosphoramidite Stability and Performance
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Bz-rA phosphoramidite. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of moisture on the stability and performance of this critical reagent in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of this compound?
Moisture is a primary factor that compromises the stability of this compound. Phosphoramidites are susceptible to hydrolysis, a chemical reaction with water that degrades the phosphoramidite into its corresponding H-phosphonate and other byproducts.[1] This degradation reduces the purity of the reagent, which can significantly lower coupling efficiency during oligonucleotide synthesis and lead to the incorporation of undesired truncated sequences.[1]
Q2: What is the primary degradation product of this compound when exposed to moisture?
The main degradation product from the hydrolysis of this compound is its H-phosphonate derivative.[1][2] This occurs through the nucleophilic attack of water on the phosphorus (III) center. The H-phosphonate is inactive in the standard coupling reaction, thus lowering the concentration of the active phosphoramidite available for synthesis.
Q3: How sensitive is this compound to moisture compared to other phosphoramidites?
While specific kinetic data for this compound is not extensively published, the general stability trend for deoxynucleoside phosphoramidites in the presence of water is T > dC > dA >> dG.[1][3] This indicates that adenosine phosphoramidites, like Bz-rA, are more susceptible to hydrolysis than thymidine and deoxycytidine amidites but generally more stable than deoxyguanosine amidites. The bulky 2'-TBDMS protecting group on ribonucleoside phosphoramidites like Bz-rA can influence stability, but the fundamental sensitivity to moisture remains.
Q4: What is the recommended maximum water content in the acetonitrile used for this compound solutions?
To ensure optimal performance and minimize degradation, it is crucial to use anhydrous acetonitrile. The recommended water content should be less than 30 parts per million (ppm), with a preference for 10 ppm or less for demanding syntheses.[1][4]
Q5: How should this compound be stored to maintain its stability?
Proper storage is critical for preserving the integrity of this compound. It should be stored as a dry powder under an inert atmosphere, such as argon or nitrogen, at low temperatures, typically -20°C for short-term and -80°C for long-term storage.[5] Once dissolved in anhydrous acetonitrile, the solution has limited stability and should ideally be used fresh.
Troubleshooting Guide
This guide addresses specific issues that may arise during oligonucleotide synthesis due to the impact of moisture on this compound.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency for Adenosine | This compound Degradation due to Moisture: Hydrolysis of the phosphoramidite reduces the concentration of the active species available for coupling. | - Use fresh, high-quality this compound. - Ensure the phosphoramidite has been stored correctly under an inert atmosphere at -20°C or -80°C. - Allow the vial to warm to room temperature before opening to prevent condensation.[6] - Prepare phosphoramidite solutions fresh before each synthesis. |
| Moisture in Acetonitrile: Water in the solvent will readily degrade the phosphoramidite. | - Use anhydrous acetonitrile with a water content of <30 ppm (ideally <10 ppm).[1][4] - Test the water content of your acetonitrile using Karl Fischer titration. - Use a fresh, sealed bottle of anhydrous acetonitrile for each new set of reagents. - Consider placing molecular sieves in the acetonitrile bottle on the synthesizer.[1] | |
| Consistently Low Coupling Efficiency for All Bases | System-wide Moisture Contamination: Moisture may be present in the synthesizer lines, other reagents, or the inert gas supply. | - Purge all synthesizer lines thoroughly with fresh, anhydrous acetonitrile. - Check all other reagents (activator, capping reagents) for potential moisture contamination. - Install an in-line drying filter for the argon or helium gas supplied to the synthesizer.[4] |
| Presence of Unexpected Peaks in HPLC Analysis of Crude Oligonucleotide | Formation of n-1 Deletion Sequences: Incomplete coupling due to degraded this compound leads to a higher proportion of shorter, failure sequences. | - Address the root cause of low coupling efficiency by minimizing moisture exposure (see above). - Optimize coupling times for this compound, as ribonucleoside amidites can be more sterically hindered.[7] |
| Side Reactions: Degraded phosphoramidite or the presence of water can lead to other side reactions, resulting in modified oligonucleotides. | - Ensure high purity of the starting this compound. - Maintain strictly anhydrous conditions throughout the synthesis. |
Data Presentation
The following tables provide representative data on the impact of moisture on this compound stability and performance. Note: This data is illustrative and based on general trends for adenosine phosphoramidites. Actual results may vary depending on specific experimental conditions.
Table 1: Representative Impact of Water Content in Acetonitrile on this compound Purity Over Time
| Water Content in Acetonitrile (ppm) | Initial Purity (%) | Purity after 24 hours at RT (%) | Purity after 72 hours at RT (%) |
| < 10 | > 99.0 | ~98.5 | ~97.0 |
| 30 | > 99.0 | ~97.0 | ~94.0 |
| 50 | > 99.0 | ~95.0 | ~90.0 |
| 100 | > 99.0 | ~90.0 | ~80.0 |
Table 2: Representative Impact of this compound Solution Age and Water Content on Single-Step Coupling Efficiency
| Water Content in Acetonitrile (ppm) | Coupling Efficiency (Fresh Solution) (%) | Coupling Efficiency (24-hour old solution) (%) | Coupling Efficiency (72-hour old solution) (%) |
| < 10 | > 99.0 | ~98.8 | ~98.2 |
| 30 | ~98.5 | ~97.5 | ~96.0 |
| 50 | ~97.0 | ~95.0 | ~92.0 |
| 100 | ~94.0 | ~90.0 | < 85.0 |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ³¹P NMR Spectroscopy
Objective: To quantitatively assess the degradation of this compound to its H-phosphonate derivative in the presence of a known amount of water.
Materials:
-
This compound
-
Anhydrous acetonitrile (<10 ppm water)
-
Deionized water
-
Anhydrous deuterated chloroform (CDCl₃) for NMR locking
-
NMR tubes with septa
-
Microsyringes
Methodology:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous acetonitrile in a glovebox or under an inert atmosphere.
-
Prepare acetonitrile solutions with varying known water concentrations (e.g., 30 ppm, 50 ppm, 100 ppm).
-
In separate NMR tubes, add a defined volume of the this compound stock solution.
-
To each tube, add a corresponding volume of the acetonitrile/water solution to achieve the target water concentration.
-
Add a small amount of anhydrous CDCl₃ for locking.
-
Seal the NMR tubes with septa under an inert atmosphere.
-
Acquire a ³¹P NMR spectrum at time zero (t=0). The this compound will appear as two diastereomeric peaks around 150 ppm, while the H-phosphonate degradation product will appear as a characteristic peak around 10 ppm.[8]
-
Store the NMR tubes at room temperature.
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., 6, 12, 24, 48, 72 hours).
-
Integrate the phosphoramidite and H-phosphonate peaks to determine the percentage of degradation over time.
Protocol 2: Quantifying this compound and its H-phosphonate Degradation Product by RP-HPLC
Objective: To develop a stability-indicating RP-HPLC method to separate and quantify this compound and its primary hydrolysis product.
Materials:
-
This compound
-
Anhydrous acetonitrile (HPLC grade)
-
Triethylammonium acetate (TEAA) buffer (e.g., 0.1 M, pH 7.0)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[9]
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare solutions of this compound in anhydrous acetonitrile at a known concentration (e.g., 1.0 mg/mL).[9] To generate the degradation product for method development, a sample can be intentionally exposed to moisture.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
The this compound will typically elute as two closely resolved peaks corresponding to the two diastereomers.[10]
-
The more polar H-phosphonate degradation product will have a shorter retention time.
-
Develop a calibration curve with a pure standard of this compound to quantify its concentration.
-
The percentage of degradation can be calculated from the relative peak areas of the phosphoramidite and the H-phosphonate.
-
Protocol 3: Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To accurately measure the water content in acetonitrile to ensure it meets the stringent requirements for oligonucleotide synthesis.
Materials:
-
Acetonitrile sample
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., CombiTitrant, CombiSolvent)
-
Certified water standard for calibration
Methodology:
-
Instrument Setup and Calibration:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Calibrate the instrument using a certified water standard to determine the titer of the Karl Fischer reagent.
-
-
Sample Analysis:
-
Add a precise volume or weight of the acetonitrile sample to the titration vessel containing the Karl Fischer solvent.
-
Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content of the sample, typically expressed in ppm or percentage.
-
-
Quality Control:
-
Regularly perform system suitability checks and recalibration to ensure accurate results.
-
Handle all reagents and samples in a manner that prevents contamination from atmospheric moisture.
-
Visualizations
Caption: Hydrolysis pathway of this compound in the presence of moisture.
Caption: Troubleshooting workflow for low coupling efficiency in oligonucleotide synthesis.
Caption: Experimental workflow for assessing the impact of moisture on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. usp.org [usp.org]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Strategies to Minimize n+1 and n-1 Impurities in RNA Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of n+1 and n-1 impurities during RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n-1 and n+1 impurities in RNA synthesis?
During the chemical synthesis of RNA oligonucleotides, several types of impurities can arise. The most common are n-1 and n+1 impurities.
-
n-1 Impurities: These are deletion sequences, meaning they are missing one nucleotide from the desired full-length product (FLP).[1] This can occur at any step of the synthesis, resulting in a heterogeneous mixture of shorter oligonucleotides.[1]
-
n+1 Impurities: These are insertion sequences, containing one additional nucleotide compared to the FLP.[1] They are generally less common than n-1 impurities.[1]
The presence of these impurities is critical to control, especially for therapeutic oligonucleotides, as regulatory bodies like the FDA and EMA have guidelines for their characterization and control.[1]
Q2: What are the primary causes of n-1 impurities?
N-1 impurities are primarily a result of inefficiencies in the four-step solid-phase synthesis cycle.[1] The main causes include:
-
Incomplete Detritylation: The failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain prevents the subsequent coupling reaction.[1][2] This unreacted chain can be deprotected in a later cycle, leading to a deletion.[1]
-
Inefficient Coupling: If the incoming phosphoramidite monomer does not couple efficiently to the free 5'-hydroxyl group, a portion of the chains will not be extended in that cycle.[1][3]
-
Ineffective Capping: After the coupling step, any unreacted 5'-hydroxyl groups are permanently blocked by an acetylating agent ("capping") to prevent them from reacting in subsequent cycles.[1][4] Inefficient capping allows these unextended chains to participate in later coupling steps, resulting in n-1 sequences.[1]
Q3: What are the primary causes of n+1 impurities?
N+1 impurities can arise from specific side reactions during synthesis:
-
Phosphoramidite Dimer Addition: The activators used during the coupling step are mildly acidic and can prematurely remove the DMT group from a phosphoramidite monomer in solution. This is particularly prevalent with dG phosphoramidites.[1][5] This deprotected monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the growing chain.[1]
-
N3-Cyanoethylation of Thymidine: Acrylonitrile, a byproduct of the deprotection of the cyanoethyl protecting group, can react with thymidine bases. This modification results in a +53 Da species that can be mistaken for an n+1 peak in reverse-phase HPLC analysis, though it is readily identifiable by mass spectrometry.[1][5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during RNA synthesis related to n-1 and n+1 impurities.
Issue 1: High Levels of n-1 Impurities Detected
High levels of n-1 impurities indicate a systematic failure in one or more steps of the synthesis cycle. Use the following workflow and table to diagnose and resolve the issue.
| Potential Cause | Recommended Solution | Quantitative Parameter/Target |
| Moisture Contamination | Ensure all reagents, especially acetonitrile (ACN), are anhydrous.[6] Use fresh, septum-sealed bottles of anhydrous ACN. Handle phosphoramidites under an inert atmosphere. | Water content in ACN: < 30 ppm[6] |
| Degraded Reagents | Use fresh, high-quality phosphoramidites and activator solutions.[6] Store reagents according to the manufacturer's recommendations and do not use them past their expiration date. | Phosphoramidite Purity: > 98.5% |
| Suboptimal Coupling Time | Optimize the coupling time, especially for sterically hindered or modified bases.[3][6] Doubling the standard coupling time is a common starting point for problematic couplings.[6] | Standard TBDMS chemistry coupling time: 3 - 12 minutes[6] |
| Inefficient Capping | Ensure the capping reagent is fresh and active. Ineffective capping can lead to the accumulation of n-1 sequences.[1][5] | Capping Efficiency: > 99% |
| Synthesizer Malfunction | Check for blockages in the reagent lines and ensure proper delivery of all solutions. Calibrate the synthesizer according to the manufacturer's instructions.[7] | - |
Issue 2: n+1 Impurity Detected
The presence of n+1 impurities is often due to the incorporation of a phosphoramidite dimer.
| Potential Cause | Recommended Solution |
| Phosphoramidite Dimer Addition | This is particularly prevalent with dG phosphoramidites, which can detritylate faster in the presence of an acidic activator.[1][5] |
| Activator Choice: Use a less acidic activator if compatible with your synthesis chemistry.[1][5] | |
| Amidite Quality: Ensure high-purity phosphoramidites with low levels of reactive impurities.[8] | |
| N3-Cyanoethylation of Thymidine | This side reaction can be minimized by using a larger volume of ammonia for cleavage or by using a deprotection solution containing a scavenger like triethylamine.[3][5] Treating the column with 10% diethylamine (DEA) in acetonitrile prior to cleavage can eliminate this side reaction.[5] |
Experimental Protocols
Protocol 1: Analysis of n+1 and n-1 Impurities by Anion-Exchange HPLC (AEX-HPLC)
This method separates oligonucleotides based on the number of phosphate groups.
-
System Preparation: Use an HPLC system with a strong anion-exchange column. Ensure the system is free of salts from previous runs.[1]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in Buffer A to a final concentration of approximately 0.5-1.0 mg/mL.[1]
-
Chromatographic Conditions:
-
Detection: UV absorbance at 260 nm.[1]
-
Data Analysis: The full-length product (FLP) will be the main, latest-eluting peak. n-1 impurities will elute slightly earlier.[1] Integrate the peak areas to determine the relative purity.
Protocol 2: Identification of Impurities by LC-MS
This protocol is used to determine the exact mass of the synthesized RNA and its impurities.
-
System Preparation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[1]
-
Mobile Phase Preparation:
-
Sample Preparation: Desalt the oligonucleotide sample to remove sodium or potassium adducts.[1] Dissolve the sample in Buffer A.
-
Chromatographic Conditions:
-
Column: Use a reversed-phase column suitable for oligonucleotides (e.g., C18).[1]
-
Gradient: Run a gradient from a low to a high percentage of organic solvent (Buffer B).
-
-
MS Conditions: Operate the mass spectrometer in negative ion mode. Acquire full scan data.[1]
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact molecular weights of the species present in each chromatographic peak.[1] Compare the observed masses to the theoretical masses of the target RNA and potential impurities.
Visualization of the RNA Synthesis Cycle and Impurity Formation
The following diagram illustrates the standard solid-phase phosphoramidite synthesis cycle and the points at which n-1 impurities can arise.
References
- 1. benchchem.com [benchchem.com]
- 2. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Bz-rA Phosphoramidite Deprotection and Strand Cleavage
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the deprotection of RNA oligonucleotides synthesized using N6-benzoyl-2'-O-TBDMS-adenosine (Bz-rA) phosphoramidite, with a specific focus on troubleshooting and preventing strand cleavage.
Frequently Asked Questions (FAQs)
Q1: What is Bz-rA phosphoramidite, and why is the benzoyl group used for protection?
A1: this compound is a key building block used in the chemical synthesis of RNA. The benzoyl (Bz) group is an acyl-based protecting group attached to the exocyclic N6-amino group of the adenosine base. Its primary function is to prevent unwanted side reactions at this nucleophilic site during the automated solid-phase synthesis cycle, which includes detritylation, coupling, capping, and oxidation. The benzoyl group is stable under the conditions of these synthesis steps but can be removed during the final deprotection stage.[1]
Q2: What is strand cleavage, and how is it related to Bz-rA deprotection?
A2: Strand cleavage is the breakage of the phosphodiester backbone of the RNA oligonucleotide. During the deprotection of RNA synthesized with Bz-rA, strand cleavage can occur as a result of depurination. Depurination is the loss of the adenine base from the ribose sugar, creating an apurinic (AP) site.[2][3] This AP site is unstable and can lead to the cleavage of the sugar-phosphate backbone under the basic conditions used for deprotection.[2][3]
Q3: Why does the use of a benzoyl protecting group on adenosine increase the risk of depurination?
A3: The benzoyl group is an electron-withdrawing group. This property can destabilize the N-glycosidic bond that connects the adenine base to the ribose sugar.[4][5][6] A destabilized bond is more susceptible to cleavage, especially under the acidic conditions of the detritylation step in solid-phase synthesis, leading to a higher incidence of depurination. While ribonucleosides are generally less prone to depurination than deoxyribonucleosides, the presence of an electron-withdrawing protecting group can still pose a significant risk.
Q4: What are the analytical signs of strand cleavage in my sample?
A4: Strand cleavage can be detected using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: In an anion-exchange or reversed-phase HPLC chromatogram, strand cleavage will result in the appearance of additional, shorter fragment peaks that elute earlier than the full-length product.
-
Mass Spectrometry (MS): MS analysis will reveal the presence of species with lower molecular weights than the expected full-length oligonucleotide, corresponding to the cleaved fragments.
Q5: Are there alternative protecting groups for adenosine that can minimize strand cleavage?
A5: Yes, several alternative protecting groups have been developed to be more resistant to depurination. These include:
-
Phenoxyacetyl (Pac): This group is more labile than benzoyl and can be removed under milder basic conditions, reducing the risk of base-catalyzed degradation.[4]
-
Formamidine groups (e.g., dimethylformamidine, dmf): These groups are electron-donating, which helps to stabilize the N-glycosidic bond and prevent depurination.[7] However, dmf-dA can be too unstable for routine use in synthesis.
-
Acetyl (Ac): The acetyl group is more labile than the benzoyl group and can be removed under milder conditions.
Troubleshooting Guide: Bz-rA Deprotection and Strand Cleavage
This guide provides a systematic approach to diagnosing and resolving issues of strand cleavage when using this compound.
| Problem | Potential Cause | Recommended Action |
| Significant peaks corresponding to cleaved fragments observed in HPLC/MS. | Depurination during synthesis or deprotection. | 1. Optimize Deprotection Conditions: Use milder deprotection reagents and conditions. Avoid prolonged exposure to high temperatures and strong bases. 2. Review Synthesis Protocol: Minimize the time of exposure to acidic conditions during the detritylation step. 3. Consider Alternative Protecting Groups: For sequences that are particularly sensitive to depurination, consider using an alternative protecting group for adenosine, such as Pac or a formamidine-based group. |
| Low yield of full-length product. | Incomplete deprotection leading to purification loss or strand cleavage. | 1. Ensure Complete Deprotection: Follow the recommended deprotection times and temperatures for the specific protecting groups used in your sequence. Incomplete removal of protecting groups can lead to the false appearance of impurities and loss of product during purification. 2. Use Fresh Reagents: Ensure that your deprotection reagents (e.g., ammonium hydroxide, AMA) are fresh and of high quality. Old reagents can be less effective, leading to incomplete deprotection. |
| Unexpected side products in MS analysis. | Side reactions during deprotection. | 1. Verify Protecting Group Compatibility: Ensure that all protecting groups in your oligonucleotide are compatible with the chosen deprotection method. For example, using benzoyl-protected cytidine with AMA can lead to transamination. 2. Use Milder Conditions: For sensitive oligonucleotides, consider using milder deprotection conditions, such as lower temperatures for a longer duration. |
Data Presentation
Table 1: Comparison of Common Protecting Groups for Adenosine in RNA Synthesis
| Protecting Group | Abbreviation | Chemical Nature | Depurination Risk | Recommended Deprotection Conditions |
| Benzoyl | Bz | Acyl (Electron-withdrawing) | Higher | Concentrated Ammonium Hydroxide, 55°C, 8-12 hours |
| Phenoxyacetyl | Pac | Acyl (More labile than Bz) | Lower | 29% Aqueous Ammonia, room temp, < 4 hours[4] |
| Dimethylformamidine | dmf | Formamidine (Electron-donating) | Lowest | AMA (Ammonium hydroxide/methylamine), 65°C, 10 min |
Experimental Protocols
Protocol 1: Standard Deprotection of RNA Oligonucleotides Containing Bz-rA
This protocol is a general guideline for the deprotection of RNA oligonucleotides synthesized using standard phosphoramidites, including Bz-rA.
Materials:
-
CPG-bound synthetic RNA oligonucleotide
-
Concentrated ammonium hydroxide (28-30%) or AMA (1:1 mixture of 40% aqueous methylamine and concentrated ammonium hydroxide)
-
Sterile, screw-cap vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the CPG solid support containing the synthesized RNA from the synthesis column to a sterile screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide or AMA solution to the vial.
-
Seal the vial tightly and place it in a heating block or oven set to 55-65°C.
-
For concentrated ammonium hydroxide: Incubate for 8-12 hours at 55°C.
-
For AMA: Incubate for 10-15 minutes at 65°C.[8]
-
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
Wash the CPG support with 0.5 mL of water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a SpeedVac or by lyophilization.
-
The resulting pellet is the crude, deprotected RNA oligonucleotide, which can then be purified by HPLC or other methods.
Protocol 2: Removal of 2'-O-TBDMS Protecting Group
This step is performed after the base deprotection and cleavage from the solid support.
Materials:
-
Crude, deprotected RNA oligonucleotide pellet
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block
Procedure:
-
Dissolve the dried RNA oligonucleotide pellet in anhydrous DMSO.
-
Add triethylamine trihydrofluoride to the solution.
-
Heat the mixture at 65°C for 2.5 hours.[9]
-
After cooling, the desilylated RNA can be precipitated or directly purified.
Visualizations
Caption: Workflow for RNA oligonucleotide synthesis, deprotection, and analysis.
Caption: Mechanism of depurination leading to strand cleavage.
Caption: Troubleshooting logic for addressing strand cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Oligonucleotide Synthesis with Bulky Phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with steric hindrance when using bulky phosphoramidites, such as Bz-rA, in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of oligonucleotide synthesis, and how do bulky phosphoramidites like Bz-rA contribute to it?
A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In oligonucleotide synthesis, the phosphoramidite building blocks, particularly those with bulky protecting groups on the nucleobase (like the benzoyl group in Bz-rA) and the 2'-hydroxyl group of the ribose sugar (like TBDMS), can physically impede the coupling reaction.[1][2] This hindrance can prevent the incoming phosphoramidite from efficiently reaching and reacting with the free 5'-hydroxyl group of the growing oligonucleotide chain, leading to lower coupling efficiencies.[1] Purines (A and G) are inherently bulkier than pyrimidines (C and T), which can also contribute to this challenge.[]
Q2: Why are bulky protecting groups like benzoyl (Bz) used on phosphoramidites if they can cause steric hindrance?
A2: Protecting groups are essential during oligonucleotide synthesis to prevent unwanted side reactions on the exocyclic amino groups of the nucleobases.[4] The benzoyl (Bz) group is a standard and robust protecting group used for adenosine (A) and cytidine (C).[5] While it is bulky, it provides stable protection throughout the synthesis cycles and can be reliably removed during the final deprotection step.[6][7] The choice of protecting group is a balance between stability during synthesis and ease of removal afterward.[5]
Q3: What are the typical coupling efficiencies seen with bulky phosphoramidites, and how does this impact the final product?
A3: While DNA synthesis can achieve coupling efficiencies greater than 99%, RNA synthesis, which often involves bulkier 2'-TBDMS protected phosphoramidites, typically has slightly lower efficiencies, ideally above 98%.[1] A small decrease in stepwise coupling efficiency can significantly reduce the yield of the full-length product (FLP). For example, for a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can decrease the theoretical maximum yield from 75% to just 55%.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency When Using Bz-rA or Other Bulky Phosphoramidites
-
Potential Cause: Suboptimal reaction conditions are failing to overcome the steric hindrance of the bulky phosphoramidite.
-
Recommended Solutions:
-
Increase Coupling Time: For sterically hindered ribonucleoside phosphoramidites, coupling times may need to be extended to 5-15 minutes, compared to the typical 20 seconds for 2'-deoxynucleoside phosphoramidites.[5]
-
Use a More Potent Activator: Standard activators like 1H-Tetrazole may not be strong enough.[1] Consider using more powerful activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][8]
-
Optimize Reagent Concentration: Ensure that the phosphoramidite and activator solutions are at their recommended concentrations.[1] A higher concentration can sometimes improve reaction rates.[9]
-
Ensure Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency as water can react with the activated phosphoramidite.[1][10] Use anhydrous grade acetonitrile and consider using molecular sieves in solvent bottles.[1][11]
-
Issue 2: High Levels of (n-1) Shortmer Impurities in the Final Product
-
Potential Cause: Inefficient capping of unreacted 5'-hydroxyl groups after a failed coupling step.
-
Recommended Solutions:
-
Use Fresh Capping Reagents: Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) can degrade over time.[1] Ensure they are fresh and active.
-
Increase Capping Time/Reagent Delivery: For synthesizers that allow it, increasing the delivery volume or the reaction time for the capping step can improve efficiency.[10]
-
Consider a Second Capping Step: For longer oligonucleotides, a second capping step after the oxidation step is often recommended.[6]
-
Issue 3: Incomplete Deprotection of the Benzoyl (Bz) Group
-
Potential Cause: Deprotection conditions are not sufficient to remove the robust benzoyl protecting group.
-
Recommended Solutions:
-
Optimize Deprotection Time and Temperature: The complete removal of the Bz group from adenosine can be slow.[7] Standard deprotection with ammonium hydroxide may require elevated temperatures (e.g., 55°C) for several hours.[12] A common alternative is a mixture of ammonium hydroxide and methylamine (AMA), which can significantly shorten deprotection times to as little as 10-15 minutes at 65°C.
-
Ensure Fresh Deprotection Reagents: The concentration of ammonia in aqueous solutions can decrease over time. Use fresh, high-quality deprotection reagents.[12]
-
Quantitative Data
Table 1: Comparison of Activators for Bulky Phosphoramidite Coupling
| Activator | Typical Concentration | Recommended Use |
| 1H-Tetrazole | 0.45 M | Standard DNA synthesis; may be less effective for bulky RNA phosphoramidites.[1] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M | Recommended for RNA synthesis with bulky 2'-TBDMS phosphoramidites.[8] |
| 4,5-Dicyanoimidazole (DCI) | 0.12 M | A highly effective, non-hygroscopic activator for both DNA and RNA synthesis. |
Table 2: Deprotection Conditions for Benzoyl (Bz) Protecting Group
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | 8-16 hours | Traditional method; can be slow.[12] |
| Concentrated Ammonium Hydroxide | 55°C | 4-8 hours | Faster than room temperature deprotection. |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | "UltraFAST" deprotection; compatible with most modifications.[12][13] |
| Potassium Carbonate in Methanol | Room Temperature | 4 hours | "UltraMILD" conditions for very sensitive oligonucleotides.[12] |
Experimental Protocols
Protocol 1: Coupling of a Bulky Phosphoramidite (e.g., Bz-rA)
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an appropriate solvent like dichloromethane or toluene.[8][14]
-
Activation and Coupling: The bulky phosphoramidite (e.g., 0.1 M solution of Bz-rA in anhydrous acetonitrile) and a potent activator (e.g., 0.25 M ETT in anhydrous acetonitrile) are simultaneously delivered to the synthesis column.[8][14] The coupling time should be extended to 5-15 minutes to ensure a high coupling efficiency.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are irreversibly capped to prevent the formation of deletion mutants. This is typically achieved using a two-part capping reagent system (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).[1]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a THF/water/pyridine mixture.[6][7]
Protocol 2: AMA Deprotection of Bz-Protected Oligonucleotides
-
Preparation: Prepare a 1:1 mixture of concentrated ammonium hydroxide (30-33%) and 40% aqueous methylamine (AMA).[13]
-
Cleavage and Deprotection: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add the AMA solution and incubate at 65°C for 15 minutes.[13]
-
Work-up: After incubation, cool the vial on ice and then collect the solution containing the deprotected oligonucleotide.[13] The oligonucleotide can then be purified using methods such as HPLC or gel electrophoresis.[8]
Visualizations
Caption: Mechanism of steric hindrance in oligonucleotide synthesis.
Caption: Workflow for solid-phase oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield of Full-Length Product in Long RNA Synthesis
Welcome to the technical support center for long RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing in vitro transcription (IVT) reactions to maximize the yield of full-length RNA products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of full-length long RNA during in vitro transcription?
The successful synthesis of long RNA is a multifactorial process. The most critical factors include the quality and integrity of the DNA template, the optimization of reaction components such as NTPs and magnesium concentration, the activity of the RNA polymerase, and the presence of secondary structures within the RNA transcript that can lead to premature termination.[][2] Additionally, preventing RNase contamination is crucial throughout the entire process to avoid degradation of the product.[3]
Q2: How does the quality of the DNA template affect the synthesis of long RNA?
The DNA template is the foundation of the in vitro transcription reaction. Its quality directly impacts the yield and integrity of the resulting RNA. A high-quality template should be:
-
Full-length and Intact: Degraded or fragmented DNA templates will lead to incomplete or truncated transcripts.[]
-
Properly Linearized: For plasmid templates, complete linearization is essential to prevent the polymerase from generating transcripts that are longer than expected.[4][5] It is recommended to use restriction enzymes that produce 5' overhangs or blunt ends, as 3' overhangs can sometimes lead to unexpected transcripts.[5]
-
Free of Contaminants: Contaminants such as salts, ethanol, or proteins carried over from DNA purification can inhibit RNA polymerase activity.[4][6]
Q3: What is the role of magnesium (Mg2+) in long RNA synthesis, and how should its concentration be optimized?
Magnesium is an essential cofactor for T7 RNA polymerase and plays a critical role in both the initiation and elongation phases of transcription.[7][8] Its concentration affects both the yield and the integrity of the RNA product. While optimal concentrations can vary, it has been found that for long RNA transcripts like self-amplifying RNA (saRNA), a lower temperature combined with a specific magnesium concentration is vital for producing high-quality, full-length products.[9] Conversely, excessive Mg2+ can lead to the formation of double-stranded RNA (dsRNA) byproducts and the precipitation of magnesium pyrophosphate, which can inhibit the reaction.[9][10][11]
Q4: How do nucleotide (NTP) concentrations impact the yield of full-length long RNA?
The concentration of all four NTPs (ATP, GTP, CTP, UTP) must be sufficient to support the synthesis of long RNA molecules. Low nucleotide concentrations can be a limiting factor, leading to premature termination of transcription.[4][5] It is generally recommended to use a nucleotide concentration of at least 12µM, and for problematic templates, increasing this concentration to 20–50µM can improve the yield of full-length transcripts.[4][6] The ratio of NTPs to magnesium is also a key parameter to consider for optimization.[8]
Q5: What are the common methods for purifying long RNA transcripts?
Purifying long RNA is essential to remove reaction components and truncated products. Common methods include:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a standard method that provides single-nucleotide resolution, allowing for the precise isolation of the full-length product.[12] The RNA is then recovered from the gel by methods like crush and soak extraction or electroelution.[12]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for native purification, which can help preserve the RNA's structure.[12][13]
-
Affinity Chromatography: This technique can be used to isolate specific RNAs, often by exploiting a poly(A) tail using oligo(dT) coated beads or columns.[12][14][15]
-
Silica-Based Spin Columns: These are fast and convenient for obtaining high-purity RNA, suitable for many downstream applications.[14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during long RNA synthesis, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of RNA Product on Gel Analysis
| Possible Cause | Recommended Solution |
| Degraded or Poor Quality DNA Template | Assess template integrity on an agarose gel. Use freshly prepared, high-quality DNA. Avoid excessive freeze-thaw cycles.[] |
| Contaminants in DNA Template | Purify the DNA template to remove inhibitors like salts or ethanol. Ethanol precipitation or using a DNA clean-up kit can be effective.[4][5][6] |
| RNase Contamination | Use RNase-free reagents and consumables. Work in an RNase-free environment. Include an RNase inhibitor in the transcription reaction.[3][6] |
| Inactive T7 RNA Polymerase | Ensure the enzyme has been stored correctly and has not been heat-inactivated. Use a positive control template to verify enzyme activity.[5] |
| Suboptimal Reaction Conditions | Optimize reaction components. Titrate the DNA template amount and adjust incubation time and temperature. For long transcripts, increasing incubation time to 2-4 hours may be necessary.[][2] |
Problem 2: Presence of Shorter, Truncated RNA Products (Premature Termination)
| Possible Cause | Recommended Solution |
| Low Nucleotide (NTP) Concentration | Increase the concentration of all four NTPs. Ensure the final concentration is sufficient for the length of the transcript being synthesized.[5][17] |
| RNA Secondary Structures | Strong secondary structures like hairpins in the nascent RNA can cause the polymerase to pause or dissociate.[18][19][20] Lowering the reaction temperature to 16°C or even 4°C can sometimes help the polymerase read through these regions.[17] |
| GC-Rich Template Sequence | For GC-rich templates, premature termination is more common. Decreasing the incubation temperature of the transcription reaction can increase the amount of full-length product.[4] |
| Cryptic Termination Sites in Template | The DNA sequence itself may contain sequences that signal premature termination for T7 RNA polymerase.[4] If this is suspected, subcloning the template into a different vector with a different promoter may resolve the issue.[4] |
| Insufficient Magnesium Concentration | Magnesium is critical for the transcription process. A concentration below 5 mM of free Mg2+ can significantly reduce the transcription rate and lead to incomplete transcripts.[10] |
Problem 3: RNA Transcript is Longer Than Expected
| Possible Cause | Recommended Solution |
| Incomplete Linearization of Plasmid DNA | Ensure the plasmid template is completely digested by the restriction enzyme. Analyze an aliquot of the linearized plasmid on an agarose gel to confirm complete digestion before starting the IVT reaction.[4][5] |
| Template with 3' Overhangs | Some restriction enzymes create 3' overhangs, which can lead to template-independent nucleotide addition by T7 RNA polymerase. Use a restriction enzyme that generates blunt or 5' overhangs.[5] |
Problem 4: Smear on Gel Indicating RNA Degradation
| Possible Cause | Recommended Solution |
| RNase Contamination | This is the most common cause of RNA degradation. Strictly adhere to RNase-free techniques, including using certified RNase-free water, tips, and tubes, and wearing gloves.[3] Clean work surfaces with RNase decontamination solutions. |
| Multiple Freeze-Thaw Cycles | Aliquot RNA samples after purification to minimize the number of freeze-thaw cycles.[][3] |
| Instability of Long RNA | Long RNA molecules can be inherently less stable. Store purified RNA at -80°C in an appropriate buffer.[3] |
Data and Protocols
Table 1: Recommended Reaction Conditions for Long RNA Synthesis
| Parameter | Standard Range | Optimization Notes for Long RNA |
| DNA Template | 0.5 - 1.0 µg | Higher template concentration can sometimes reduce reaction time.[2] Ensure high purity. |
| NTP Concentration | 1-2 mM each | Can be increased up to 5-7.5 mM for higher yields, but ensure Mg2+ is adjusted accordingly.[] |
| Mg2+ Concentration | 10 - 50 mM | The optimal concentration is often a 2-10 mM excess over the total NTP concentration.[8][9] Lower temperatures may be required for high-quality long transcripts.[9] |
| T7 RNA Polymerase | Vendor Specific | Follow manufacturer's recommendations. Excess enzyme can sometimes lead to dsRNA formation.[] |
| Incubation Temperature | 37°C | For GC-rich or structured templates, lowering to 16-30°C may improve full-length product yield.[17] For some long transcripts, increasing to 42°C can increase yield if premature termination is not an issue.[2] |
| Incubation Time | 2 - 4 hours | Can be extended for higher yields, but may also increase byproduct formation.[][2] |
Experimental Protocols
Protocol 1: DNA Template Preparation via Plasmid Linearization
-
Restriction Digest: Set up a restriction digest for 5-10 µg of high-quality plasmid DNA. Use an enzyme that creates a blunt or 5' overhang downstream of the sequence to be transcribed.
-
Incubation: Incubate the reaction at the optimal temperature for the chosen enzyme for at least 3 hours to ensure complete digestion.
-
Verification: Run a small aliquot (e.g., 200 ng) of the digested plasmid on a 1% agarose gel alongside undigested plasmid to confirm complete linearization.[5]
-
Purification: Purify the linearized DNA using a PCR clean-up kit or phenol-chloroform extraction followed by ethanol precipitation to remove the enzyme and buffer components.[6]
-
Resuspension: Resuspend the purified, linearized DNA in nuclease-free water.
-
Quantification: Determine the concentration of the linearized template using a spectrophotometer.
Protocol 2: Standard In Vitro Transcription (IVT) Reaction (20 µL)
-
Preparation: Thaw all reagents on ice. Keep the T7 RNA Polymerase mix in a cold block or on ice.[6] Vortex and centrifuge the NTPs and reaction buffer before use.
-
Reaction Assembly: Assemble the reaction at room temperature in the following order to prevent DNA precipitation by spermidine in the buffer:
-
Nuclease-Free Water (to 20 µL)
-
10X Reaction Buffer (2 µL)
-
ATP, GTP, CTP, UTP solutions
-
Linearized DNA Template (0.5 - 1.0 µg)
-
RNase Inhibitor (e.g., 20 units)
-
T7 RNA Polymerase Mix (2 µL)
-
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes.
-
Purification: Proceed immediately to RNA purification (e.g., using a column-based kit or denaturing PAGE).
Protocol 3: Denaturing PAGE Purification of Long RNA
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 4-8% acrylamide, 8M Urea, 1X TBE). The percentage will depend on the size of the RNA transcript.
-
Sample Preparation: Mix the IVT product with an equal volume of 2X RNA loading dye (containing formamide). Heat at 70°C for 5-10 minutes to denature the RNA, then immediately place on ice.
-
Electrophoresis: Load the denatured sample onto the gel. Run the gel until the desired separation is achieved (monitoring with dyes like bromophenol blue and xylene cyanol).
-
Visualization: Visualize the RNA bands using UV shadowing on a fluorescent TLC plate.
-
Excision: Carefully excise the gel slice containing the full-length RNA band.[12]
-
Elution: Elute the RNA from the gel slice. A common method is "crush and soak":
-
Crush the gel slice into small pieces.
-
Add elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA).
-
Incubate overnight at 4°C or for a few hours at 37°C with gentle rotation.
-
-
Recovery: Separate the elution buffer from the gel pieces. Precipitate the RNA from the supernatant using ethanol or isopropanol.
-
Final Steps: Wash the RNA pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.
Visualizations
References
- 2. biosyn.com [biosyn.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. go.zageno.com [go.zageno.com]
- 6. RNAT7 < Lab < TWiki [barricklab.org]
- 7. quora.com [quora.com]
- 8. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. A guide to large-scale RNA sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native Purification and Analysis of Long RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA Purification [promega.com]
- 15. biocompare.com [biocompare.com]
- 16. Comprehensive guide to RNA purification | Abcam [abcam.com]
- 17. 体外转录试剂盒-RNA体外转录实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. Secondary structures in RNA synthesis, splicing and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Performance Comparison: Bz-rA vs. Ac-rA Protecting Group Strategies
A comparative analysis of Bz-rA and Ac-rA phosphoramidites is essential for researchers, scientists, and professionals in drug development engaged in RNA synthesis. The choice of exocyclic amine protecting groups for adenosine phosphoramidite, the building block for RNA synthesis, significantly impacts coupling efficiency, deprotection conditions, and the overall purity and yield of the final RNA product. While benzoyl (Bz) is the standard and most widely used protecting group for adenosine (rA), acetyl (Ac) is more commonly used for cytidine (rC) and guanosine (rG). The comparison, therefore, often lies in the context of the overall protecting group strategy employed in RNA synthesis.
The selection between a standard protecting group strategy, which predominantly uses Bz-rA, and a fast deprotection strategy, often employing acetyl-protected amidites, hinges on the desired speed of synthesis and the sensitivity of the RNA sequence to harsh deprotection conditions.
| Performance Metric | Bz-rA (Standard Deprotection) | Ac-Protecting Group Strategy (Fast Deprotection) |
| Coupling Efficiency | Typically high, often exceeding 99% under optimal conditions.[1][2] However, the bulky nature of the benzoyl group may lead to slightly lower coupling efficiencies compared to smaller protecting groups, especially in sterically hindered positions. | Generally high, with coupling efficiencies also reported to be above 99%.[2][3] The smaller size of the acetyl group may offer advantages in certain contexts, although this is not always the primary determinant of coupling efficiency. |
| Deprotection Time | Longer deprotection times are required, typically involving treatment with aqueous ammonia at elevated temperatures for several hours (e.g., 55°C for 17 hours).[4] | Significantly shorter deprotection times, often on the order of minutes. For instance, "UltraFAST" deprotection with a mixture of aqueous ammonium hydroxide and methylamine (AMA) can be completed in as little as 5-10 minutes at 65°C.[5][6][7] |
| Deprotection Conditions | Requires harsher basic conditions, which may not be suitable for sensitive or modified RNA sequences. | Utilizes milder deprotection reagents, making it more compatible with base-labile modifications and complex RNA structures.[5][6] |
| Purity and Yield | Can yield high-purity RNA, but the longer deprotection times can sometimes lead to degradation or side reactions, potentially lowering the overall yield of the desired full-length product. | The rapid deprotection minimizes exposure to harsh chemicals, often resulting in higher purity and improved yields of the final RNA product.[8] |
| Compatibility | Compatible with a wide range of standard RNA synthesis protocols and reagents. | Requires the use of specific phosphoramidites, such as Ac-rC, to be fully effective and to avoid base modifications during the fast deprotection process.[6][7] |
Experimental Protocols
Standard Deprotection Protocol for Bz-rA Containing Oligonucleotides
This protocol is suitable for RNA oligonucleotides synthesized using standard phosphoramidites, including Bz-rA.
-
Cleavage from Solid Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1.5 mL of a mixture of aqueous ammonium hydroxide (28-30%) and ethanol (3:1 v/v).
-
Incubate the vial at 55°C for 17 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups.[4]
-
-
2'-Hydroxyl Deprotection (TBDMS group):
-
After cooling, evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO.
-
Add 60 µL of triethylamine (TEA) and mix gently.
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[9][10]
-
-
Purification:
UltraFAST Deprotection Protocol for Ac-Protected Oligonucleotides
This protocol is recommended for RNA oligonucleotides synthesized with phosphoramidites amenable to fast deprotection, such as Ac-rC.
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent).
-
Incubate the vial at 65°C for 10 minutes.[5][9] This cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups.
-
-
2'-Hydroxyl Deprotection (TBDMS group):
-
Follow the same procedure as in the standard protocol (steps 2.1-2.4).
-
-
Purification:
Visualizing the Chemical Differences and Workflows
To better understand the key differences, the following diagrams illustrate the chemical structures of the protecting groups and the deprotection workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
A Head-to-Head Comparison of 2'-OH Protecting Groups: TBDMS vs. TOM in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of the 2'-hydroxyl protecting group is a critical decision that profoundly influences the yield, purity, and overall success of oligonucleotide synthesis. Two of the most prominent players in this field are the tert-butyldimethylsilyl (TBDMS) group and the triisopropylsilyloxymethyl (TOM) group. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower you in selecting the optimal strategy for your synthetic needs.
At a Glance: Key Performance Differences
The triisopropylsilyloxymethyl (TOM) protecting group generally exhibits superior performance, particularly in the synthesis of long RNA oligonucleotides.[1][2] This is primarily attributed to its reduced steric hindrance, which leads to higher coupling efficiencies and shorter reaction times.[1] While the tert-butyldimethylsilyl (TBDMS) group is a well-established and widely used protecting group, seemingly minor differences in performance can have a significant cumulative effect on the yield and purity of the final RNA product.[1]
Chemical Structures
The fundamental difference between TBDMS and TOM lies in their chemical structures, which dictates their behavior during RNA synthesis.
Caption: Chemical structures of TBDMS and TOM protecting groups.
Performance Comparison: TBDMS vs. TOM
The choice of a 2'-hydroxyl protecting group directly impacts several key performance indicators in solid-phase RNA synthesis. The following table summarizes quantitative data on the performance of TBDMS and TOM protected ribonucleosides.
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | Advantage of 2'-O-TOM |
| Average Coupling Efficiency | 98.5–99%[1] | >99%[1] | Higher yield of full-length product, especially for long sequences. |
| Typical Coupling Time | Up to 6 minutes[1] | ~2.5 minutes[1] | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100mer) | ~27%[1] | ~33%[1] | Higher purity of the crude product, simplifying purification. |
| Steric Hindrance | High[1] | Low[1] | Facilitates more efficient and faster coupling reactions. |
| 2' to 3' Silyl Migration | Prone to migration under basic conditions, leading to non-biological 2'-5' linkages.[2][3] | The stable acetal linkage prevents migration under basic conditions.[2][4] | Ensures the integrity of the desired 3'-5' phosphodiester linkages. |
| Deprotection Conditions | Requires fluoride-based reagents, often under harsher conditions (e.g., elevated temperatures).[4] | Can be removed with fluoride-based reagents under milder conditions.[4] | Minimizes potential degradation of the RNA product. |
| Suitability for Long RNA | Less suitable for very long RNA sequences due to accumulating inefficiencies.[2] | Recommended for the synthesis of long and complex RNA oligonucleotides.[2] | Enables the synthesis of high-quality, long RNA molecules. |
Stability Under Deprotection Conditions
Acidic Conditions: Silyl ethers, including TBDMS, are generally susceptible to cleavage under acidic conditions.[5] The stability of silyl ethers in acidic media increases with greater steric hindrance.[5] Acetal groups, like the one in TOM, are also cleaved under acidic conditions.
Basic Conditions: TBDMS ethers are generally stable to aqueous base.[6] However, a significant drawback of TBDMS is its propensity to migrate from the 2'- to the 3'-hydroxyl position under basic conditions, which can lead to the formation of undesired 2'-5' phosphodiester linkages.[2][3] The acetal linkage in the TOM group is stable under the basic conditions used for the deprotection of nucleobase and phosphate protecting groups, thus preventing this problematic migration.[2][4]
Fluoride-Mediated Cleavage: Both TBDMS and TOM groups are cleaved by fluoride ions, which is the standard method for their removal post-synthesis.[4] However, the deprotection of TOM-protected RNA can often be achieved under milder conditions compared to TBDMS.[4]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the introduction of TBDMS and TOM groups onto a ribonucleoside and their subsequent removal from a synthesized oligonucleotide.
Protocol 1: 2'-O-Silylation of a Ribonucleoside
Objective: To selectively protect the 2'-hydroxyl group of a ribonucleoside.
| Step | 2'-O-TBDMS Protection | 2'-O-TOM Protection |
| Starting Material | 5'-O-DMT-N-acyl-ribonucleoside | 5'-O-DMT-N-acyl-ribonucleoside |
| Reagents | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Silver nitrate (AgNO₃), Pyridine, Tetrahydrofuran (THF) | [(Triisopropylsilyl)oxy]methyl chloride (TOM-Cl), Di-n-butyltin dichloride, N-Ethyl-N,N-diisopropylamine, 1,2-Dichloroethane |
| Procedure | 1. Dissolve the 5'-O-DMT-N-acyl-ribonucleoside in pyridine and THF. 2. Add AgNO₃ and stir. 3. Add TBDMS-Cl and continue stirring at room temperature for 1.5 hours.[7] 4. Quench the reaction and purify by column chromatography to separate the 2'- and 3'-O-TBDMS isomers. | 1. Dissolve the 5'-O-DMT-N-acyl-ribonucleoside in 1,2-dichloroethane. 2. Add N-Ethyl-N,N-diisopropylamine and di-n-butyltin dichloride and stir at room temperature for 1 hour. 3. Add TOM-Cl and heat the reaction at 80°C for 20 minutes. 4. Quench the reaction and purify by column chromatography to isolate the 2'-O-TOM protected product. |
| Typical Yield | Yields can vary depending on the nucleoside and reaction scale. The reaction produces a mixture of 2'- and 3'-isomers that require separation.[7] | High yields of the desired 2'-O-TOM product are typically obtained. |
Protocol 2: Deprotection of 2'-O-Protected Oligonucleotides
Objective: To remove the 2'-O-protecting group from a synthesized RNA oligonucleotide.
| Step | TBDMS Deprotection | TOM Deprotection |
| Initial Deprotection | Cleavage from the solid support and removal of base and phosphate protecting groups is typically achieved with a mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1) at room temperature for several hours.[4] | Cleavage from the support and removal of base and phosphate protecting groups is often accomplished using ammonium hydroxide/methylamine (AMA) at 65°C for a short period (e.g., 10 minutes) or methylamine in ethanol/water (EMAM) at room temperature for a longer duration.[4] |
| 2'-OH Deprotection Reagent | Triethylamine tris(hydrofluoride) (TEA·3HF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[4] | 1M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[4] |
| Deprotection Conditions | The reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours (e.g., 2.5 hours).[3][4] | The reaction is typically carried out at room temperature for 12-24 hours.[8] |
| Quenching & Purification | The reaction is quenched, and the RNA is precipitated (e.g., with n-butanol) and then purified by HPLC or PAGE.[4] | The reaction is quenched, and the RNA is desalted and purified using standard techniques such as HPLC or PAGE.[4] |
Visualization of Key Workflows
Solid-Phase RNA Synthesis Cycle
The synthesis of RNA on a solid support follows a cyclical process of deprotection, coupling, capping, and oxidation. The choice of the 2'-hydroxyl protecting group primarily affects the coupling step.
Caption: General workflow of the solid-phase RNA synthesis cycle.
Deprotection Workflow
Following the completion of the synthesis, a multi-step deprotection process is required to yield the final, functional RNA molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Researcher's Guide to HPLC Analysis and Quality Control of Bz-rA Phosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, ensuring the purity and quality of phosphoramidite building blocks is paramount. Any impurities in these starting materials can propagate throughout the synthesis, leading to a final product with compromised integrity and efficacy.[1][2] This guide provides a comprehensive comparison of the analysis and quality control of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)adenosine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Bz-rA phosphoramidite) with alternative methods and amidites.
The Critical Role of Quality Control
This compound is a crucial reagent in the synthesis of RNA oligonucleotides.[3][4] The quality of this phosphoramidite directly impacts the yield and purity of the final RNA product. Therefore, stringent quality control measures are essential.[1][5] The primary analytical technique for assessing the purity of phosphoramidites is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This is often complemented by other techniques such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) and Mass Spectrometry (MS) for a comprehensive quality assessment.[2]
Comparative Analysis of Quality Control Methods
A comparison of the primary and alternative methods for the quality control of this compound is presented below.
| Parameter | HPLC | ³¹P NMR | Mass Spectrometry (MS) |
| Primary Use | Purity determination and quantification of impurities | Orthogonal purity assessment, identification of phosphorus-containing impurities | Identity confirmation |
| Information Provided | Percentage purity, retention time of the main peak and impurities | Chemical shift data to identify P(III) and P(V) species | Mass-to-charge ratio for molecular weight verification |
| Typical Purity Specification | ≥98.0% or ≥99.0%[2][6] | P(V) impurities <1%[2] | Conforms to theoretical mass ± 2 Da[6] |
| Strengths | High resolution, quantitative, well-established method | Specific for phosphorus-containing compounds, provides structural information | High specificity for identity, can detect minor impurities with different masses |
| Limitations | May not resolve all co-eluting impurities | Less sensitive than HPLC for general impurity profiling | Not inherently quantitative without appropriate standards |
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of this compound.
Caption: Quality control workflow for this compound.
Comparison with Alternative Phosphoramidites
While this compound is widely used, other adenosine phosphoramidites with different protecting groups or modifications are available. The choice of phosphoramidite can impact the synthesis and deprotection conditions.
| Phosphoramidite | 2'-Protecting Group | Base Protecting Group | Key Features |
| Bz-rA | tert-Butyldimethylsilyl (TBDMS) | Benzoyl (Bz) | Standard, widely used for RNA synthesis.[3][4] |
| 2'-O-Me-A(Bz) | Methyl (Me) | Benzoyl (Bz) | Offers increased nuclease resistance to the resulting oligonucleotide.[5] |
| 2'-F-A(Bz) | Fluoro (F) | Benzoyl (Bz) | Provides enhanced binding affinity and nuclease resistance.[5][7] |
| dmf-rA | TBDMS | Dimethylformamidine (dmf) | A faster deprotecting alternative to Benzoyl. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Method for Purity Analysis
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 95% over 20-30 minutes.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the this compound sample in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[2]
-
Injection Volume: 5-10 µL.
-
Analysis: The chromatogram will show two major peaks corresponding to the two diastereomers of the phosphoramidite.[2][8] Purity is calculated based on the total area of the diastereomer peaks relative to the total area of all peaks in the chromatogram.
³¹P NMR Method for Impurity Analysis
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Anhydrous acetonitrile or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in the chosen solvent.
-
Acquisition Parameters:
-
Observe nucleus: ³¹P
-
Decoupling: Proton decoupled
-
Relaxation delay: A sufficient delay to allow for full relaxation of the phosphorus nucleus (e.g., 2-5 seconds).
-
-
Analysis: The ³¹P NMR spectrum will show two main signals for the P(III) diastereomers of the phosphoramidite, typically in the range of 148-152 ppm. P(V) impurities, such as the corresponding phosphate triester, will appear at a different chemical shift (typically around 0 ppm). The purity is assessed by integrating the P(III) and P(V) signals.[2]
Conclusion
The quality of this compound is a critical factor for the successful synthesis of high-purity RNA oligonucleotides. A robust quality control strategy employing RP-HPLC as the primary analytical technique, supported by orthogonal methods like ³¹P NMR and MS, is essential. By implementing the detailed protocols and understanding the comparative data presented in this guide, researchers can ensure the integrity of their starting materials and the success of their oligonucleotide synthesis endeavors.
References
- 1. lcms.cz [lcms.cz]
- 2. usp.org [usp.org]
- 3. DMT-2′O-TBDMS-rA (bz) 亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 104992-55-4 | BroadPharm [broadpharm.com]
- 5. Phosphoramidite Considerations | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. usp.org [usp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Verifying Bz-rA Incorporation in RNA: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of RNA structure and function, the site-specific incorporation of modified nucleotides is a powerful tool. 4-benzoyl-L-phenylalanine ribo-adenosine (Bz-rA), a photo-crosslinkable nucleoside analog, enables the investigation of RNA-protein interactions with high precision. Following the synthesis of Bz-rA-containing RNA, rigorous verification of its successful incorporation is paramount. This guide provides a comprehensive comparison of mass spectrometry—the gold standard for this analysis—with alternative verification methods, supported by detailed experimental protocols and data interpretation guidelines.
Mass spectrometry offers unparalleled accuracy and detail in the verification of Bz-rA incorporation, providing definitive confirmation of the modification's presence, location, and integrity.[1][2] Alternative methods, including primer extension analysis and dot blot assays, can provide complementary and often more rapid, albeit less detailed, validation. The choice of method will depend on the specific experimental needs, available instrumentation, and the level of detail required.
Mass Spectrometry: The Definitive Approach
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust method for confirming the incorporation of Bz-rA into a synthetic RNA oligonucleotide.[1][2] This technique allows for the precise determination of the molecular weight of the RNA and its fragments, directly confirming the mass shift introduced by the Bz-rA modification.
Experimental Workflow for Mass Spectrometry Verification
The verification of Bz-rA incorporation by mass spectrometry typically follows a "bottom-up" proteomics approach, where the RNA is enzymatically digested into smaller fragments or individual nucleosides prior to analysis.[3]
References
A Researcher's Guide to Benchmarking Bz-rA Phosphoramidite Performance from Different Suppliers
For researchers and professionals in drug development, the quality of raw materials is paramount to the successful synthesis of RNA oligonucleotides. N6-Benzoyl-2'-O-tert-butyldimethylsilyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as Bz-rA phosphoramidite, is a critical building block in this process. The performance of this reagent can vary between suppliers, impacting coupling efficiency, the purity of the final oligonucleotide product, and overall yield. This guide provides a framework for objectively comparing the performance of this compound from various suppliers, complete with detailed experimental protocols and data presentation templates.
Understanding the Stakes: Why Supplier Choice Matters
The purity and stability of this compound directly influence the fidelity of RNA synthesis. Impurities in the phosphoramidite can lead to the incorporation of incorrect bases or the termination of the growing oligonucleotide chain.[1] Similarly, low coupling efficiency, which can be affected by the quality of the phosphoramidite, results in a higher proportion of truncated sequences, complicating purification and reducing the yield of the desired full-length product.[2] Therefore, a thorough evaluation of phosphoramidite performance from different suppliers is a critical step in establishing a robust and reliable oligonucleotide synthesis process.
Supplier Specifications: A Starting Point for Comparison
Most suppliers provide a certificate of analysis with their products, detailing key quality control parameters. While these specifications are a useful starting point, it is important to note that they may not always reflect performance under your specific synthesis conditions. The table below summarizes typical specifications for this compound from several major suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Purity (by ³¹P-NMR) | ≥99% | ≥98% | ≥99% | ≥99% |
| Purity (by RP-HPLC) | ≥99.0% | ≥98.0% | Conforms to Structure | ≥99.0% |
| Water Content | ≤0.3 wt. % | N/A | < 0.2% | N/A |
| Key Impurities (e.g., P(V)) | ≤0.5% | N/A | < 0.5% | N/A |
| Recommended Storage | -10 to -30°C, dry | -20°C, under inert gas | Freezer storage, -10 to -30°C, dry | -80°C (long-term), -20°C (short-term) |
| In-solution Stability | 24 hours | N/A | 24 hours | 1 month at -20°C |
Key Performance Indicators for Benchmarking
A comprehensive comparison should focus on the following key performance indicators:
-
Purity of the Phosphoramidite Reagent: This involves verifying the supplier's claims and identifying any minor impurities that could impact synthesis.
-
Coupling Efficiency: This is a measure of how effectively the phosphoramidite is added to the growing oligonucleotide chain in each synthesis cycle.[3]
-
Purity of the Synthesized Oligonucleotide: The ultimate test of a phosphoramidite's performance is the quality of the RNA it produces.
-
Stability: This includes both the long-term stability of the solid phosphoramidite and its short-term stability once dissolved in acetonitrile for synthesis.[4]
Experimental Design for a Head-to-Head Comparison
To obtain a true apples-to-apples comparison, it is crucial to evaluate this compound from different suppliers under identical conditions. This includes using the same oligonucleotide synthesizer, the same batch of all other synthesis reagents, the same test sequence, and the same deprotection and purification protocols.
Experimental Workflow
The following diagram outlines a logical workflow for benchmarking this compound from different suppliers.
Caption: Workflow for Benchmarking this compound Suppliers.
The Oligonucleotide Synthesis Cycle
The performance of this compound is evaluated within the context of the standard automated oligonucleotide synthesis cycle. Understanding this cycle is key to interpreting the results of your benchmarking studies.
References
A Researcher's Guide to Purity Analysis of Bz-rA Phosphoramidite: A 31P NMR Perspective
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity of phosphoramidite building blocks is a critical, non-negotiable step. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)adenosine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Bz-rA phosphoramidite), a key reagent in RNA synthesis. We present supporting experimental data and detailed protocols to empower you in making informed decisions for your quality control workflows.
The integrity of synthetic oligonucleotides is fundamentally dependent on the quality of the phosphoramidite monomers used in their automated synthesis. Impurities in these starting materials can lead to the introduction of undesired modifications in the final oligonucleotide product, potentially compromising its therapeutic efficacy or diagnostic accuracy. Consequently, robust analytical methods for quantifying the purity of phosphoramidites and identifying potential impurities are paramount.
³¹P NMR Spectroscopy: A Direct Window into Phosphorus Chemistry
³¹P NMR spectroscopy stands out as a powerful and direct method for the analysis of phosphoramidites. With the phosphorus atom at the heart of the phosphoramidite moiety, ³¹P NMR provides a clean and quantitative assessment of the target compound and phosphorus-containing impurities.
Interpreting the ³¹P NMR Spectrum of this compound
A typical proton-decoupled ³¹P NMR spectrum of high-purity this compound exhibits characteristic signals in the range of 148 to 152 ppm . Due to the chiral nature of the phosphorus (III) center, the product typically appears as a pair of diastereomeric signals. The presence of other signals outside this region can indicate the presence of impurities.
Table 1: Typical ³¹P Chemical Shifts for this compound and Common Impurities
| Species | Phosphorus Oxidation State | Typical Chemical Shift (ppm) Range | Significance |
| This compound (Diastereomers) | P(III) | 148 – 152 | Desired Product |
| Other P(III) Impurities | P(III) | 100 – 148 and 152 – 169 | Indicates the presence of other phosphoramidite-related species or degradation products.[1] |
| H-phosphonate | P(III) | ~0 – 20 | A common impurity resulting from hydrolysis. |
| Phosphate Diester | P(V) | -5 – 5 | Product of oxidation and hydrolysis. |
| P(V) Impurities (General) | P(V) | -25 – 99 | Indicates oxidation of the phosphoramidite, rendering it inactive for oligonucleotide synthesis.[1] |
Comparative Analysis: ³¹P NMR vs. HPLC
While both ³¹P NMR and HPLC are valuable tools for phosphoramidite analysis, they offer complementary information.
Table 2: Comparison of ³¹P NMR and HPLC for this compound Purity Analysis
| Feature | ³¹P NMR Spectroscopy | Reverse-Phase HPLC |
| Principle of Detection | Directly observes the phosphorus nucleus, providing specific information about its chemical environment and oxidation state. | Separates molecules based on their hydrophobicity. Detects UV-active compounds. |
| Identification | Excellent for identifying and quantifying phosphorus-containing impurities based on characteristic chemical shifts (e.g., P(III) vs. P(V)).[1] | Good for separating diastereomers and other non-phosphorus impurities. Peak identification relies on retention time comparison with standards. |
| Quantitation | Inherently quantitative, allowing for direct determination of the relative amounts of different phosphorus species without the need for response factors. | Requires calibration curves or response factors for accurate quantitation of impurities. |
| Sample Throughput | Typically lower than HPLC. | Higher throughput, suitable for screening a large number of samples. |
| Resolution | May have limited resolution for structurally similar P(III) impurities. | High resolving power for separating diastereomers and closely related impurities.[2] |
| Strengths | Direct, unambiguous identification of phosphorus-containing impurities. Rapid assessment of oxidation state. Simple sample preparation.[3] | High sensitivity and resolution for a broad range of impurities. Well-established and widely available technique. |
| Limitations | Lower sensitivity compared to HPLC-UV. Does not detect non-phosphorus impurities. | Indirect identification of phosphorus-containing impurities. Co-elution can be an issue. |
Experimental Protocols
Detailed Protocol for ³¹P NMR Analysis of this compound
This protocol is adapted from established methods for phosphoramidite analysis.[1]
-
Sample Preparation:
-
Accurately weigh approximately 30-50 mg of the this compound sample.
-
Dissolve the sample in 0.5 mL of an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Add a sealed capillary containing a reference standard (e.g., triphenyl phosphate in a deuterated solvent) for accurate chemical shift referencing and quantification if desired.
-
-
NMR Spectrometer Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a phosphorus-capable probe.
-
Nucleus: ³¹P
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 25 °C
-
-
Acquisition Parameters:
-
Spectral Width (SW): 200 ppm (centered around 75 ppm to cover both P(III) and P(V) regions).
-
Acquisition Time (AQ): At least 1.5 seconds to ensure good digital resolution.[1]
-
Relaxation Delay (D1): 5-10 seconds to allow for full relaxation of the phosphorus nuclei, ensuring accurate quantitation.
-
Number of Scans (NS): 128 to 256 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the external standard or an internal reference.
-
Integrate the signals corresponding to the this compound diastereomers and any observed impurities.
-
Calculate the purity by dividing the integral of the product peaks by the sum of all phosphorus-containing signals.
-
Visualizing the Workflow and Logic
To further clarify the analytical process and the relationship between different purity assessment methods, the following diagrams are provided.
Conclusion
For the comprehensive quality control of this compound, a dual-method approach utilizing both ³¹P NMR and HPLC is recommended. ³¹P NMR provides an unparalleled, direct, and quantitative assessment of phosphorus-containing species, making it an indispensable tool for identifying critical impurities like P(V) species that can terminate oligonucleotide synthesis. HPLC, with its high resolution, is excellent for separating diastereomers and detecting a broader range of non-phosphorus impurities. By leveraging the strengths of both techniques, researchers can ensure the highest purity of their phosphoramidite building blocks, leading to more reliable and successful oligonucleotide synthesis for therapeutic and diagnostic applications.
References
A Guide to Alternatives for Benzoyl Protection of Adenosine in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the selection of protecting groups for the exocyclic amine of adenosine is a critical decision that profoundly impacts the efficiency of synthesis, the conditions required for deprotection, and the ultimate purity of the final oligonucleotide product. The traditional N6-benzoyl (Bz) group, while robust, necessitates harsh deprotection conditions that can be detrimental to sensitive RNA molecules and modified oligonucleotides. This guide provides a comprehensive comparison of common alternatives to benzoyl protection, including Phenoxyacetyl (Pac), Acetyl (Ac), and Dimethylformamidine (dmf), with a focus on their performance, experimental protocols, and the milder deprotection strategies they enable.
The primary impetus for seeking alternatives to the benzoyl group is the desire for milder and faster deprotection protocols.[1] This is particularly crucial for the synthesis of RNA containing sensitive modifications, such as fluorescent dyes, complex ligands, or other moieties that are susceptible to degradation under the prolonged exposure to strong bases required for benzoyl group removal.[1] The alternatives discussed herein offer increased lability under basic conditions, facilitating more gentle deprotection and leading to higher purity and yield of the desired RNA product.[1]
Performance Comparison of Adenosine Protecting Groups
While the benzoyl group has been a long-standing choice for protecting the N6-amino group of adenosine, its cleavage requires relatively harsh conditions, typically involving prolonged heating in concentrated ammonium hydroxide. The alternative protecting groups—Pac, Ac, and dmf—are significantly more labile, allowing for deprotection under much milder conditions and in shorter timeframes.
Although direct, side-by-side quantitative comparisons of coupling efficiencies are not extensively documented in the literature, it is widely accepted that phosphoramidites protected with Bz, Pac, Ac, and dmf all demonstrate high coupling efficiencies, generally in the range of 98-99.5%, under standard automated solid-phase synthesis conditions.[1] The key distinctions between these protecting groups lie in their deprotection kinetics and compatibility with various postsynthesis processing conditions.
The stability of the N6-phenoxyacetyl-protected deoxyadenosine during the acidic detritylation step of synthesis has been reported to be superior to that of the conventional N6-benzoyl-protected adenosine, offering an additional advantage in maintaining the integrity of the growing oligonucleotide chain.[1]
Quantitative Deprotection Data
The following table summarizes the deprotection half-lives (t½) for various adenosine protecting groups under different deprotection conditions. This data provides a quantitative basis for selecting the most appropriate protecting group based on the desired deprotection strategy.
| Protecting Group | Deprotection Reagent & Conditions | Deprotection Half-life (t½) |
| Benzoyl (Bz) | Aqueous Methylamine (1:1 40% MeNH₂/H₂O) at room temperature | 11 minutes |
| Ethanolic Ammonia (3:1 sat. NH₃ in EtOH/H₂O) at room temperature | > 24 hours | |
| Aqueous Ammonia (conc. NH₄OH) at 55°C | 5 - 17 hours | |
| Phenoxyacetyl (Pac) | Aqueous Methylamine (1:1 40% MeNH₂/H₂O) at room temperature | < 30 seconds |
| Ethanolic Ammonia (3:1 sat. NH₃ in EtOH/H₂O) at room temperature | 7 minutes | |
| Aqueous Ammonia (conc. NH₄OH) at room temperature | < 4 hours[2] | |
| Acetyl (Ac) | Aqueous Methylamine (1:1 40% MeNH₂/H₂O) at room temperature | < 30 seconds |
| Ethanolic Ammonia (3:1 sat. NH₃ in EtOH/H₂O) at room temperature | 20 minutes | |
| Dimethylformamidine (dmf) | Aqueous Ammonia at 55°C | 2 - 3 hours[3] |
Data for Bz, Pac, and Ac deprotection half-lives are adapted from a study by Damha et al. The deprotection time for Bz in aqueous ammonia and dmf is from other sources.
Experimental Protocols
The following section outlines the general workflow for solid-phase RNA synthesis using phosphoramidite chemistry and provides specific deprotection protocols for each of the discussed adenosine protecting groups.
General Solid-Phase RNA Synthesis Cycle
The chemical synthesis of RNA on a solid support follows a four-step cycle for each nucleotide addition. This cycle is repeated until the desired RNA sequence is assembled.
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The activated phosphoramidite of the next nucleoside is added to the reaction column along with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT). The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage. Standard coupling times are typically around 30 seconds, but may be longer for modified or sterically hindered phosphoramidites.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, such as a solution of iodine in tetrahydrofuran/water/pyridine.
Deprotection Protocols
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The choice of deprotection strategy is dictated by the protecting groups used during the synthesis.
N6-Benzoyl (Bz) Adenosine Deprotection:
-
Reagent: Concentrated aqueous ammonium hydroxide/ethanol (3:1, v/v) or an ammonia/methylamine (AMA) solution.
-
Conditions: Heat at 55-65°C for 8-16 hours.
-
Procedure:
-
The solid support is treated with the deprotection solution to cleave the oligonucleotide and remove the base and phosphate protecting groups.
-
The solution is then evaporated.
-
The 2'-O-silyl protecting groups are removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).
-
The fully deprotected RNA is then purified, typically by HPLC or PAGE.
-
N6-Phenoxyacetyl (Pac) Adenosine Deprotection:
-
Reagent: Concentrated aqueous ammonium hydroxide/ethanol (3:1, v/v) or AMA solution.
-
Conditions: Heat at 65°C for 4 hours for complete removal. Can also be effectively removed at room temperature.
-
Procedure: Follow the same general procedure as for benzoyl deprotection, but with significantly reduced incubation times for the base deprotection step. This milder condition is a key advantage of using the Pac group.
N6-Acetyl (Ac) Adenosine Deprotection:
-
Reagent: AMA solution (a 1:1 mixture of aqueous methylamine and ammonium hydroxide).
-
Conditions: Heat at 65°C for 10-15 minutes.
-
Procedure: The use of the acetyl group allows for "UltraFAST" deprotection protocols. The cleavage and base deprotection can be accomplished in a much shorter time compared to benzoyl. The subsequent 2'-O-desilylation and purification steps are similar to the other methods.
N6-Dimethylformamidine (dmf) Adenosine Deprotection:
-
Reagent: Concentrated aqueous ammonia.
-
Conditions: Heat at 55°C for 2-3 hours.[3]
-
Procedure: The dmf group is more labile than the benzoyl group, allowing for a significant reduction in deprotection time. The overall workflow of cleavage, base deprotection, 2'-O-desilylation, and purification remains the same.
Summary and Recommendations
The choice of protecting group for the exocyclic amine of adenosine has a significant impact on the overall success of RNA synthesis, particularly for long or modified oligonucleotides. While the traditional benzoyl group is a reliable choice, its requirement for harsh deprotection conditions can be a major drawback.
The alternative protecting groups—Phenoxyacetyl (Pac), Acetyl (Ac), and Dimethylformamidine (dmf)—offer substantial advantages in terms of milder and faster deprotection.
-
Phenoxyacetyl (Pac): Offers a good balance of stability during synthesis and lability during deprotection. It can be removed under significantly milder conditions than benzoyl, making it an excellent choice for the synthesis of sensitive RNA molecules.
-
Acetyl (Ac): Enables the use of "UltraFAST" deprotection protocols, drastically reducing the time required for post-synthesis workup. This is highly advantageous for high-throughput RNA synthesis.
-
Dimethylformamidine (dmf): Provides a faster deprotection alternative to benzoyl, though it is more commonly employed for guanosine protection.
For researchers working with sensitive RNA sequences or those looking to streamline their synthesis workflow, the adoption of these alternative protecting groups is highly recommended. The ability to perform deprotection under milder conditions and in a shorter timeframe can lead to a significant improvement in the yield and purity of the final RNA product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
A Head-to-Head Comparison: Fast Deprotection Phosphoramidites vs. Standard Bz-rA in Oligonucleotide Synthesis
In the landscape of synthetic genomics, therapeutics, and diagnostics, the demand for high-quality synthetic oligonucleotides is ever-increasing. The efficiency, speed, and fidelity of oligonucleotide synthesis are critical parameters for researchers and drug developers. A key bottleneck in the traditional phosphoramidite synthesis cycle has historically been the deprotection step—the removal of protecting groups from the nucleobases after chain assembly. This guide provides an objective, data-supported comparison between fast deprotection phosphoramidites and the conventional benzoyl-protected adenosine (Bz-rA), offering a clear perspective for optimizing synthesis workflows.
The Core Distinction: Protecting Group Chemistry
The fundamental difference between these two classes of reagents lies in the chemical nature of the protecting groups used for the exocyclic amines of the nucleobases.
-
Standard Phosphoramidites (e.g., Bz-rA): Traditional synthesis relies on robust protecting groups like benzoyl (Bz) for adenosine (A) and cytidine (C), and isobutyryl (iBu) for guanosine (G). These groups are stable throughout the synthesis cycles but require prolonged exposure to harsh basic conditions for removal.[1][2][3]
-
Fast Deprotection Phosphoramidites: This modern class of reagents employs more labile (easily removable) protecting groups.[1] Common examples include phenoxyacetyl (Pac), acetyl (Ac), and dimethylformamidine (dmf).[1][2] These groups are designed to be cleaved under significantly milder or dramatically faster conditions, addressing the limitations of their traditional counterparts.[1]
Performance Metrics: A Quantitative Comparison
The choice of phosphoramidite chemistry has a direct impact on several key performance indicators in oligonucleotide synthesis.
| Performance Metric | Standard Bz-rA | Fast Deprotection Phosphoramidites | Advantage |
| Deprotection Time | 8 - 17 hours[2][4][5] | 5 - 10 minutes (using AMA reagent)[2] | Fast Deprotection |
| Deprotection Conditions | Concentrated Ammonium Hydroxide, 55-65°C | AMA (Ammonium Hydroxide/Methylamine) at 65°C or Potassium Carbonate in Methanol at room temp[1][2] | Fast Deprotection |
| Product Purity | Risk of side-product formation due to prolonged exposure to harsh base[1] | Minimized side-product formation due to rapid and mild deprotection[1] | Fast Deprotection |
| Throughput | Low; limited by the deprotection bottleneck[2] | High; rapid deprotection enables more synthesis runs in the same timeframe[1][2] | Fast Deprotection |
| Sensitive Modifications | Harsh conditions can degrade sensitive dyes, labels, or base analogs[1] | Milder conditions preserve the integrity of sensitive modifications[1][6] | Fast Deprotection |
| Reagent Cost | Standard, lower-cost reagents | May require more expensive, specialized reagents (e.g., AMA)[2] | Standard Bz-rA |
Experimental Workflows and Protocols
Understanding the practical application of these chemistries is crucial for implementation. The following diagrams and protocols outline the key stages.
General Oligonucleotide Synthesis Workflow
The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleotide to the growing chain attached to a solid support. This process is universal regardless of the type of phosphoramidite used.[7][8][9]
Caption: The automated solid-phase oligonucleotide synthesis cycle.
Comparative Deprotection Protocols
The primary divergence in workflow occurs after the synthesis is complete, at the cleavage and deprotection stage.
Caption: Workflow comparison of standard vs. fast deprotection.
Detailed Experimental Methodologies
Protocol 1: Standard Deprotection (Bz-Protected Oligonucleotides)
This protocol is suitable for oligonucleotides synthesized with standard protecting groups like Benzoyl (Bz) and Isobutyryl (iBu).
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG).
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap, chemically resistant vials.
-
Heating block or oven.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide into a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Securely seal the vial. Caution: Ensure the vials are rated for the temperature and pressure.
-
Place the vial in a heating block or oven set to 55°C.
-
Incubate for 8 to 16 hours to ensure complete cleavage from the support and removal of all base protecting groups.[4][5]
-
After incubation, allow the vial to cool completely to room temperature before opening in a well-ventilated fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator. The product is now ready for purification (e.g., HPLC or gel electrophoresis).
Protocol 2: Ultra-Fast Deprotection (Using AMA Reagent)
This protocol is designed for oligonucleotides synthesized with fast deprotection phosphoramidites (e.g., Pac-dA, Ac-dC, dmf-dG).
Materials:
-
Oligonucleotide synthesized on solid support.
-
AMA reagent: a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.[10][11]
-
Screw-cap, chemically resistant vials.
-
Heating block or water bath.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of freshly prepared AMA reagent to the vial.
-
Incubate the vial at 65°C for 10 minutes.[1][2] Some protocols note that cleavage from the support can be accomplished in as little as 5 minutes at room temperature prior to heating.[11]
-
Allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator. The product is now ready for purification.
Conclusion and Recommendations
The adoption of fast deprotection phosphoramidites represents a significant advancement in oligonucleotide synthesis, offering a compelling alternative to the traditional Bz-rA chemistry.
-
For High-Throughput Environments: Fast deprotection chemistry is the clear choice. The dramatic reduction in deprotection time from many hours to mere minutes fundamentally removes a major process bottleneck, enabling a substantial increase in production capacity without additional investment in synthesis hardware.[1][2]
-
For Synthesis of Sensitive Oligonucleotides: When synthesizing oligonucleotides containing sensitive modifications such as fluorescent dyes, quenchers, or complex conjugates, the milder conditions afforded by fast deprotection protocols are critical. They minimize the risk of degrading these sensitive moieties, leading to a higher yield of the desired final product.[1][6]
-
For Routine or Low-Volume Synthesis: Standard Bz-rA phosphoramidites remain a robust and cost-effective option. For laboratories where throughput is not a primary concern and the synthesized sequences do not contain sensitive modifications, the well-established protocols and lower initial reagent cost of the standard chemistry may be advantageous.
Ultimately, while fast deprotection phosphoramidites may require a higher initial investment in specialized reagents, the significant gains in efficiency, throughput, and final product integrity provide a powerful return on investment for researchers, scientists, and drug development professionals operating in demanding, high-volume settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bachem.com [bachem.com]
- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. glenresearch.com [glenresearch.com]
A Comparative Guide to Activators for Bz-rA Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of RNA oligonucleotides is paramount for advancing therapeutic and diagnostic applications. A critical step in this process is the coupling of phosphoramidite monomers, such as N⁶-Benzoyl-2'-O-(tert-butyldimethylsilyl)adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Bz-rA phosphoramidite), to the growing oligonucleotide chain. The choice of activator for this reaction significantly influences coupling efficiency, reaction kinetics, and the purity of the final product. This guide provides an objective comparison of common activators, supported by experimental data, to aid in the selection of the most suitable activator for your specific synthesis needs.
Activator Performance Comparison
The selection of an activator for this compound, a sterically hindered monomer, requires a balance between reactivity and the potential for side reactions. The following table summarizes the key characteristics and performance of commonly used activators.
| Activator | Chemical Name | pKa | Typical Concentration | Recommended Coupling Time for RNA Monomers | Key Characteristics & Performance Notes |
| ETT | 5-Ethylthio-1H-tetrazole | 4.28[1] | 0.25 M - 0.5 M[2] | ~6 minutes | A more acidic and potent activator than 1H-Tetrazole, offering a good balance of reactivity and stability. It is a reliable choice for routine synthesis of RNA.[1][3] |
| BTT | 5-Benzylthio-1H-tetrazole | 4.08[1] | 0.25 M - 0.3 M[1][2] | ~3 minutes[3] | The most acidic and reactive of the common activators, allowing for significantly shorter coupling times.[1][3] However, its high acidity increases the risk of premature detritylation of the monomer, which can lead to n+1 impurities.[1][4] |
| DCI | 4,5-Dicyanoimidazole | 5.2[1][4] | 0.25 M - 1.0 M[1] | Variable (often slightly longer than ETT) | Less acidic than tetrazole derivatives, which minimizes the risk of n+1 impurity formation, making it ideal for the synthesis of long oligonucleotides and for larger-scale production.[3][4] Its high nucleophilicity contributes to rapid coupling, and it boasts excellent solubility in acetonitrile.[1][4] |
Potential Side Reactions
The chemical properties of the activator can influence the prevalence of side reactions during oligonucleotide synthesis.
| Side Reaction | Description | Activators with Higher Propensity | Mitigation Strategies |
| n+1 Impurity Formation | Premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution, leading to the coupling of a dimer and the formation of an oligonucleotide that is one nucleotide longer than desired.[4] | BTT and ETT due to their higher acidity.[1][4] | Use a less acidic activator like DCI . Avoid excessively long coupling times with highly acidic activators.[4] |
| Depurination | Protonation of the N7 nitrogen of adenosine by strong acids, which can lead to the cleavage of the glycosidic bond and the loss of the adenine base.[4] | Highly acidic activators like BTT can contribute to this issue, although it is primarily a concern during the deblocking step.[4] | Use the mildest effective activator for the required coupling efficiency. Minimize contact time with all acidic reagents.[4] |
Experimental Protocols
The following are generalized protocols for the key steps in the solid-phase synthesis of RNA oligonucleotides using this compound. Optimization may be required based on the specific synthesizer, scale, and sequence.
Protocol 1: Standard Coupling Cycle
This protocol outlines the four main steps for a single nucleotide addition.
-
Deblocking (Detritylation):
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).
-
Procedure:
-
Deliver the deblocking solution to the synthesis column.
-
Allow the solution to flow through the column for 60-180 seconds.
-
Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[5]
-
-
-
Coupling:
-
Objective: To couple the this compound to the deprotected 5'-hydroxyl group.
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M ETT, 0.25 M BTT, or 0.5 M DCI in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the reaction to proceed for the recommended coupling time (see table above). For sterically hindered monomers like Bz-rA, a double coupling protocol may be employed to maximize efficiency.[4]
-
Wash the column with anhydrous acetonitrile to remove excess reagents.
-
-
-
Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure:
-
Deliver both capping reagents to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.[5]
-
-
-
Oxidation:
-
Objective: To stabilize the newly formed phosphite triester linkage by oxidizing it to a pentavalent phosphate triester.
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.
-
Procedure:
-
Deliver the oxidizing solution to the column.
-
Allow the reaction to proceed for a sufficient time to ensure complete oxidation.
-
Wash the column with anhydrous acetonitrile. This completes one cycle.[5]
-
-
Protocol 2: Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
-
Reagents: A mixture of concentrated ammonium hydroxide and methylamine (AMA). For the removal of the 2'-O-TBDMS group, a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) is required.
-
Procedure:
-
Treat the solid support with the AMA solution at an elevated temperature (e.g., 65°C) to cleave the oligonucleotide and remove the benzoyl and cyanoethyl protecting groups.[6]
-
Collect the solution and evaporate the solvent.
-
Treat the residue with a fluoride-containing reagent to remove the 2'-O-TBDMS protecting groups.[6]
-
Quench the reaction and purify the fully deprotected oligonucleotide using HPLC or PAGE.
-
Visualizing the Process
To better understand the chemical transformations and workflows, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating Bz-rA Incorporation in Therapeutic Oligonucleotides: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise incorporation and subsequent deprotection of modified nucleotides is a critical quality attribute of therapeutic oligonucleotides. This guide provides a comprehensive comparison of analytical methodologies for validating the successful incorporation of N6-benzoyl-riboadenosine (Bz-rA) and the subsequent removal of the benzoyl protecting group, a crucial step in the synthesis of adenosine-containing RNA therapeutics.
The use of N6-benzoyl-adenosine (Bz-rA) phosphoramidite is a standard strategy in solid-phase oligonucleotide synthesis to prevent unwanted side reactions at the exocyclic amine of adenine.[1][2] Following synthesis, the complete removal of the benzoyl group is essential to ensure the final oligonucleotide possesses the correct chemical structure and biological activity.[2] This guide details the primary analytical techniques employed to verify the successful deprotection and confirm the identity of the final oligonucleotide product.
Comparison of Key Analytical Methods
The validation of Bz-rA incorporation and deprotection relies on a suite of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Enzymatic digestion coupled with LC-MS provides definitive sequence confirmation. The table below summarizes the key performance characteristics of these methods.
| Analytical Method | Principle | Key Performance Characteristics for Bz-rA Validation | Typical Throughput |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity after neutralizing the phosphate backbone's negative charge with an ion-pairing agent.[3] | - Excellent resolution for separating the benzoyl-protected (more hydrophobic) oligonucleotide from the deprotected (less hydrophobic) product.[4] - Can resolve failure sequences (n-1, n+1) from the full-length product. - Well-established and robust methodology. | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination.[5] | - Confirms molecular weight of the final product, verifying complete deprotection (mass of benzoyl group is 104 Da).[6] - Can identify and quantify impurities, including incompletely deprotected species. - Provides high sensitivity and specificity. | Medium to High |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to elucidate structural information. | - Confirms the nucleotide sequence and pinpoints the location of specific modifications.[7] - Can distinguish between isomers. - Essential for de novo sequencing and characterization of unknown impurities.[8][9] | Medium |
| Enzymatic Digestion followed by LC-MS | Enzymatic cleavage of the oligonucleotide into smaller fragments or individual nucleosides for analysis.[1][8] | - Provides definitive sequence verification by analyzing the masses of the resulting fragments.[10] - Can confirm the presence of adenosine at the expected positions. - Useful for complex oligonucleotides where direct MS/MS is challenging. | Low to Medium |
Experimental Data and Interpretation
High-Performance Liquid Chromatography (HPLC) Analysis
IP-RP-HPLC is a cornerstone technique for assessing the purity of synthetic oligonucleotides and monitoring the removal of protecting groups. The benzoyl group, being hydrophobic, significantly increases the retention time of the oligonucleotide on a reversed-phase column. Successful deprotection is therefore readily observed as a shift to an earlier retention time.
Illustrative HPLC Data:
| Sample | Retention Time (minutes) | Peak Area (%) | Interpretation |
| Crude Oligonucleotide (with Bz-rA) | 15.2 | 85.0 | Main peak corresponds to the fully protected oligonucleotide. |
| 12.8 | 10.0 | Minor peak likely represents a failure sequence (n-1). | |
| Various | 5.0 | Other synthesis-related impurities. | |
| Deprotected Oligonucleotide | 10.5 | 95.0 | Main peak corresponds to the final, deprotected oligonucleotide. The significant shift to an earlier retention time confirms the removal of the hydrophobic benzoyl groups. |
| 15.2 | <0.1 | Absence of the peak at 15.2 minutes indicates complete deprotection. | |
| Various | 5.0 | Remaining impurities. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides an exact measurement of the molecular weight of the oligonucleotide, offering direct evidence of successful deprotection. The expected molecular weight is calculated based on the oligonucleotide sequence, and the experimental value is compared to this theoretical mass.
Illustrative Mass Spectrometry Data:
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Oligonucleotide with one Bz-rA | 6500.0 | 6604.0 | +104.0 | The observed mass is consistent with the presence of one benzoyl group (104 Da), confirming its incorporation. |
| Deprotected Oligonucleotide | 6500.0 | 6500.2 | +0.2 | The observed mass matches the theoretical mass of the final product, confirming complete removal of the benzoyl group. The small mass difference is within the typical accuracy of the mass spectrometer. |
Experimental Workflows and Protocols
To ensure reproducible and accurate validation, detailed experimental protocols are essential. The following sections provide representative methodologies for the key analytical techniques.
Logical Workflow for Bz-rA Incorporation Validation
Caption: Workflow for validating Bz-rA incorporation and deprotection.
Experimental Protocol: IP-RP-HPLC Analysis
This protocol is a representative method for the analysis of oligonucleotides by IP-RP-HPLC.
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water.[11]
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dilute the crude (post-synthesis, pre-deprotection) and deprotected oligonucleotide samples in Mobile Phase A to a concentration of approximately 10 µM.
Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for LC-MS analysis of oligonucleotides.
-
Liquid Chromatography: Utilize the same HPLC conditions as described in the IP-RP-HPLC protocol.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Scan Range: m/z 500-2000.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the intact molecular weight of the oligonucleotide.
-
Experimental Protocol: Enzymatic Digestion and LC-MS for Sequence Verification
This protocol describes a method for enzymatic digestion of an oligonucleotide followed by LC-MS analysis to confirm its sequence.[1]
-
Enzymatic Digestion:
-
Enzymes: A combination of exonucleases (e.g., snake venom phosphodiesterase) and phosphatases can be used to digest the oligonucleotide into its constituent nucleosides.[1]
-
Reaction Buffer: Use the buffer recommended by the enzyme manufacturer.
-
Procedure:
-
Dissolve the purified oligonucleotide in the reaction buffer.
-
Add the enzyme mixture.
-
Incubate at 37°C for 2-4 hours.
-
Stop the reaction by heating or adding a quenching agent.
-
-
-
LC-MS Analysis of Digestion Products:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient of water and acetonitrile (with 0.1% formic acid) to separate the individual nucleosides.
-
Mass Spectrometry: Use ESI-MS to identify the nucleosides based on their unique mass-to-charge ratios. Quantify the relative amounts of each nucleoside to confirm the base composition of the oligonucleotide.
-
Signaling Pathway Diagram: Not Applicable
The validation of Bz-rA incorporation is a chemical analysis process and does not involve a biological signaling pathway.
Conclusion
The validation of Bz-rA incorporation and subsequent deprotection in therapeutic oligonucleotides is a multi-step process that relies on the synergistic use of powerful analytical techniques. IP-RP-HPLC provides a robust method for assessing purity and monitoring the deprotection reaction, while high-resolution mass spectrometry offers unambiguous confirmation of the final product's identity. For definitive sequence verification, enzymatic digestion coupled with LC-MS is the gold standard. By employing these methods in a structured workflow, researchers and drug developers can ensure the quality, consistency, and safety of their therapeutic oligonucleotide candidates.
References
- 1. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atdbio.com [atdbio.com]
- 5. benchchem.com [benchchem.com]
- 6. web.colby.edu [web.colby.edu]
- 7. enovatia.com [enovatia.com]
- 8. De novo sequence determination of modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mz-at.de [mz-at.de]
Safety Operating Guide
Proper Disposal of Bz-rA Phosphoramidite: A Comprehensive Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of Bz-rA phosphoramidite, a key reagent in oligonucleotide synthesis.
This compound and similar phosphoramidite compounds require careful handling and specific disposal procedures due to their potential hazards. While some related compounds are not classified as hazardous, others may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is crucial to treat this compound as a potentially hazardous chemical and follow stringent safety and disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn correctly. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An accessible safety shower and eyewash station are mandatory.
Disposal of Solid this compound Waste and Contaminated Materials
Solid waste includes expired or unused this compound and any materials contaminated with the solid chemical, such as weighing boats or contaminated gloves.
Step 1: Segregation and Collection Collect all solid this compound waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and its solvent.
Step 2: Deactivation (for small quantities) For small quantities of expired or unused solid waste, a deactivation process through hydrolysis is recommended to render the compound less reactive.
Experimental Protocol for Deactivation:
-
Preparation: Conduct all operations within a certified chemical fume hood.
-
Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile.
-
Quenching/Hydrolysis: Prepare a 5% aqueous solution of sodium bicarbonate. Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A volume ratio of approximately 1:10 (phosphoramidite solution to bicarbonate solution) is recommended.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
Step 3: Final Disposal The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of Liquid this compound Waste (in Acetonitrile)
Liquid waste primarily consists of solutions of this compound in acetonitrile, a flammable and toxic solvent.
Step 1: Waste Collection Collect all liquid waste containing this compound and acetonitrile in a dedicated, properly labeled hazardous waste container. The container should be compatible with acetonitrile and have a secure cap to prevent the release of flammable vapors.
Step 2: Labeling The waste container must be clearly labeled as "Hazardous Waste" and include the following information:
-
Contents: "Acetonitrile" and "this compound"
-
Approximate concentrations of each component.
-
Associated hazards (e.g., "Flammable," "Toxic").
-
Date of waste accumulation.
Step 3: Storage Store the waste container in a designated satellite accumulation area within the laboratory. The storage area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed except when adding waste.
Step 4: Final Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of acetonitrile waste down the drain.
Quantitative Data Summary
| Waste Type | Recommended Container | Key Disposal Step | Final Disposal Method |
| Solid this compound | Labeled, compatible hazardous waste container | Deactivation via hydrolysis with 5% NaHCO₃ (aq) | Via institutional EHS or licensed hazardous waste contractor. |
| Liquid (in Acetonitrile) | Labeled, solvent-compatible hazardous waste container | Collection and segregation | Via institutional EHS or licensed hazardous waste contractor. |
| Contaminated Labware | Puncture-resistant sharps container or glass disposal box | Triple rinse with a suitable solvent | Regular trash after decontamination (check local regulations) |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of solid and liquid this compound waste.
Logical Relationship of Safety and Disposal Steps
Caption: Key relationships between safety measures and disposal procedures for this compound.
References
Safeguarding Synthesis: A Guide to Personal Protective Equipment and Safe Handling of Bz-rA Phosphoramidite
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the safe handling of phosphoramidites is of paramount importance. Bz-rA Phosphoramidite, a key reagent in this process, requires stringent adherence to safety protocols to mitigate risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from similar phosphoramidite compounds indicate several potential hazards. These include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation or an allergic skin reaction[1]. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory when handling these compounds[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, compiled from safety guidelines for similar chemical compounds.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Should be tightly fitting with side-shields[1]. |
| Face Shield | Recommended when there is a significant splash hazard[1]. | |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile gloves are recommended. Gloves should be inspected before use and disposed of properly if contaminated[1]. |
| Laboratory Coat | A standard lab coat must be worn to protect against incidental contact[1]. | |
| Protective Clothing | Body protection should be chosen based on the concentration and quantity of the substance being handled[1]. | |
| Respiratory Protection | Respirator | In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator should be used[1]. |
Experimental Protocols: From Handling to Disposal
Adherence to detailed experimental protocols is crucial for both safety and the success of the synthesis. Phosphoramidites are sensitive to moisture and oxidation and must be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood[1].
Weighing and Dissolving this compound
Objective: To accurately weigh and dissolve this compound while minimizing exposure to air and moisture.
Materials:
-
This compound solid
-
Anhydrous acetonitrile
-
Clean, dry amber glass bottle with a septum-lined cap
-
Syringes and needles (purged with inert gas)
-
Spatula
-
Analytical balance
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Ensure the amber glass bottle and spatula are completely dry, if necessary, by oven-drying and cooling under a stream of inert gas.
-
Place the capped amber glass bottle on the analytical balance and tare it.
-
In a glove box or under a steady stream of inert gas, quickly transfer the desired amount of this compound solid to the bottle and securely cap it.
-
Record the weight of the phosphoramidite.
-
Using a dry, inert gas-purged syringe, add the required volume of anhydrous acetonitrile to the bottle through the septum to achieve the desired concentration (typically 0.1 M). For every gram of phosphoramidite, approximately 12 mL of anhydrous acetonitrile can be used to dissolve the amidite[1].
-
Gently swirl the bottle until the phosphoramidite is completely dissolved.
-
Store the solution under an inert atmosphere at the recommended temperature, typically -20°C, to prevent degradation[2].
Safe Handling and Storage Workflow
The following diagram illustrates the key steps for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Disposal Plan: Deactivation and Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Unused or waste this compound and contaminated materials must be treated as hazardous waste.
Chemical Deactivation of Phosphoramidite Waste
Objective: To hydrolyze reactive phosphoramidite waste into a less reactive H-phosphonate species for safer disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
Waste phosphoramidite solution (in acetonitrile)
-
Isopropanol
-
Water
-
A suitable reaction flask
-
Stirring apparatus
Procedure:
-
Place the waste phosphoramidite solution in a reaction flask equipped with a stirrer.
-
Cool the flask in an ice bath to manage any potential exothermic reaction.
-
Slowly add isopropanol to the waste solution while stirring. Continue the addition until any vigorous reaction ceases[1].
-
After the initial reaction with isopropanol has subsided, slowly add a 1:1 mixture of isopropanol and water[1].
-
Finally, add water carefully until the phosphoramidite is fully hydrolyzed[1].
-
Allow the mixture to stir for several hours at room temperature to ensure the reaction is complete[1].
-
The resulting solution, containing the less reactive H-phosphonate, can now be collected as hazardous chemical waste.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By strictly following these guidelines for personal protective equipment, handling, and disposal, researchers can significantly minimize the risks associated with this compound, fostering a safer and more efficient research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
